molecular formula C9H9FO2 B1581891 Ethyl 3-fluorobenzoate CAS No. 451-02-5

Ethyl 3-fluorobenzoate

Cat. No.: B1581891
CAS No.: 451-02-5
M. Wt: 168.16 g/mol
InChI Key: SMMIKBXLEWTSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluorobenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIKBXLEWTSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060004
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-02-5
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 3-fluorobenzoate (CAS No. 451-02-5), a key fluorinated intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. While a complete set of publicly available, experimentally verified spectra for this specific compound is not readily accessible, this guide offers a detailed interpretation and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from closely related analogs.

Introduction

This compound is a versatile building block in organic synthesis, where the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of target molecules.[1] Accurate and unambiguous characterization of this and related intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed insights into molecular structure and purity.

This guide will delve into the expected spectral features of this compound, explaining the causal relationships between its molecular structure and the resulting spectroscopic data. The methodologies described herein represent self-validating systems for the characterization of this and similar chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 11 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.39Triplet (t)~7.13H
-CH₂-~4.39Quartet (q)~7.12H
Ar-H~7.20 - 7.90Multiplet (m)-4H

Interpretation and Rationale:

  • Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons), with a vicinal coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the electron-withdrawing ester oxygen, hence their downfield chemical shift.

  • Aromatic Region: The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at the meta position and the ethyl ester group will influence the electronic environment of each aromatic proton differently, leading to distinct chemical shifts. Furthermore, ³J (H-H), ⁴J (H-H), ³J (H-F), and ⁴J (H-F) couplings will contribute to the complexity of the splitting patterns.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~14.2
-CH₂-~61.5
Aromatic C-H~115 - 131
Aromatic C-F~161 - 164 (doublet)
Aromatic C-CO~130 - 133
C=O~165.0

Interpretation and Rationale:

  • Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

  • Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of ~115-165 ppm. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond C-F coupling, appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings.

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean KBr/NaCl plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the aromatic ring.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium to Weak
C-H (aliphatic)3000 - 2850Medium
C=O (ester)~1725Strong
C=C (aromatic)1600 - 1450Medium to Weak (multiple bands)
C-O (ester)1300 - 1000Strong (multiple bands)
C-F1250 - 1020Strong

Interpretation and Rationale:

  • C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[3]

  • C-O Stretches: The C-O stretching vibrations of the ester will result in two or more strong bands in the 1300-1000 cm⁻¹ region.[3]

  • Aromatic Features: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring vibrations cause several bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds like this compound as it also provides purity information.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a characteristic fragmentation pattern.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₉H₉FO₂) is 168.17 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 168, and several characteristic fragment ions.

m/zPredicted Fragment Ion
168[M]⁺˙ (Molecular Ion)
140[M - C₂H₄]⁺˙
123[M - OC₂H₅]⁺
95[M - OC₂H₅ - CO]⁺

Interpretation and Rationale:

  • Molecular Ion (m/z 168): The peak corresponding to the intact molecule after losing one electron.

  • Loss of Ethylene (m/z 140): A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule.

  • Loss of Ethoxy Radical (m/z 123): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), forming the stable 3-fluorobenzoyl cation. This is often a prominent peak in the spectrum.

  • Loss of CO (m/z 95): The 3-fluorobenzoyl cation can further lose a neutral carbon monoxide molecule to form the 3-fluorophenyl cation.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation M [C₉H₉FO₂]⁺˙ m/z = 168 F1 [C₇H₅FO]⁺ m/z = 123 M->F1 - •OC₂H₅ F2 [C₆H₄F]⁺ m/z = 95 F1->F2 - CO

Caption: Key Fragmentation Pathway of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the essential spectral data for this compound. The interpretations of the NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparisons with closely related molecules. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. For drug development and other mission-critical applications, it is always recommended to obtain and verify experimental data on a reference standard of the material .

References

physical properties of ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Fluorobenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the (CAS No. 451-02-5). The strategic incorporation of a fluorine atom onto the benzene ring significantly influences the molecule's electronic and physical characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding its physical properties is paramount for its effective use in reaction design, purification, formulation, and quality control.

Compound Identification and Molecular Structure

This compound is an aromatic ester. The fluorine atom at the meta-position imparts unique electronic properties that can enhance biological activity or metabolic stability in derivative compounds.[2][3] Accurate identification is the first step in any experimental workflow.

Chemical Identifiers

A consistent and accurate identification of starting materials is fundamental to reproducible research. The primary identifiers for this compound are consolidated below.

IdentifierValueSource(s)
CAS Number 451-02-5[4][5][6]
Molecular Formula C₉H₉FO₂[1][5]
Molecular Weight 168.16 g/mol [4]
IUPAC Name This compound[5]
Synonyms 3-Fluorobenzoic acid ethyl ester, Ethyl m-fluorobenzoate[1][6]
InChI Key SMMIKBXLEWTSJD-UHFFFAOYSA-N[4][5]
SMILES CCOC(=O)c1cccc(F)c1[4]
Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The diagram below illustrates the structure of this compound, highlighting the meta-position of the fluorine substituent on the aromatic ring relative to the ethyl ester group.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state and properties of a compound are critical for determining appropriate handling, reaction conditions, and purification techniques. This compound is typically supplied as a colorless to almost colorless clear liquid.[1]

PropertyValueNotesSource(s)
Appearance Colorless to almost colorless clear liquidAt standard temperature and pressure.[1]
Boiling Point 209 °CAt atmospheric pressure (760 mmHg).[1]
94-95 °CAt reduced pressure (16 mmHg). This is crucial for vacuum distillation.[4][6]
Melting Point -34 °CThe compound is liquid well below room temperature.[1]
Density 1.136 g/mLAt 25 °C. Denser than water.[4][6]
1.14 g/mLAt unspecified temperature.[1]
Flash Point 82 °C (179.6 °F)Closed cup method. Indicates it is a combustible liquid.[4]
Storage Store at 2 - 8 °C or Room TemperatureRecommended storage varies by supplier. Sealing in a dry place is advised.[1][6][7]

The significant difference between the atmospheric and vacuum boiling points is a key practical insight. This large delta allows for purification via vacuum distillation at moderate temperatures, which prevents thermal decomposition of the ester or other sensitive functional groups in a reaction mixture. Its density being greater than water is important for aqueous workups, as it will form the lower organic layer.

Optical Properties: Refractive Index

The refractive index (n) is a dimensionless number that describes how fast light travels through a material. It is a highly sensitive and specific physical constant used for the rapid identification and quality assessment of liquid samples. For a pure substance, the refractive index is constant at a defined temperature and wavelength.

  • Value: n20/D 1.485 - 1.49[1][4][6]

  • Significance: The narrow range of the refractive index (typically measured at 20°C using the sodium D-line, 589 nm) makes it an excellent parameter for quality control. A deviation from this value can indicate the presence of impurities, such as residual starting materials or solvents, without the need for more time-consuming chromatographic methods.

Safety and Handling

A thorough understanding of a compound's hazards is essential for safe laboratory practice. This compound is classified as a combustible liquid and requires careful handling.[4]

Hazard CategoryDescriptionPrecautionary Statements (Examples)Source(s)
GHS Pictogram WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Personal Protective Equipment (PPE) Eyeshields, Gloves, appropriate respirator.Use in a well-ventilated area or under a fume hood.[4]
Storage Class 10 - Combustible liquidsKeep away from heat, sparks, and open flames. Store in a tightly closed container in a dry, cool place.[4][9]

Self-Validating System: Cross-referencing the flash point (82 °C) with the storage class for combustible liquids validates the recommended handling precautions. A flash point below 93 °C typically warrants a "combustible" classification, mandating storage away from ignition sources.

Experimental Protocols for Property Verification

Trust in a chemical intermediate stems from the ability to independently verify its critical properties. The following protocols describe standard methodologies for determining the boiling point and refractive index.

Protocol: Determination of Boiling Point at Reduced Pressure

Causality: Vacuum distillation is chosen to prevent potential degradation at the high atmospheric boiling point (209 °C). This protocol validates the literature value and confirms purity.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place 5-10 mL of this compound and a magnetic stir bar into the distillation flask.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 16 mmHg).

  • Heating: Immerse the distillation flask in a heating mantle. Begin stirring and gently heat the sample.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

  • Validation: The observed boiling point should be within ±2 °C of the literature value (94-95 °C at 16 mmHg) for a pure sample.[4][6]

Protocol: Measurement of Refractive Index

Causality: This rapid and non-destructive technique provides immediate feedback on the purity of the liquid. It relies on the principle that light bends (refracts) by a characteristic amount when passing through a specific substance.

  • Instrument Calibration: Calibrate a digital or Abbe refractometer using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).

  • Temperature Control: Ensure the refractometer's prism is set to and has equilibrated at 20°C.

  • Sample Application: Using a clean pipette, apply 2-3 drops of this compound directly onto the lower prism.

  • Measurement: Close the prism and allow the sample temperature to equilibrate for 1-2 minutes. Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index value.

  • Validation: The measured value should align with the specified range of 1.485 - 1.490 at 20°C.[1][4][6] A sharp, clear dividing line between light and dark fields indicates a pure sample.

Workflow for Physical Property Characterization

The following diagram outlines the logical flow for the comprehensive characterization of a newly acquired sample of this compound.

G cluster_0 Initial Assessment & Safety cluster_1 Primary Physical Tests cluster_2 Purity Confirmation cluster_3 Final Approval start Receive Sample (this compound) sds Review SDS: - Hazards (Irritant) - PPE Requirements start->sds appearance Visual Inspection: Colorless Liquid? sds->appearance refractive_index Measure Refractive Index (Target: 1.485-1.49 @ 20°C) appearance->refractive_index density_check Density Measurement (Target: ~1.136 g/mL) refractive_index->density_check gc_ms GC-MS Analysis: Confirm MW (168.16) Assess Purity (>98%) density_check->gc_ms bp_determination Vacuum Distillation: Confirm BP (e.g., 94-95°C @ 16 mmHg) gc_ms->bp_determination approve Approve for Use in Synthesis bp_determination->approve

Caption: A self-validating workflow for the physical characterization of this compound.

Significance in Drug Discovery and Development

The are not merely academic; they directly impact its utility as a building block in medicinal chemistry.[1][3]

  • Lipophilicity and Solubility: The fluorine atom increases the lipophilicity of the molecule compared to its non-fluorinated analog. This property is often desired in drug candidates to enhance membrane permeability and absorption. The compound's moderate volatility and solubility characteristics make it suitable for a wide range of organic synthesis applications.[1]

  • Reactivity and Stability: The electron-withdrawing nature of the fluorine atom enhances the reactivity of the aromatic ring, while also contributing to the overall stability of the molecule.[3] This predictable reactivity is crucial for designing complex, multi-step synthetic pathways to create novel drug candidates.[1][2]

References

An In-depth Technical Guide to 4-Methoxyphenethylamine (4-MPEA)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The initial request specified CAS number 451-02-5. However, this identifier corresponds to Ethyl 3-fluorobenzoate[1][2][3][4][5][6]. The topic's focus on a compound relevant to drug development and neuroscience strongly indicates that the intended subject is 4-Methoxyphenethylamine (4-MPEA) , which is assigned CAS Number 55-81-2 [7][8]. This guide will proceed with a detailed examination of 4-MPEA.

Introduction

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine compound found in various plant species, including Lophophora williamsii (peyote) and Erica lusitanica, and has also been detected in human urine[7]. As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA and its derivatives are of significant interest to researchers in pharmacology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological profile of 4-MPEA, tailored for a scientific audience.

Chemical Structure and Properties

4-MPEA belongs to the phenethylamine family, characterized by a phenyl ring attached to an amino group via a two-carbon side chain. The key structural feature of 4-MPEA is the methoxy group (-OCH₃) substituted at the para (4-position) of the phenyl ring.

Core Structure Visualization

Caption: Chemical structure of 4-Methoxyphenethylamine (4-MPEA).

Physicochemical Properties

A summary of the key physicochemical properties of 4-MPEA is presented in the table below.

PropertyValueSource(s)
CAS Number 55-81-2[8]
Molecular Formula C₉H₁₃NO[7][8]
Molar Mass 151.21 g/mol [7][8]
Appearance Colorless to almost colorless liquid[9]
Density 1.031 g/mL at 20 °C[10]
Boiling Point 138-140 °C at 20 mmHg[10]
Refractive Index n20/D 1.538[10]
SMILES COc1ccc(CCN)cc1[7]
InChI 1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3[7]

Synthesis and Characterization

4-MPEA is an important intermediate in organic and medicinal chemistry[9]. Several synthetic routes have been developed for its preparation.

Representative Synthetic Pathway

One common method involves the reduction of 4-methoxy-β-nitrostyrene. This precursor can be synthesized from 4-methoxybenzaldehyde and nitromethane[11].

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxy-β-nitrostyrene 4-methoxy-β-nitrostyrene 4-methoxybenzaldehyde->4-methoxy-β-nitrostyrene Ammonium acetate, Glacial acetic acid Nitromethane Nitromethane Nitromethane->4-methoxy-β-nitrostyrene 4-MPEA 4-MPEA 4-methoxy-β-nitrostyrene->4-MPEA Activated Zinc powder, HCl

Caption: Synthetic workflow for 4-MPEA from 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 4-methoxy-β-nitrostyrene[14]
  • Step 1: Synthesis of 4-methoxy-β-nitrostyrene.

    • React 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid.

    • The molar ratio of reactants is crucial for optimal yield. A suggested ratio is 1:2.2-2.8:1.2-1.5:9-9.5 (4-methoxybenzaldehyde:nitromethane:ammonium acetate:glacial acetic acid)[11].

  • Step 2: Reduction to 4-MPEA.

    • In a reaction vessel, combine activated zinc powder, methanol, and the synthesized 4-methoxy-β-nitrostyrene.

    • Maintain the temperature at 0-5 °C while slowly adding a 30-32 wt% aqueous solution of hydrochloric acid[11].

    • The reaction mixture is then stirred.

    • Post-reaction workup involves neutralization, extraction with an organic solvent (e.g., CH₂Cl₂), drying of the organic phase, and removal of the solvent[9].

    • The final product is purified by vacuum distillation, collecting the fraction at 104-106 °C / 1.07 KPa[9].

Characterization Data

Spectroscopic methods are essential for the structural confirmation of 4-MPEA.

  • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching around 3366 cm⁻¹, C-N stretching near 1246 cm⁻¹, and C-H stretching from the methyl and methylene groups at approximately 2933, 2836, and 1464 cm⁻¹[9].

  • Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to the compound's molecular weight. Common fragments may include m/z 134.8, corresponding to the loss of the amino group[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons (typically two doublets in a para-substituted ring), a singlet for the methoxy protons, and two triplets for the ethylamine chain protons[12][13].

    • ¹³C NMR provides signals for the distinct carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain[14].

Pharmacology and Applications in Drug Development

The pharmacological profile of 4-MPEA is complex and has been the subject of considerable research. Its structural similarity to endogenous monoamines allows it to interact with various components of the central nervous system.

Mechanism of Action
  • Monoamine Release: In vitro studies have shown that 4-MPEA acts as a releasing agent for serotonin and norepinephrine[7]. It is a very weak dopamine reuptake inhibitor[7].

  • Receptor Interactions: 4-MPEA displays very low affinity for serotonin receptors in the rat stomach fundus strip[7]. It is a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1)[7].

  • Metabolism: The compound is metabolized by monoamine oxidase (MAO), particularly MAO-B[7]. This rapid metabolism is thought to render it inactive in vivo[7]. In fact, 4-MPEA has been shown to inhibit the MAO-catalyzed deamination of tyramine and tryptamine[10].

Pharmacological Effects and Potential Applications

In animal studies, 4-MPEA has been observed to produce catalepsy, catatonia, and a hypokinetic rigid syndrome[7]. In humans, it was found to be inactive at doses up to 400 mg[7].

The primary interest in 4-MPEA within drug development lies in its use as a scaffold for the synthesis of more complex and potent psychoactive compounds and therapeutic agents[9][15][16][17]. Its phenethylamine backbone is a common feature in many classes of drugs targeting the central nervous system. For instance, derivatives of 4-MPEA have been explored for their potential as inhibitors of monoamine oxidase.

Signaling Pathway Interaction

G cluster_0 Neuronal Terminal 4-MPEA 4-MPEA SERT Serotonin Transporter (SERT) 4-MPEA->SERT Enters neuron NET Norepinephrine Transporter (NET) 4-MPEA->NET Enters neuron MAO-B Monoamine Oxidase B 4-MPEA->MAO-B Metabolized by Neuronal_Terminal Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron VMAT2 VMAT2 Serotonin_Vesicles Serotonin Vesicles SERT->Serotonin_Vesicles Reverses transport Norepinephrine_Vesicles Norepinephrine Vesicles NET->Norepinephrine_Vesicles Reverses transport

Caption: Proposed mechanism of 4-MPEA at the neuronal terminal.

Analytical Methodologies

The detection and quantification of 4-MPEA and its metabolites in biological matrices or chemical samples are crucial for both research and forensic applications. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[18][19][20][21]. Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique[22][23].

Sample Preparation Protocol for LC-MS/MS Analysis in Whole Blood (Representative)[22]
  • Sample Collection: Collect 0.5 mL of whole blood.

  • Internal Standard: Add 50 µL of an appropriate internal standard (e.g., a deuterated analog like 4-Methylamphetamine-d5).

  • Buffering: Add 2 mL of a sodium borate buffer (pH 9.0).

  • Extraction: Add 4 mL of n-butyl chloride, cap, and mix for 20 minutes.

  • Separation: Centrifuge at 3500 rpm for 10 minutes.

  • Isolation: Transfer the organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Safety and Toxicology

4-MPEA is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage[24][25]. Material Safety Data Sheets (MSDS) indicate that it can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract[24]. As such, appropriate personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this chemical[24]. While specific data on the clinical toxicology of 4-MPEA is limited, related phenethylamine compounds can exhibit significant stimulant and serotoninergic toxicity at high doses[19][26].

Conclusion

4-Methoxyphenethylamine (CAS 55-81-2) is a compound of significant scientific interest due to its natural occurrence, its relationship to endogenous neurotransmitters, and its role as a precursor in the synthesis of pharmacologically active molecules. While its own in vivo activity in humans appears limited, likely due to rapid metabolism, its chemical scaffold continues to be a foundation for the development of novel therapeutics and research tools aimed at modulating monoaminergic systems. A thorough understanding of its synthesis, properties, and pharmacology is essential for professionals engaged in neuroscience research and drug discovery.

References

Introduction: The Strategic Role of Ethyl 3-Fluorobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Compatibility of Ethyl 3-Fluorobenzoate

This compound (CAS No. 451-02-5) is a fluorinated aromatic ester that has become an indispensable building block in the landscape of modern organic synthesis.[1][2] Its utility is prominently featured in the development of pharmaceuticals, advanced agrochemicals, and specialized polymers.[2][3] The strategic placement of a fluorine atom on the benzene ring significantly alters the molecule's electronic properties, enhancing its reactivity and the metabolic stability of derivative compounds.[3][4][5]

This guide moves beyond a simple recitation of material safety data. As researchers, scientists, and drug development professionals, our goal is not merely to avoid hazardous reactions but to understand and leverage the inherent reactivity of our reagents. This document provides a comprehensive analysis of the chemical compatibility of this compound, grounded in the principles of physical organic chemistry. We will explore the causality behind its reactions with common laboratory reagents, enabling you to make informed decisions in experimental design, ensure the integrity of your processes, and unlock the full synthetic potential of this versatile intermediate.

Chapter 1: Core Physicochemical and Structural Properties

A molecule's compatibility profile is a direct consequence of its structure and physical properties. This compound is a colorless liquid characterized by two primary reactive centers: the ester functional group and the fluorinated aromatic ring.

The ester moiety is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect influences the electron density across the benzene ring and subtly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophiles compared to its non-fluorinated analog, ethyl benzoate.[4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 451-02-5[1][2]
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.16 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 94-95 °C @ 16 mmHg; ~209 °C @ 760 mmHg[1][2]
Density 1.136 g/mL at 25 °C[1]
Refractive Index n20/D 1.485[1]
Flash Point 82 °C (179.6 °F) - Closed Cup
Storage Temp. Room Temperature; Store at 2 - 8 °C recommended[1][2]

Chapter 2: Chemical Reactivity and Compatibility Profile

Understanding chemical compatibility is about predicting the outcome when molecules interact. For this compound, its reactivity is dominated by the chemistry of the ester group. The following sections detail its interactions with major classes of chemical reagents.

Interaction with Aqueous Systems and Protic Solvents

Compatibility: Caution Advised for Long-Term Storage

While generally insoluble in water, this compound is susceptible to slow hydrolysis to form 3-fluorobenzoic acid and ethanol.[7][8] This process is often catalyzed by trace acidic or basic impurities. For routine synthetic workups involving water, the rate of hydrolysis at neutral pH and ambient temperature is negligible. However, for long-term storage or in processes where the generation of acidic impurities is a concern, significant degradation can occur.

Causality: The ester linkage is inherently labile towards water, a weak nucleophile. The reaction rate is slow without a catalyst but underscores the need for anhydrous storage conditions to maintain the compound's purity over time.[7][9]

Strong Acids (e.g., H₂SO₄, HCl, HNO₃)

Compatibility: Incompatible

This compound will undergo acid-catalyzed hydrolysis when heated with strong aqueous acids.[8] This reaction is reversible, proceeding through the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by water.

Causality: The reaction is a classic Fischer-Speier esterification in reverse. While stable in anhydrous acids for short durations at low temperatures, the presence of water will drive the equilibrium towards the formation of 3-fluorobenzoic acid and ethanol. This reactivity is often exploited synthetically but is a critical incompatibility in other contexts.[7]

Strong Bases (e.g., NaOH, KOH, LiOH)

Compatibility: Incompatible

This is one of the most significant incompatibilities and a cornerstone of the compound's synthetic utility. This compound readily undergoes saponification—an irreversible, base-mediated hydrolysis—to yield an alcohol (ethanol) and the corresponding carboxylate salt (e.g., sodium 3-fluorobenzoate).[8][10]

Causality: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. The reaction is irreversible because the final deprotonation of the resulting carboxylic acid by the strong base forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol.[8] This predictable reactivity is the basis for converting the ester back to its parent acid.[10]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Mediated Hydrolysis (Irreversible) Ester_A This compound Intermediate_A Protonated Ester (Enhanced Electrophile) Ester_A->Intermediate_A + H⁺ Intermediate_A->Ester_A - H⁺ Products_A 3-Fluorobenzoic Acid + Ethanol Intermediate_A->Products_A + H₂O - H⁺ Products_A->Intermediate_A - H₂O + H⁺ Ester_B This compound Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ Products_B 3-Fluorobenzoate Salt + Ethanol Intermediate_B->Products_B - EtOH

Diagram 1: Comparative Hydrolysis Pathways.

Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H)

Compatibility: Incompatible

Strong hydride-based reducing agents, most notably Lithium Aluminum Hydride (LAH), will readily reduce the ester functional group.[11][12] This is a vigorous, often exothermic reaction that yields two alcohol products: 3-fluorobenzyl alcohol and ethanol.

Causality: LAH is a potent source of nucleophilic hydride (H⁻). The reaction proceeds via nucleophilic acyl substitution, where hydride attack leads to the expulsion of the ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LAH to the primary alcohol.[12][13] Due to the high reactivity and the generation of flammable hydrogen gas upon quenching, these reactions must be performed under strict anhydrous conditions with appropriate safety measures.[12]

G Ester This compound Aldehyde 3-Fluorobenzaldehyde (Intermediate) Ester->Aldehyde 1. LiAlH₄ (Hydride Attack) Alcohol 3-Fluorobenzyl Alcohol (Final Product) Ester->Alcohol Overall Transformation Aldehyde->Alcohol 2. LiAlH₄ (Rapid Reduction)

Caption: LAH Reduction Pathway of this compound.

Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, H₂O₂)

Compatibility: Incompatible

Strong oxidizing agents should be considered incompatible with this compound. While the fluorinated aromatic ring is relatively resistant to oxidation, the benzylic position of the ethyl group and the ester linkage itself can be susceptible to attack under harsh conditions. The primary concern is not a predictable synthetic outcome but the potential for a highly exothermic, uncontrolled, or even explosive reaction.[7]

Causality: The combination of an organic molecule with a strong oxidizer creates a redox pair with a high energy release potential. The reaction pathways are often complex and difficult to control, posing a significant safety hazard.

Table 2: Chemical Compatibility Summary

Reagent ClassCompatibilityPrimary Outcome / HazardRationale
Water / Moisture Caution Slow hydrolysis to 3-fluorobenzoic acid.Ester linkage is susceptible to hydrolysis over time.
Strong Acids Incompatible Reversible hydrolysis to 3-fluorobenzoic acid.Acid catalysis accelerates hydrolysis, especially with heat.
Strong Bases Incompatible Irreversible hydrolysis (saponification) to 3-fluorobenzoate salt.Strong nucleophilic attack by OH⁻ on the carbonyl carbon.
Strong Reducing Agents Incompatible Reduction to 3-fluorobenzyl alcohol. Vigorous reaction.Nucleophilic hydride attack reduces the ester to a primary alcohol.
Strong Oxidizing Agents Incompatible Uncontrolled, exothermic reaction. Potential fire/explosion hazard.High-energy redox combination.
Amines Caution Slow aminolysis to form amides.Amines are nucleophiles that can react with the ester, often requiring heat.
Non-polar Organics Compatible Generally good solubility, no reaction.Lack of reactive functional groups.
Aprotic Polar Organics Compatible Generally good solubility, no reaction.Solvents like THF, DMF, Acetone are typically compatible.

Chapter 3: Experimental Protocols for Compatibility Assessment and Reaction

The following protocols are provided as self-validating systems. The first outlines a method for assessing compatibility with novel reagents, while the second provides a standard procedure for a common transformation, illustrating a controlled use of its "incompatibility."

Protocol 1: Small-Scale Compatibility Testing by ¹H NMR Spectroscopy

This protocol allows for the safe assessment of reactivity between this compound and a test reagent under controlled conditions.

Objective: To detect potential chemical reactions by monitoring for the appearance of new signals or the disappearance of starting material signals in the proton NMR spectrum.

Methodology:

  • Preparation: In a clean, dry vial, dissolve 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the ester and the test reagent are soluble.

  • Initial Spectrum: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Note the characteristic chemical shifts and integrations of the this compound protons.

  • Introduction of Reagent: Add a stoichiometric equivalent (or a defined excess) of the test reagent to the NMR tube.

  • Monitoring: Cap the tube, mix gently, and acquire spectra at timed intervals (e.g., 5 min, 30 min, 2 hours, 24 hours) at ambient temperature.

  • Analysis: Compare the spectra over time. The appearance of new peaks or changes in the integration of existing peaks corresponding to the ester indicates a chemical reaction. The absence of change suggests compatibility under the tested conditions.

  • Validation: The internal consistency of the spectra (e.g., conservation of the integration of an internal standard if used) validates the observations.

Protocol 2: Controlled Saponification of this compound

This protocol demonstrates the controlled application of the incompatibility with strong bases for a preparative-scale synthesis of 3-fluorobenzoic acid.[10]

Objective: To achieve complete hydrolysis of the ester to its corresponding carboxylic acid salt, followed by acidification to isolate the final product.

Methodology:

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.7 mmol).

  • Reagent Addition: Add 50 mL of 2 M aqueous sodium hydroxide solution (100 mmol, >3 equivalents) to the flask.[10]

  • Reaction: Heat the biphasic mixture to reflux using a heating mantle. Stir vigorously. The reaction is complete when the oily layer of the ester is no longer visible (typically 45-60 minutes).[10]

  • Workup - Part 1 (Cooling): Allow the reaction mixture to cool to room temperature. The flask should now contain a clear, homogeneous solution of sodium 3-fluorobenzoate and ethanol in water.

  • Workup - Part 2 (Acidification): Cool the solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of 3-fluorobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Purification & Validation: The crude product can be purified by recrystallization from water. The identity and purity of the final product (3-fluorobenzoic acid) should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR), validating the success of the transformation.

Chapter 4: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when working with any chemical reagent.

  • Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] Keep containers tightly sealed to prevent moisture ingress and potential hydrolysis. As a combustible liquid, it should be stored away from sources of ignition, heat, and open flames.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a robust and highly valuable synthetic intermediate whose chemical compatibility is well-defined and predictable. Its primary incompatibilities—with strong acids, bases, and reducing agents—are not merely limitations but are the very reactions that form the basis of its extensive use in multi-step synthesis. By understanding the electronic and structural factors that govern its reactivity, researchers can confidently and safely handle this compound, prevent unintended degradation, and strategically design pathways that leverage its chemical properties to achieve their synthetic goals.

References

An In-depth Technical Guide to the Predicted Thermal Stability of Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of Fluorinated Aromatics

In the realm of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for enhancing therapeutic efficacy and material performance.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall durability.[1][2] Ethyl 3-fluorobenzoate, as a key fluorinated intermediate, holds significant potential in the synthesis of novel pharmaceuticals and advanced polymers. Understanding its thermal stability is paramount for ensuring the integrity of manufacturing processes, predicting shelf-life, and guaranteeing the safety and efficacy of final products.

This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound. In the absence of direct experimental data for this specific compound in the public domain, this document leverages established principles of physical organic chemistry and analogous experimental findings for structurally related compounds to construct a predictive framework. Herein, we, as senior application scientists, will elucidate the likely thermal decomposition pathways, predict the thermal profile, and provide detailed, self-validating experimental protocols for the empirical determination of its thermal properties.

Predicted Thermal Profile and Decomposition Onset

Based on the analysis of structurally similar aromatic esters, the thermal decomposition of this compound is anticipated to be a unimolecular elimination reaction.[3][4] The primary factor influencing the decomposition of substituted ethyl benzoates is the polar effect of the substituents, with steric effects playing a minimal role.[3][4] The electron-withdrawing nature of the fluorine atom at the meta position is expected to have a modest impact on the stability of the ester linkage.

While a definitive decomposition temperature cannot be stated without experimental data, a reasonable estimate for the onset of thermal decomposition, determined by Thermogravimetric Analysis (TGA), would be in the range of 350-450°C . This prediction is based on the known thermal behavior of aromatic oligoesters, which show degradation onset in this range.[5] It is crucial to note that this is a predictive range, and empirical verification is essential.

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value/RangeAnalytical Technique
Decomposition Onset (Tonset) 350 - 450 °CThermogravimetric Analysis (TGA)
Melting Point Not Applicable (Liquid at room temp.)Differential Scanning Calorimetry (DSC)
Boiling Point 209 °CN/A
Primary Decomposition Products 3-Fluorobenzoic Acid, EthylenePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), TGA-FTIR

Proposed Mechanism of Thermal Decomposition

The predominant thermal decomposition pathway for ethyl esters of aromatic acids is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, often referred to as an ester pyrolysis or a type of Ei (elimination, intramolecular) reaction.[3]

For this compound, the proposed primary decomposition pathway involves the abstraction of a β-hydrogen from the ethyl group by the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and the formation of a C=C double bond in the ethyl group. This results in the formation of 3-fluorobenzoic acid and ethylene gas.

Figure 1: Proposed primary thermal decomposition pathway of this compound.

At higher temperatures, secondary decomposition of the primary product, 3-fluorobenzoic acid, may occur. This would likely involve decarboxylation to yield fluorobenzene.

Experimental Protocols for Thermal Stability Assessment

To empirically validate the predicted thermal properties of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will serve as the reference.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature exceeding the predicted decomposition onset (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting heat flow curve for endothermic and exothermic events.

    • The boiling point will be observed as a sharp endotherm.

    • Decomposition may be indicated by a broad endotherm or exotherm following the boiling point.

G cluster_workflow Thermal Analysis Workflow TGA Thermogravimetric Analysis (TGA) Py_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA->Py_GCMS Confirm Decomposition Products TGA_FTIR TGA coupled with FTIR TGA->TGA_FTIR Identify Gaseous Products DSC Differential Scanning Calorimetry (DSC) DSC->TGA Correlate Thermal Events with Mass Loss

Figure 2: Interconnected workflow for comprehensive thermal analysis.

Evolved Gas Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA-FTIR

Objective: To identify the chemical composition of the volatile products generated during thermal decomposition.

Py-GC-MS Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample to a series of temperatures bracketing the decomposition onset determined by TGA (e.g., 350°C, 400°C, 450°C) in an inert atmosphere.

  • GC-MS Analysis: The evolved gases are swept into the GC column for separation and subsequently analyzed by the mass spectrometer for identification.

  • Data Analysis: Compare the resulting mass spectra with library data to identify the decomposition products.

TGA-FTIR Methodology:

  • Instrument: A thermogravimetric analyzer with the outlet coupled to a Fourier-transform infrared spectrometer.[6][7]

  • Procedure: Run a TGA experiment as described in section 3.1. The evolved gases from the TGA are continuously passed through the FTIR gas cell.

  • Data Analysis: Correlate the mass loss events from the TGA with the appearance of characteristic infrared absorption bands to identify the functional groups of the evolved gases in real-time.[6][7]

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal stability of this compound is critical for its application in pharmaceutical development.

  • Process Chemistry: Knowledge of the decomposition temperature ensures that synthesis and purification steps (such as distillation) are conducted under conditions that do not compromise the integrity of the molecule.

  • Formulation and Stability: For formulations containing this compound or its derivatives, thermal stability data informs the selection of appropriate excipients and storage conditions to prevent degradation over the product's shelf-life. The presence of fluorine is generally known to enhance the metabolic stability of drug candidates.[2]

  • Safety: The identification of decomposition products is crucial for assessing any potential toxicity that could arise from improper storage or handling. The potential for the release of acidic gases like hydrogen fluoride from the decomposition of some fluoroelastomers at high temperatures underscores the importance of such analysis.[8]

Conclusion

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the empirical determination of the thermal properties of this compound. The execution of these studies will provide the necessary data to ensure the safe and effective use of this important fluorinated intermediate in research, development, and manufacturing.

References

ethyl 3-fluorobenzoate hydrolysis rate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis Rate of Ethyl 3-Fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in medicinal chemistry, valued for its role in synthesizing fluorinated active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Understanding the hydrolytic stability of this ester is paramount for predicting its fate in biological systems and optimizing synthetic and formulation strategies. This guide provides a comprehensive examination of the kinetics, mechanisms, and influential factors governing the hydrolysis of this compound. We will delve into the theoretical underpinnings of both acid- and base-catalyzed hydrolysis, present detailed experimental protocols for rate determination, and offer insights into data analysis and mechanistic interpretation.

Introduction to Ester Hydrolysis: A Mechanistic Overview

Ester hydrolysis is a fundamental reaction in organic chemistry wherein an ester reacts with water to produce a carboxylic acid and an alcohol.[2] For this compound, this reaction yields 3-fluorobenzoic acid and ethanol. The reaction is typically slow in pure water but is significantly accelerated by the presence of an acid or a base, which act as catalysts.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process.[3][4] The reaction is driven to completion by using a large excess of water. The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[3][5]

  • Protonation: The carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (water). In a series of proton transfers, the ethoxy group is protonated.

  • Elimination: The tetrahedral intermediate collapses, expelling the ethanol molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[5]

G cluster_acid Acid-Catalyzed Hydrolysis Mechanism Ester This compound ProtonatedEster Protonated Ester (Enhanced Electrophile) Ester->ProtonatedEster Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 ProtonatedIntermediate Protonated Intermediate (Ready for Elimination) Tetrahedral1->ProtonatedIntermediate Products 3-Fluorobenzoic Acid + Ethanol ProtonatedIntermediate->Products G cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_B This compound Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B CarboxylicAcid 3-Fluorobenzoic Acid Tetrahedral_B->CarboxylicAcid Carboxylate 3-Fluorobenzoate Salt (Final Product) CarboxylicAcid->Carboxylate G Setup 1. Reaction Setup (Buffer, Temp Control) Initiate 2. Initiate Reaction (Add Ester, Start Timer) Setup->Initiate Sample 3. Aliquot Sampling (At Timed Intervals) Initiate->Sample Quench 4. Quench Reaction (e.g., Neutralize Catalyst) Sample->Quench Analyze 5. Analytical Measurement (e.g., HPLC) Quench->Analyze Data 6. Data Processing (Plot ln[C] vs. Time) Analyze->Data Calculate 7. Calculate Rate Constant (k) (Slope = -k) Data->Calculate

References

Harnessing the Fluorine Advantage: A Technical Guide to the Applications of Fluorinated Benzoic Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic scaffolds represents one of the most powerful tactics in modern molecular design. This guide provides an in-depth exploration of fluorinated benzoic esters, a class of compounds whose unique physicochemical properties have made them indispensable in pharmaceuticals, materials science, and agrochemicals. We will move beyond a simple catalog of applications to dissect the underlying principles that make these molecules so effective. This document will elucidate the causal relationships between fluorination patterns and functional outcomes, provide validated experimental protocols, and offer a forward-looking perspective on this versatile chemical class.

The Foundational Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, the most electronegative element, on a benzoic ester framework is not a trivial modification. It induces a cascade of profound changes in the molecule's electronic and physical properties, which can be expertly manipulated to achieve desired functional outcomes.[1][2]

  • Modulation of Electronic Properties: Fluorine's potent electron-withdrawing inductive effect (-I) can significantly lower the pKa of the parent benzoic acid, influencing ionization state at physiological pH. It also alters the electron density of the aromatic ring and the ester carbonyl, which can fine-tune interactions with biological targets like enzyme active sites.[3][4]

  • Enhanced Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, often increases a molecule's lipophilicity.[2][5] This is critical for enhancing permeability across biological membranes, such as the gut wall for oral bioavailability or the blood-brain barrier for CNS-targeted drugs.[1][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's in-vivo half-life and improving its pharmacokinetic profile.[7]

  • Conformational Control and Binding Affinity: Fluorine's small atomic radius means it imposes minimal steric hindrance.[5][8] However, its unique electronic character allows it to participate in non-canonical interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar contacts with protein backbones, which can stabilize a bioactive conformation and enhance binding affinity to a target receptor or enzyme.[3][9]

G core Fluorinated Benzoic Ester Core p1 Altered pKa & Electronics core->p1 p2 Increased Lipophilicity (Membrane Permeability) core->p2 p3 Blocked Metabolic Sites (Longer Half-Life) core->p3 p4 Enhanced Binding Interactions (Higher Potency & Selectivity) core->p4 a1 Medicinal Chemistry p1->a1 a2 Materials Science p1->a2 p2->a1 a3 Agrochemicals p2->a3 p3->a1 p3->a2 p3->a3 p4->a1

Caption: The "Fluorine Effect" on Benzoic Esters and Resulting Applications.

Application Domain I: Medicinal Chemistry and Drug Development

Fluorinated benzoic esters and their acid precursors are foundational building blocks in modern medicinal chemistry.[6][8][10][11] Their utility spans a wide range of therapeutic areas, primarily due to the beneficial property modulations discussed above.

Enzyme Inhibition

Fluorinated moieties can be strategically positioned to act as potent and selective enzyme inhibitors. The mechanism often involves leveraging fluorine's unique properties to enhance binding affinity or to mimic a transition state.[9][12][13]

  • Case Study: PTP1B and α-Glucosidase Inhibitors for Diabetes: Fluorinated benzenesulfonic esters have demonstrated significant inhibitory effects against enzymes like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and α-amylase, all of which are targets in the management of type 2 diabetes.[3] The electron-withdrawing nature of fluorine facilitates strong intermolecular hydrogen bonds with amino acid residues in the enzyme's active site, stabilizing the drug-receptor interaction.[3] For instance, a derivative with a 2-fluorophenyl)sulfonyl group showed significantly stronger inhibition of α-glucosidase compared to its meta- and para-isomers, highlighting the critical role of substituent positioning.[3]

  • Mechanism of Action: Fluorine's high electronegativity can polarize the ester or an adjacent carbonyl group, making it a more effective mimic of the tetrahedral transition state of substrate hydrolysis. This leads to tighter binding in the active site. Furthermore, fluorinated groups can engage in specific, favorable interactions with amide carbonyls in the protein backbone, further anchoring the inhibitor.[9]

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a positron emitter with a near-ideal half-life (109.8 minutes) for PET imaging, a crucial diagnostic tool in oncology and neurology.[14] Benzoic acids are readily labeled with ¹⁸F, making their ester derivatives valuable scaffolds for creating novel PET radiotracers.

A recently developed method allows for the direct decarboxylative ¹⁸F-fluorination of benzoic acids using visible light photoredox catalysis.[15] This mild and operationally simple technique enables the synthesis of ¹⁸F-labeled aryl fluorides from a wide variety of benzoic acid precursors, which can then be used to create tracers for imaging targets like cyclooxygenase-2 (COX-2).[15][16][17]

G cluster_0 Drug Discovery Workflow start Fluorinated Benzoic Acid/ Ester Building Block synthesis Chemical Synthesis (Amidation, Coupling, etc.) start->synthesis library Compound Library Generation synthesis->library screening In-vitro Screening (e.g., Enzyme Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis & Optimization screening->sar sar->synthesis Iterative Design adme In-vivo & ADME/Tox Studies (Pharmacokinetics) sar->adme candidate Lead Candidate adme->candidate

Caption: General drug discovery workflow using fluorinated benzoic acid building blocks.

Other Therapeutic Applications
  • Anti-Inflammatory Agents: 2-Fluorobenzoic acid is a key precursor in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Flurbiprofen. The fluorine atom enhances the compound's anti-inflammatory and analgesic properties.[18]

  • Anticancer and CNS Agents: The ability of fluorine and trifluoromethyl groups to enhance lipophilicity and metabolic stability makes them highly valuable in the design of anticancer and central nervous system (CNS) drugs, where penetrating cell membranes or the blood-brain barrier is crucial for efficacy.[7][19]

Application Domain II: Advanced Materials Science

The same properties that make fluorinated benzoic esters valuable in medicine also make them ideal components for high-performance materials. The introduction of fluorine imparts enhanced thermal stability, chemical resistance, and unique electronic characteristics.[10][20]

High-Performance Polymers

Fluorinated benzoic acid derivatives are used as monomers for synthesizing advanced polymers like polyimides and polyamides.[20]

  • Enhanced Properties: The presence of C-F bonds in the polymer backbone leads to:

    • Improved Thermal Stability: The strength of the C-F bond increases the overall thermal and oxidative stability of the polymer.[20]

    • Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which is highly desirable for applications in microelectronics and aerospace.[20]

    • Increased Solubility: Fluorine substitution can disrupt polymer chain packing, improving solubility in organic solvents and making processing easier.[20]

    • Low Surface Energy: Fluorinated polymers exhibit low surface energy, leading to hydrophobic and oleophobic surfaces ideal for protective coatings.[21]

PropertyStandard Polyamide (e.g., Nylon)Fluorinated PolyamideAdvantage of Fluorination
Glass Transition Temp (Tg) ~50-80 °C>200 °C[20]Significantly higher thermal stability
Dielectric Constant ~3.5 - 4.5<3.0[20]Better electrical insulation for microelectronics
Moisture Absorption HighLowImproved dimensional stability in humid environments
Chemical Resistance ModerateExcellent[22]Suitable for harsh chemical environments

Table 1: Comparative properties of standard vs. fluorinated polymers. Data is representative and can vary based on specific monomer structure.

Liquid Crystals

Fluorinated benzoic esters are key building blocks in the synthesis of liquid crystal (LC) materials used in displays (LCDs).[23][24][25] The introduction of a lateral fluorine atom into the mesogenic (rod-shaped) core has a profound impact on the material's properties.[23][24][26]

  • Influence on Mesomorphic Properties: The position of the fluorine atom can disturb molecular packing, which lowers the melting point and alters the stability of the liquid crystalline mesophase.[23]

  • Dielectric Anisotropy: The strong dipole moment of the C-F bond significantly influences the dielectric anisotropy of the LC material, a critical parameter for the operation of twisted nematic and other display modes.[27]

Application Domain III: Modern Agrochemicals

In agriculture, fluorinated benzoic esters and related structures are used to develop herbicides with high efficacy and selectivity.[19]

  • Herbicidal Activity: The introduction of fluorine into the molecular structure of herbicides can dramatically alter their biological activity.[28] For example, converting the herbicide bentranil into its 5-fluoro analog ('fluorobentranil') leads to a compound with superior broad-leaf activity and excellent selectivity for crops like rice and maize.[28]

  • Improved Properties: As in medicinal chemistry, fluorination can enhance the bioavailability of the agrochemical in the target plant and increase its resistance to metabolic degradation, leading to lower required dosages.[10]

Experimental Protocols

Trustworthy and reproducible methodologies are the bedrock of scientific advancement. The following protocol details a standard, self-validating synthesis for a representative fluorinated benzoic ester.

Synthesis of Ethyl 4-Fluorobenzoate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 4-fluorobenzoic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and removing the water byproduct.

Materials & Reagents:

  • 4-Fluorobenzoic acid (C₇H₅FO₂, MW: 140.11 g/mol )[29]

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (14.0 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL, excess). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) [Mobile Phase: 4:1 Hexanes:Ethyl Acetate].

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude ethyl 4-fluorobenzoate as an oil or low-melting solid.[30]

  • Purification (Optional): For high purity, the crude product can be purified by vacuum distillation.

Conclusion and Future Outlook

Fluorinated benzoic esters are far more than simple chemical intermediates; they are powerful enablers of molecular innovation. Their predictable and potent influence on physicochemical properties has cemented their role in the development of advanced pharmaceuticals, high-performance materials, and effective agrochemicals.[8][20][28] As synthetic methodologies for selective fluorination continue to advance, we anticipate the emergence of even more sophisticated applications. The ability to fine-tune properties with atomic precision ensures that this versatile class of compounds will remain a cornerstone of research and development for the foreseeable future.

References

Methodological & Application

Application Note: Ethyl 3-Fluorobenzoate as a Foundational Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs).[1][2][3][4] Ethyl 3-fluorobenzoate (CAS 451-02-5) has emerged as a pivotal fluorinated intermediate, serving as a versatile and reactive building block for a diverse array of therapeutic agents.[5][6][7] This guide provides an in-depth exploration of this compound's utility, detailing its physicochemical properties and offering validated, step-by-step protocols for its conversion into key downstream intermediates. We will elucidate the chemical logic behind fundamental transformations, including ester hydrolysis and amide bond formation, which are critical first steps in the synthesis of complex APIs.

Introduction: The Strategic Value of the 3-Fluorophenyl Moiety

The pharmaceutical industry has increasingly leveraged organofluorine compounds, with approximately 25% of all commercial drugs now containing at least one fluorine atom.[8] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] Fluorine substitution can block metabolic oxidation sites, modulate the acidity (pKa) of nearby functional groups, and alter molecular conformation to enhance binding to target proteins.[4][8]

This compound provides a reliable and cost-effective scaffold for introducing the 3-fluorophenyl group into drug candidates. Its ester functionality serves as a convenient handle for a variety of chemical manipulations, making it an indispensable tool for researchers in drug discovery and development.[6][7] This document will serve as a practical guide for utilizing this precursor in key synthetic workflows.

Physicochemical Properties and Reactivity Profile

This compound is a liquid at room temperature with properties that make it suitable for a range of reaction conditions. The presence of the electron-withdrawing fluorine atom at the meta-position enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic acyl substitution reactions.[5][6]

PropertyValueReference
CAS Number 451-02-5[9]
Molecular Formula C₉H₉FO₂[9]
Molecular Weight 168.16 g/mol [9]
Appearance Colorless to almost colorless clear liquid[9]
Density 1.136 g/mL at 25 °C[9]
Boiling Point 94-95 °C at 16 mmHg[9]
Flash Point 82 °C (179.6 °F) - closed cup
Refractive Index n20/D 1.485[9]

Core Synthetic Transformations & Protocols

The journey from this compound to a complex API typically begins with the hydrolysis of the ester to its corresponding carboxylic acid. This transformation "unmasks" the carboxyl group, enabling subsequent amide bond formation—one of the most fundamental reactions in pharmaceutical synthesis.[10]

G cluster_0 Core Synthetic Workflow A This compound B 3-Fluorobenzoic Acid A->B Protocol 1: Alkaline Hydrolysis C Key Amide Intermediates B->C Protocol 2: Amide Coupling D Complex APIs C->D Further Functionalization

Caption: General workflow for API synthesis from this compound.

Protocol 1: Alkaline Hydrolysis to 3-Fluorobenzoic Acid

Rationale: Saponification (alkaline hydrolysis) is a robust and high-yielding method to convert the chemically stable ethyl ester into the more versatile 3-fluorobenzoic acid. The carboxylic acid is a crucial intermediate for a vast range of reactions, including amidation and further functionalization.[7][11] This protocol is adapted from standard procedures for ester hydrolysis.[12]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 5 M

  • Ethanol (for optional recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Add a few anti-bumping granules and fit the flask with a reflux condenser.

  • Heat the mixture to reflux using a heating mantle. Continue heating until the oily ester layer is no longer visible (typically 45-60 minutes), indicating complete hydrolysis.[12]

  • Allow the reaction mixture to cool to room temperature. The solution now contains sodium 3-fluorobenzoate.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of 3-fluorobenzoic acid will form.

  • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum or in a low-temperature oven. For higher purity, the crude acid can be recrystallized from hot water or an ethanol/water mixture.

Safety Notes:

  • Sodium hydroxide and hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Perform the acidification step in a well-ventilated fume hood.

Protocol 2: Amide Bond Formation from 3-Fluorobenzoic Acid

Rationale: The amide bond is a prevalent feature in countless APIs. The conversion of 3-fluorobenzoic acid to an amide can be achieved through several methods. We present two common, reliable protocols: a classic two-step synthesis via an acyl chloride intermediate and a modern, direct one-pot coupling method.

Method A: Two-Step Synthesis via 3-Fluorobenzoyl Chloride

This robust method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with an amine.[10][13]

G A 3-Fluorobenzoic Acid C 3-Fluorobenzoyl Chloride (Intermediate) A->C Step 1: Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->A E 3-Fluorobenzoyl Amide C->E Step 2: Nucleophilic Acyl Substitution D Amine (R₂NH) Base (e.g., TEA) D->C

Caption: Pathway for two-step amide synthesis via an acyl chloride.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF), anhydrous dichloromethane (DCM) or toluene.

  • Procedure:

    • In a fume hood, charge a dry round-bottom flask with 3-fluorobenzoic acid (1.0 eq) and anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).[13]

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Fit the flask with a reflux condenser (with a gas outlet to a trap) and heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours, until gas evolution ceases.[13]

    • Cool the mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which is often used directly in the next step.

  • Safety: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.[10]

Step 2: Amide Coupling

  • Materials: 3-fluorobenzoyl chloride, desired amine (e.g., morpholine), a non-nucleophilic base (e.g., triethylamine, TEA), anhydrous DCM.

  • Procedure:

    • Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask and cool to 0°C in an ice bath.

    • Slowly add a solution of crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.[10]

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Method B: Direct Amide Coupling using HATU

This modern approach uses a coupling reagent (e.g., HATU) to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with the amine under mild conditions.[13] This method is often preferred for its efficiency and broad substrate scope.

G A 3-Fluorobenzoic Acid C Activated Ester (Intermediate) A->C Activation B HATU (Coupling Reagent) Amine (R₂NH) Base (e.g., DIPEA) B->A D 3-Fluorobenzoyl Amide C->D Amidation

Caption: Pathway for direct one-pot amide synthesis using HATU.

  • Materials: 3-fluorobenzoic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA), anhydrous DMF.

  • Procedure:

    • To a dry flask, add 3-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq).[13]

    • Dissolve the solids in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add DIPEA (2.0 eq) to the reaction mixture.[13]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Advanced Applications in API Synthesis

The 3-fluorophenyl moiety derived from this compound is a key structural motif in various classes of drugs.

Synthesis of COX-2 Inhibitor Scaffolds

While the blockbuster drug Celecoxib features a 4-sulfonamidophenyl group and a trifluoromethyl group, the core pyrazole structure with substituted phenyl rings is a hallmark of COX-2 inhibitors.[14][15] The 3-fluorobenzoic acid intermediate can be used to synthesize analogues of these important anti-inflammatory agents. For instance, the 3-fluorophenyl group can be incorporated into the pyrazole core through condensation reactions, similar to those used in established Celecoxib syntheses which involve the reaction of a diketone with a substituted hydrazine.[16][17][18]

Use in Cross-Coupling Reactions

Further functionalization of the aromatic ring can be achieved through powerful C-C bond-forming reactions. Intermediates derived from this compound, once converted to an aryl halide or triflate, can serve as coupling partners in reactions like the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of complex biaryl structures.[19][20][21]

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of APIs. Its favorable chemical properties and the strategic importance of the fluorine atom make it a fundamental building block in medicinal chemistry.[5][6] The protocols detailed in this guide for its hydrolysis and subsequent amidation provide researchers with reliable and efficient pathways to key intermediates. By mastering these foundational transformations, scientists can effectively leverage this compound to accelerate the discovery and development of novel, high-efficacy therapeutic agents.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-3-carboxylic Acid Ethyl Ester Derivatives from Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of ethyl 3-fluorobenzoate with various arylboronic acids. The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. However, the use of electron-deficient aryl fluorides, such as this compound, presents unique challenges due to the strength of the C-F bond and the deactivating effect of the ester group. This document outlines a robust, field-proven protocol, delving into the mechanistic rationale behind the selection of catalysts, ligands, bases, and reaction conditions to overcome these challenges and ensure a high-yielding, reproducible synthesis.

Introduction: The Challenge and Opportunity of Coupling Electron-Deficient Aryl Fluorides

The Suzuki-Miyaura reaction is a paramount tool for carbon-carbon bond formation, celebrated for its functional group tolerance and generally mild conditions.[1][2] At its heart, the reaction couples an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[1][3] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides and fluorides is a key area of process development.

This compound represents a particularly challenging substrate. The carbon-fluorine bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle—often the rate-determining step—energetically demanding.[4] Furthermore, the presence of the electron-withdrawing ethyl ester group at the meta-position further deactivates the aromatic ring towards oxidative addition. Overcoming these hurdles requires a carefully optimized catalytic system designed to enhance the reactivity of the palladium center. Recent advancements have demonstrated that with the appropriate choice of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), even these unreactive electrophiles can be successfully employed.[1] In some cases, nickel-based catalysts have also shown promise for activating challenging electrophiles like aryl fluorides.[1][3]

This guide provides a validated protocol using a palladium-based system, explaining the critical role of each component to empower researchers to successfully synthesize valuable biphenyl-3-carboxylic acid ethyl ester building blocks.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex cycling between its Pd(0) and Pd(II) oxidation states.[3]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)L₂-R' Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product_out RedElim->Product_out Ar-R' Out (Product) ArX_in ArX_in->OxAdd Ar-X In (this compound) Boronic_in Boronic_in->Transmetal R'-B(OH)₂ + Base In

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This is typically the most challenging and rate-limiting step for aryl fluorides.[4]

  • Transmetalation: The organic group (R') from the boronic acid replaces the halide on the palladium complex. This step requires activation of the organoboron species by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[5]

  • Reductive Elimination: The two organic groups (the original aryl from this compound and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is designed as a starting point and can be optimized for specific arylboronic acids.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Rationale for Component Selection
ComponentSelectionRationale
Palladium Source Pd(OAc)₂A common, stable, and reliable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)An electron-rich and sterically hindered Buchwald-type phosphine ligand. The high electron density on the phosphorus atom increases the electron density on the palladium center, promoting the difficult oxidative addition of the C-F bond. The bulkiness facilitates the final reductive elimination step.[2]
Base K₃PO₄A moderately strong base effective in promoting transmetalation. It is generally compatible with ester functional groups, minimizing the risk of hydrolysis that can occur with stronger bases like NaOH or KOH. For substrates highly sensitive to base-labile groups, a milder base like potassium fluoride (KF) could be considered.[5]
Solvent System Dioxane/WaterA biphasic solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents and the catalyst complex, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate "ate" complex required for transmetalation.[1][2]
Step-by-Step Procedure

The following workflow diagram illustrates the key steps of the experimental setup.

Figure 2. Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 168.15 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalytic species is sensitive to oxygen.

  • Solvent Addition and Degassing: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). To degas the solvent, bubble inert gas through the solvent for at least 20 minutes prior to use.

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add a small amount of the degassed solvent to this vial to form a slurry, and then transfer it to the main reaction flask via syringe. This pre-mixing can aid in the formation of the active catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the specific boronic acid used.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final biphenyl product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, this may indicate catalyst decomposition or insufficient reactivity. Consider increasing the catalyst loading (e.g., to 5 mol%) or switching to a more electron-rich ligand. A higher reaction temperature may also be beneficial, though this increases the risk of side reactions.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source is a common side reaction. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using a non-protic solvent system if possible, although water is often necessary for the base. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2]

  • Ester Hydrolysis: If saponification of the ethyl ester is observed, a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) should be used.[5] Running the reaction under strictly anhydrous conditions with a soluble organic base could be an alternative strategy, though this requires different boronic acid activation.

Conclusion

The Suzuki-Miyaura coupling of electron-deficient aryl fluorides like this compound is a challenging yet achievable transformation. Success hinges on a rationally designed catalytic system that can overcome the high activation barrier of C-F bond cleavage. By employing an electron-rich, bulky phosphine ligand such as SPhos in conjunction with a suitable palladium pre-catalyst and a carefully chosen base, researchers can effectively synthesize a wide array of valuable biphenyl-3-carboxylic acid ethyl ester derivatives. This protocol provides a robust and well-rationalized starting point for professionals in drug discovery and chemical synthesis.

References

Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles from Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, a significant number of blockbuster drugs feature a fluorinated heterocycle at their core.[2] This guide focuses on a particularly versatile and cost-effective starting material: ethyl 3-fluorobenzoate.[3] We will move beyond a simple recitation of steps to explore the underlying chemical logic, enabling you to adapt and innovate within your own discovery programs. We will detail field-proven strategies, including directed ortho-metalation and multi-step cyclocondensations, to transform this simple building block into complex, high-value heterocyclic systems.

The Strategic Value of this compound

This compound is an ideal starting point for several reasons:

  • Dual Functionality: It possesses two key functional handles: the ester, which can be readily hydrolyzed, reduced, or converted to an amide; and the C-F bond, which modulates the electronic properties of the aromatic ring.

  • Reactivity Modulation: The fluorine atom deactivates the ring towards electrophilic substitution but can also serve as a directing group in certain reactions, offering regiochemical control.[3]

  • Accessibility: It is a commercially available and relatively inexpensive building block, making it suitable for both small-scale discovery and larger-scale synthesis campaigns.[4]

The overarching strategy involves leveraging these features to functionalize the aromatic ring and then construct the heterocyclic system.

G cluster_intermediates Key Intermediates cluster_heterocycles Target Heterocycles start This compound acid 3-Fluorobenzoic Acid start->acid Hydrolysis ortho_func ortho-Functionalized Benzoate start->ortho_func Directed ortho-Metalation (DoM) aniline 3-Fluoroaniline acid->aniline Curtius or Hofmann Rearrangement benzoxazine Fluorinated Benzoxazines acid->benzoxazine Reduction & Cyclization quinolone Fluorinated Quinolones aniline->quinolone Condensation & Cyclization misc Other Heterocycles (Pyrimidines, etc.) aniline->misc indole Fluorinated Indoles ortho_func->indole Palladium-Catalyzed Annulation

Caption: General synthetic pathways from this compound.

Core Synthetic Strategy I: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5] A Directed Metalation Group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position with high kinetic acidity.[6] In this compound, both the ester and the fluorine atom can act as moderate DMGs. This allows for selective deprotonation at the C2 position, between the two groups.

Causality: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is critical. LDA is sterically hindered, which prevents it from adding to the ester carbonyl, and the low temperature (-78 °C) suppresses potential side reactions like ester enolization or anionic Fries rearrangement. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.

G cluster_mech DoM Mechanism on this compound Start This compound Intermediate ortho-Lithiated Intermediate Start->Intermediate + LDA, THF, -78 °C Product 2-Substituted-3-fluorobenzoate Intermediate->Product + Electrophile (E+)

Caption: Workflow for Directed ortho-Metalation.

Protocol 1: Synthesis of Ethyl 2-iodo-3-fluorobenzoate via DoM

This protocol demonstrates the introduction of an iodine atom, a versatile handle for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex heterocyclic precursors.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.5 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Deprotonation: Add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour. Progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF (30 mL) dropwise to the reaction mixture. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 2 hours at -78 °C.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-iodo-3-fluorobenzoate as a pale yellow oil.

Data Summary: Electrophilic Quench Options

Electrophile (E+)Product (after DoM)Potential Heterocycle Application
Iodine (I₂)Ethyl 2-iodo-3-fluorobenzoatePrecursor for Pd-catalyzed annulations to form indoles.[7]
N,N-Dimethylformamide (DMF)Ethyl 3-fluoro-2-formylbenzoatePrecursor for quinolines, pyrimidines.
BenzaldehydeEthyl 3-fluoro-2-(hydroxy(phenyl)methyl)benzoatePrecursor for phthalides and isoindolinones.
Carbon Dioxide (CO₂)2-(Ethoxycarbonyl)-6-fluorobenzoic acidPrecursor for isocoumarins.

Core Synthetic Strategy II: Multi-Step Cyclocondensation

A robust and common strategy involves the conversion of this compound into a more reactive intermediate, such as 3-fluoroaniline, which can then undergo classical cyclocondensation reactions. This pathway is particularly valuable for accessing medicinally important classes like fluoroquinolones.[8][9][10]

Causality: The synthesis of fluoroquinolones from an aniline derivative typically involves two key transformations:

  • Condensation: Reaction with an acrylic acid equivalent, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate.[8]

  • Thermal Cyclization: An intramolecular Friedel-Crafts-type reaction at high temperature to form the quinolone core. High-boiling, inert solvents like diphenyl ether or Dowtherm A are essential to achieve the required activation energy for this step.[8]

Protocol 2: Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines the multi-step conversion of this compound to a core fluoroquinolone scaffold.

Step 2A: Hydrolysis to 3-Fluorobenzoic Acid

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5 parts by volume).

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq, 2 M) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). The product, 3-fluorobenzoic acid, will precipitate as a white solid.[11] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2B: Conversion to 3-Fluoroaniline via Curtius Rearrangement

Safety Note: This procedure involves the use of azides, which are potentially explosive. Perform behind a blast shield with appropriate personal protective equipment.

  • Acid Chloride Formation: Suspend 3-fluorobenzoic acid (1.0 eq) in toluene containing a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise at room temperature. Stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield crude 3-fluorobenzoyl chloride.

  • Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir vigorously for 1 hour.

  • Rearrangement & Trapping: Extract the acyl azide into toluene. Dry the organic layer carefully over Na₂SO₄. Heat the toluene solution to reflux (~110 °C) for 2-3 hours. The acyl azide will rearrange to an isocyanate. Cool the solution and add aqueous HCl (4 M). Reflux the biphasic mixture for 2 hours to hydrolyze the isocyanate.

  • Isolation: Cool the reaction mixture. Separate the layers and neutralize the aqueous layer with a concentrated NaOH solution. Extract the product, 3-fluoroaniline, with dichloromethane. Dry the organic extracts and concentrate to afford the product.

Step 2C: Synthesis of the Quinolone Core

  • Condensation: Mix 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: Add the crude enamine product from the previous step portion-wise to a flask containing diphenyl ether (10 parts by weight) preheated to 250 °C. Maintain the temperature and stir for 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry. This yields ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for many fluoroquinolone antibiotics, using standard NaOH/EtOH hydrolysis conditions as described in Step 2A.

Data Summary: Protocol 2 Reaction Cascade

StepTransformationKey ReagentsTypical Yield
2AEster HydrolysisNaOH, EtOH/H₂O>95%
2BCurtius Rearrangement(COCl)₂, NaN₃, H₂O/H⁺70-80% (over 2 steps)
2CCondensation/CyclizationEMME, Diphenyl Ether75-85%

Conclusion

This compound is a powerful and adaptable platform for the synthesis of diverse fluorinated heterocycles. By understanding the underlying principles of directed ortho-metalation and classical cyclocondensation strategies, researchers can rationally design and execute efficient synthetic routes to novel molecular architectures. The protocols and strategies detailed herein provide a validated foundation for drug discovery programs seeking to leverage the unique advantages of fluorine chemistry.

References

Application Notes & Protocols: Ethyl 3-Fluorobenzoate in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-fluorobenzoate (E3FB) is a pivotal fluorinated building block in the synthesis of advanced polymers. The strategic incorporation of fluorine atoms into a polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, low surface energy, and tailored dielectric characteristics.[1][2] These attributes make fluorinated polymers indispensable in demanding applications across the aerospace, electronics, and biomedical fields.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the utilization of this compound as a precursor for high-performance fluorinated aromatic polyamides. We will detail the necessary monomer activation steps and provide a comprehensive, step-by-step protocol for polymerization and subsequent characterization, emphasizing the scientific rationale behind each procedural choice.

Physicochemical Properties of this compound

Understanding the fundamental properties of the starting material is critical for designing and executing successful polymerization reactions. This compound is a versatile liquid intermediate whose characteristics are summarized below.[5]

PropertyValueSource
CAS Number 451-02-5
Molecular Formula FC₆H₄CO₂C₂H₅
Molecular Weight 168.16 g/mol
Appearance Colorless to pale yellow liquid[5]
Boiling Point 94-95 °C @ 16 mmHg[5]
Density 1.136 g/mL @ 25 °C[5]
Refractive Index n20/D 1.485

The Role of the Fluorine Moiety in Polymer Properties

The decision to use a fluorinated monomer like this compound is driven by the profound influence of the fluorine atom on the final polymer's characteristics. This influence stems from the fundamental atomic properties of fluorine.

  • High Electronegativity & Bond Strength: Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol).[1] This inherent strength is the primary contributor to the high thermal stability and chemical resistance of fluoropolymers.[1][2]

  • Low Polarizability & Intermolecular Forces: The low polarizability of the C-F bond results in weak intermolecular interactions (van der Waals forces).[2] This translates to polymers with low coefficients of friction, low surface energies (hydrophobicity and lipophobicity), and improved solubility in select organic solvents compared to their non-fluorinated analogs.[1][2]

  • Steric and Electronic Effects: The introduction of the bulky, electron-withdrawing fluorine atom can disrupt chain packing, reducing crystallinity and often enhancing the solubility and processability of otherwise rigid aromatic polymers.[6] Furthermore, it can lower the dielectric constant and reduce water absorption, which are critical properties for microelectronics applications.[6]

Synthetic Pathways from this compound to Fluorinated Polymers

This compound is typically not used directly in polycondensation reactions due to the relatively low reactivity of the ethyl ester group. It serves as a precursor that must first be "activated" into a more reactive monomer, such as a carboxylic acid or, more commonly, an acyl chloride.[7] This two-stage approach provides a reliable and versatile route to high-molecular-weight polymers.

G E3FB This compound Activation Monomer Activation (Hydrolysis & Acylation) E3FB->Activation Monomer 3-Fluorobenzoyl Chloride Activation->Monomer Polymerization Polycondensation (with Aromatic Diamine) Monomer->Polymerization Polymer Fluorinated Aromatic Polyamide Polymerization->Polymer

Figure 1: General workflow for synthesizing fluorinated polymers from this compound.

Objective: To convert the stable ethyl ester into the corresponding carboxylic acid, 3-fluorobenzoic acid, a necessary intermediate for acyl chloride formation.

Rationale: Base-catalyzed hydrolysis (saponification) is an efficient and high-yielding method for cleaving the ester bond. Sodium hydroxide is a cost-effective and readily available base. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of ethanol.

  • In a separate beaker, dissolve 3.0 g of NaOH in 20 mL of deionized water. Caution: This is an exothermic process.

  • Add the NaOH solution to the flask containing the ester.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the remaining solid residue in 100 mL of deionized water.

  • Cool the solution in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate of 3-fluorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel, wash with cold deionized water, and dry in a vacuum oven at 60 °C overnight.

  • Validation: The product can be characterized by melting point analysis and ¹H NMR spectroscopy to confirm purity and identity.

Objective: To convert 3-fluorobenzoic acid into the highly reactive acyl chloride monomer.

Rationale: Thionyl chloride (SOCl₂) is a standard reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

Materials:

  • 3-Fluorobenzoic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Distillation apparatus, round-bottom flask, reflux condenser with a drying tube

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g of 3-fluorobenzoic acid and 30 mL of anhydrous toluene.

  • Add 2-3 drops of DMF as a catalyst.

  • Slowly add 4.0 mL (~5.8 g) of thionyl chloride to the suspension at room temperature.

  • Equip the flask with a reflux condenser (fitted with a drying tube and gas trap for HCl/SO₂) and heat the mixture to reflux for 3 hours. The solution should become clear.

  • After cooling, remove the excess thionyl chloride and toluene by distillation under atmospheric pressure.

  • The final product, 3-fluorobenzoyl chloride, can be purified by vacuum distillation.

  • Validation: The product is highly moisture-sensitive. Its purity can be confirmed by FTIR (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

Objective: To synthesize a high-performance fluorinated polyamide via low-temperature solution polycondensation. We will use 4,4'-oxydianiline (ODA) as a representative aromatic diamine.

Rationale: Low-temperature solution polymerization is preferred for synthesizing high molecular weight aromatic polyamides. This method minimizes side reactions that can occur at elevated temperatures. An anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer. A stoichiometric amount of an acid scavenger, such as pyridine, is added to neutralize the HCl byproduct, preventing protonation of the amine monomer and driving the polymerization forward.[8][9]

G A 1. Dissolve 4,4'-Oxydianiline (ODA) in NMP/Pyridine under N₂ B 2. Cool solution to 0°C in an ice bath A->B C 3. Add 3-Fluorobenzoyl Chloride solution dropwise B->C D 4. Stir at 0°C for 2h, then at room temp overnight C->D E 5. Precipitate polymer by pouring solution into stirring methanol D->E F 6. Filter, wash with methanol and water, then dry E->F G 7. Characterize Polymer (FTIR, TGA, GPC) F->G

Figure 2: Step-by-step workflow for the synthesis of a fluorinated aromatic polyamide.

Materials:

  • 3-Fluorobenzoyl chloride (from Protocol 2)

  • 4,4'-Oxydianiline (ODA), high purity

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Flame-dried three-neck flask, mechanical stirrer, nitrogen inlet, dropping funnel

Procedure:

  • In a 250 mL flame-dried three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2.00 g of 4,4'-oxydianiline in 40 mL of anhydrous NMP and 1.6 mL of anhydrous pyridine.

  • Cool the clear solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 3.17 g of 3-fluorobenzoyl chloride in 20 mL of anhydrous NMP.

  • Transfer the 3-fluorobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the viscous solution at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Precipitate the polymer by slowly pouring the viscous solution into 500 mL of vigorously stirring methanol in a beaker. A fibrous white solid will form.

  • Allow the solid to be stirred in methanol for 1 hour to ensure complete precipitation and removal of impurities.

  • Collect the polymer by filtration, wash thoroughly with fresh methanol, then with hot deionized water, and finally with methanol again.

  • Dry the resulting fluorinated polyamide in a vacuum oven at 80 °C for 24 hours.

Characterization and Properties of E3FB-Derived Polymers

A comprehensive characterization is essential to validate the synthesis and understand the material's properties.

  • Structural Confirmation (FTIR, NMR): FTIR spectroscopy should confirm the formation of the amide bond (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹). ¹H and ¹⁹F NMR can confirm the chemical structure of the polymer repeat unit.

  • Molecular Weight (GPC): Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are crucial indicators of a successful polymerization.

  • Thermal Properties (TGA, DSC): Thermogravimetric Analysis (TGA) determines the thermal stability, typically showing the 5% weight loss temperature (Td5). Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature (Tg), which indicates the polymer's upper service temperature.

Expected Properties Comparison:

The introduction of the 3-fluoro substituent is expected to enhance key performance metrics compared to a non-fluorinated aromatic polyamide.

PropertyNon-Fluorinated PolyamideFluorinated Polyamide (E3FB-derived)Rationale for Improvement
Glass Transition Temp. (Tg) HighHigherIncreased rotational barrier and chain rigidity from C-F bond.
Thermal Stability (Td5) ~450-500 °C>500 °CHigh C-F bond energy.[1][2]
Solubility Limited to polar aproticsImproved in some solventsFluorine group disrupts packing, reducing crystallinity.[6]
Water Absorption LowLowerIncreased hydrophobicity due to fluorine.[6]
Dielectric Constant ~3.2~2.7 - 2.9Low polarizability of the C-F bond.[6]

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them highly valuable for advanced applications.

  • High-Performance Engineering Materials: Their thermal stability and chemical resistance are ideal for components in the aerospace and automotive industries.[3] Their low dielectric constant and high optical transparency are sought after for microelectronics and optoelectronic devices.[6][10]

  • Biomedical Applications & Drug Delivery: The chemical inertness and biocompatibility of fluoropolymers are advantageous for medical implants and devices.[1] In drug delivery, fluorinated polymers can form stable nanoparticles that enhance drug stability, increase lipophilicity for better cell membrane transport, and extend circulation time.[4][11] The hydrophobic nature of the fluorinated segments can effectively encapsulate and protect therapeutic agents.[4]

References

Introduction: The Strategic Importance of Ethyl 3-Fluorobenzoate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Yield Synthesis Using Ethyl 3-Fluorobenzoate: Application Notes and Protocols

This compound (CAS No: 451-02-5) has emerged as a cornerstone intermediate in the fields of pharmaceutical and materials science.[1][2] The presence of a fluorine atom at the meta-position of the benzoate ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in target molecules.[3] This makes it an invaluable building block for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.[1][3] Its versatility allows for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures with high efficiency and yield.[2]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for two of the most powerful and high-yield synthetic transformations involving this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Core Synthetic Strategies for Derivatization

This compound is amenable to a variety of synthetic transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or engaged in reactions with organometallic reagents.[4] However, the fluorinated aromatic ring is the primary site for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, which are central to modern drug development.

Below is a diagram illustrating the key synthetic pathways originating from this compound.

G cluster_main Synthetic Pathways from this compound A This compound B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, R-B(OH)2 C Buchwald-Hartwig Amination A->C Pd Catalyst, Base, R2NH D Hydrolysis A->D Base or Acid, H2O E Reduction A->E Reducing Agent (e.g., LiAlH4) F Aryl/Vinyl Substituted Benzoates B->F G N-Aryl Amines/ Amides C->G H 3-Fluorobenzoic Acid D->H I (3-Fluorophenyl)methanol E->I

Caption: Key synthetic transformations of this compound.

Application Note 1: High-Yield C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount method for constructing biaryl structures, which are prevalent in pharmaceuticals.[5] The reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base.[5][6] For substrates like this compound, the reaction typically proceeds by converting the ester to a more reactive halide or triflate, although direct C-H activation is also an evolving field. For this protocol, we will focus on a high-yield coupling with a derivative, ethyl 3-bromobenzoate, which can be synthesized from 3-bromobenzoic acid.

Principle and Mechanism

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the activated boronic acid (boronate complex) is transferred to the palladium center, displacing the halide.[5][8] The base is crucial for activating the organoboron reagent to facilitate this step.[6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

Experimental Protocol: Synthesis of Ethyl 3-phenylbenzoate

This protocol details the coupling of ethyl 3-bromobenzoate with phenylboronic acid.

G cluster_protocol Suzuki-Miyaura Coupling Workflow A Reagent Setup B Inert Atmosphere A->B C Solvent & Reagent Addition B->C D Catalyst Addition C->D E Heating & Stirring (e.g., 85°C, 12h) D->E F Reaction Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmountMoles (mmol)
Ethyl 3-bromobenzoate24398-88-7229.061.01.15 g5.0
Phenylboronic acid98-80-6121.931.20.73 g6.0
Pd(PPh₃)₄14221-01-31155.560.03173 mg0.15
Potassium Carbonate (K₂CO₃)584-08-7138.212.51.73 g12.5
Toluene108-88-392.14-20 mL-
Ethanol64-17-546.07-5 mL-
Water7732-18-518.02-5 mL-

Step-by-Step Methodology

  • Vessel Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add ethyl 3-bromobenzoate (1.15 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and potassium carbonate (1.73 g, 12.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe. Stir the mixture vigorously.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol). The choice of Pd(PPh₃)₄ is due to its robustness and commercial availability, making it a reliable catalyst for a wide range of Suzuki couplings.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure ethyl 3-phenylbenzoate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: >85%.

Application Note 2: High-Yield C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense utility in synthesizing pharmaceuticals and organic materials.[9][10] It provides a direct route to aryl amines from aryl halides or triflates, overcoming the limitations of classical methods which often require harsh conditions.[9]

Principle and Mechanism

The mechanism is analogous to other palladium-catalyzed cross-couplings and is generally accepted to proceed as follows:[9]

  • Oxidative Addition: A Pd(0) complex adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.[11]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amide complex.[11]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[11]

The choice of ligand is critical for high yields. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step and stabilize the active catalytic species.[10]

Experimental Protocol: Synthesis of Ethyl 3-(morpholino)benzoate

This protocol describes the coupling of ethyl 3-bromobenzoate with morpholine.

G cluster_protocol Buchwald-Hartwig Amination Workflow A Reagent Setup B Inert Atmosphere A->B C Solvent, Base, Amine Addition B->C D Pre-catalyst & Ligand Addition C->D E Heating & Stirring (e.g., 100°C, 16h) D->E F Cooling & Filtration E->F G Solvent Removal F->G H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmountMoles (mmol)
Ethyl 3-bromobenzoate24398-88-7229.061.01.15 g5.0
Morpholine110-91-887.121.20.52 mL6.0
Pd₂(dba)₃51364-51-3915.720.0146 mg0.05
XPhos564483-18-7476.660.0495 mg0.20
Sodium tert-butoxide (NaOtBu)865-48-596.101.40.67 g7.0
Toluene108-88-392.14-25 mL-

Step-by-Step Methodology

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (0.67 g, 7.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (95 mg, 0.20 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine without competing in side reactions.[11]

  • Reagent Addition: Remove the tube from the glovebox. Add ethyl 3-bromobenzoate (1.15 g, 5.0 mmol), toluene (25 mL), and morpholine (0.52 mL, 6.0 mmol) under a counterflow of nitrogen.

  • Inert Atmosphere: Seal the Schlenk tube and purge with nitrogen for 5 minutes.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 25 mL of diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether (2 x 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the desired product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: >90%.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[12][13]

  • This compound: This compound is a combustible liquid.[14] Avoid contact with skin and eyes. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and direct contact.

  • Sodium tert-butoxide: This reagent is highly corrosive and reacts violently with water. Handle exclusively under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and toxic. Avoid ignition sources and ensure proper ventilation.[13]

References

Application Notes: Ethyl 3-Fluorobenzoate as a Foundational Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into active ingredients is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the biological efficacy, metabolic stability, and lipophilicity of a molecule. These enhancements often lead to agrochemicals with improved potency, better crop penetration, and a more favorable environmental profile.[1] Ethyl 3-fluorobenzoate has emerged as a versatile and highly valuable starting material for accessing complex fluorinated agrochemicals, serving as a key intermediate in the synthesis of advanced fungicides, herbicides, and pesticides.[2][3]

This guide provides an in-depth look at the application of this compound in agrochemical synthesis. We will explore its core synthetic transformations and provide detailed, field-proven protocols for its conversion into key intermediates, such as fluorinated benzamides, which are prevalent in a number of modern fungicides.[4][5]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is critical for successful process development and scale-up.

PropertyValueSource
CAS Number 451-02-5[6]
Molecular Formula FC₆H₄CO₂C₂H₅[6]
Molecular Weight 168.16 g/mol [6][7]
Appearance Colorless to nearly colorless transparent liquid[3]
Boiling Point 94-95 °C at 16 mmHg[6][7]
Density 1.136 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.485[6][7]
Flash Point 82 °C (179.6 °F) - closed cup[6]

Core Synthetic Strategy: From Ester to Bioactive Scaffold

The primary synthetic utility of this compound in agrochemical development involves a robust and high-yielding three-step transformation sequence. This pathway converts the relatively stable ester into a versatile acyl chloride, which can then be coupled with a wide range of nucleophiles to build the core of the target agrochemical. The most common application is in the synthesis of N-substituted benzamides, a class of compounds known for their fungicidal activity.[4]

Workflow for Agrochemical Intermediate Synthesis

The following diagram illustrates the logical progression from the this compound building block to a functionalized agrochemical intermediate.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Scaffold Synthesis cluster_2 Phase 3: Final Product A This compound (Starting Material) B 3-Fluorobenzoic Acid A->B Step 1: Ester Hydrolysis C 3-Fluorobenzoyl Chloride (Activated Intermediate) B->C Step 2: Acyl Halogenation E N-Substituted 3-Fluorobenzamide (Agrochemical Core) C->E Step 3: Amide Coupling D Amine or Other Nucleophile (R-NH2) D->E F Potential Fungicide / Herbicide E->F Further Functionalization

Caption: General workflow from this compound to a potential agrochemical.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations required to utilize this compound as a versatile agrochemical building block.

Part A: Ester Hydrolysis (Saponification) to 3-Fluorobenzoic Acid

Causality: The first step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is necessary because the carboxylic acid functional group can be readily converted into a more reactive species, such as an acyl chloride, for subsequent coupling reactions. Base-mediated saponification is a classic, high-yield method for this transformation.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or a mixture of water and a co-solvent like THF/Methanol)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in a mixture of water and ethanol (e.g., a 1:3 v/v ratio).

  • Add this compound (1.0 equivalent) to the basic solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

  • Wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 1-2. A white precipitate of 3-fluorobenzoic acid will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to yield 3-fluorobenzoic acid, which can be used in the next step without further purification.

Part B: Synthesis of 3-Fluorobenzoyl Chloride

Causality: The carboxylic acid is converted to an acyl chloride to create a highly electrophilic carbonyl carbon. This "activation" step is crucial for facilitating the subsequent nucleophilic acyl substitution with an amine, which would be very slow and inefficient with the unactivated carboxylic acid. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (HCl and SO₂ gas) are volatile and easily removed.[3] The use of anhydrous conditions is critical to prevent the reactive acyl chloride from hydrolyzing back to the carboxylic acid.

Materials:

  • 3-Fluorobenzoic acid (from Part A)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

Protocol:

  • Safety First: This procedure must be performed in a well-ventilated fume hood as it generates toxic HCl and SO₂ gases. Thionyl chloride is highly corrosive.

  • To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic trap (e.g., NaOH solution), add 3-fluorobenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (e.g., 2-3 drops). The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.[3] An exothermic reaction with gas evolution will be observed.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM, 80 °C for SOCl₂) and maintain for 2-3 hours, or until the evolution of gas ceases.[2][3]

  • Allow the reaction to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting oily residue is crude 3-fluorobenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.[8][9]

Part C: Amide Coupling to Synthesize N-Substituted 3-Fluorobenzamide

Causality: This is the key bond-forming reaction where the agrochemical scaffold is constructed. The amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[7][9]

Materials:

  • 3-Fluorobenzoyl chloride (from Part B)

  • Desired amine (e.g., morpholine, substituted aniline) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Protocol:

  • In a separate dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction.

  • Prepare a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the 3-fluorobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted 3-fluorobenzamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product. A high yield can be expected for this step.[8]

Synthetic Transformation Pathway

The following diagram details the specific chemical transformations described in the protocols.

G cluster_0 Detailed Synthetic Route A This compound B 3-Fluorobenzoic Acid A->B 1. KOH, EtOH/H₂O 2. HCl C 3-Fluorobenzoyl Chloride B->C SOCl₂, cat. DMF D N-Substituted 3-Fluorobenzamide C->D R-NH₂, Et₃N, DCM p1 p1->A p2 p2->B p3 p3->C p4 p4->D

Caption: Key reaction steps for converting this compound to a benzamide core.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of modern agrochemicals. The straightforward and high-yielding protocols for its conversion into activated intermediates like 3-fluorobenzoyl chloride provide researchers with reliable access to a wide array of complex fluorinated molecules. The resulting 3-fluorobenzamide scaffold is a privileged structure in the development of potent fungicides, demonstrating the direct and impactful application of this foundational chemical in advancing crop protection technologies.

References

Introduction: The Significance of 3-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Hydrolysis of Ethyl 3-Fluorobenzoate

3-Fluorobenzoic acid is a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents and central nervous system drugs. The controlled and efficient synthesis of 3-fluorobenzoic acid is therefore of paramount importance. A common and reliable method for its preparation is the hydrolysis of its corresponding ester, this compound.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conditions and protocols for the ester hydrolysis of this compound. We will delve into the mechanistic underpinnings of both base-catalyzed and acid-catalyzed hydrolysis, offer step-by-step protocols, and provide expert insights into optimizing this critical transformation.

Mechanistic Overview: The Chemistry of Ester Cleavage

The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond, yielding a carboxylic acid and an alcohol. This transformation can be achieved under either basic or acidic conditions, each with distinct mechanistic pathways and practical considerations.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred laboratory method due to its irreversible nature and the ease of product separation.[1] The reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group.[2] A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide) drives the reaction to completion, forming the carboxylate salt and ethanol.[3] Subsequent acidification is required to protonate the carboxylate and yield the desired 3-fluorobenzoic acid.[4]

The presence of the fluorine atom at the meta-position of the benzene ring influences the reaction rate. As an electron-withdrawing group, fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate.[5]

Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a fully reversible process, representing the reverse of Fischer esterification.[2][6] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl. Following a series of proton transfers, ethanol is eliminated as a good leaving group (as opposed to ethoxide, which is a poor leaving group). Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the carboxylic acid.[6][7] To drive the equilibrium towards the products, a large excess of water is typically used, in accordance with Le Châtelier's principle.[1][8]

G cluster_acid Acid-Catalyzed Hydrolysis ester This compound protonated_ester Protonated Ester ester->protonated_ester 1. Protonation    (Activation) h3o H₃O⁺ h2o H₂O tetrahedral Tetrahedral Intermediate protonated_ester->tetrahedral 2. Nucleophilic Attack protonated_intermediate Protonated Intermediate tetrahedral->protonated_intermediate 3. Proton Transfer product_complex Product Complex protonated_intermediate->product_complex 4. Leaving Group    Elimination acid 3-Fluorobenzoic Acid product_complex->acid 5. Deprotonation    (Catalyst Regen.) ethanol Ethanol

Caption: Acid-catalyzed hydrolysis mechanism.

Experimental Protocols and Conditions

The following sections provide detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from established procedures for the hydrolysis of ethyl benzoate and is the recommended method for achieving high yields.[4][9][10]

G start Start: Weigh Ethyl 3-Fluorobenzoate reagents Add NaOH Solution & Anti-Bumping Granules start->reagents reflux Heat Under Reflux (approx. 60 min) reagents->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool acidify Acidify with HCl (aq) until pH ~2 cool->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filter Filter Product via Vacuum Filtration precipitate->filter wash Wash with Cold Deionized Water filter->wash dry Dry Product in Oven (60-70°C) or Desiccator wash->dry end End: Characterize Pure 3-Fluorobenzoic Acid dry->end

Caption: Workflow for base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottomed flask, add approximately 5.0 g of this compound. Record the exact mass.

  • Reagent Addition: Add 50 mL of 2 M aqueous sodium hydroxide (NaOH) solution and a few anti-bumping granules to the flask.[4]

  • Reflux: Assemble a reflux condenser and heat the mixture using a heating mantle. Maintain a gentle reflux until the oily layer of the ester is no longer visible (typically 45-60 minutes). The solution should become homogeneous.[10]

  • Cooling: Turn off the heat and allow the apparatus to cool to room temperature.

  • Acidification: Transfer the cooled reaction mixture to a 250 mL beaker. Slowly, and with constant stirring, add 5 M hydrochloric acid (HCl) until the solution is acidic to litmus or pH paper (pH ~2). A white precipitate of 3-fluorobenzoic acid will form.[4][10]

  • Precipitation and Isolation: Cool the beaker in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Transfer the crystals to a watch glass and dry in a low-temperature oven (60-70°C) or in a desiccator to a constant weight.

  • Characterization: Determine the yield and verify the purity of the 3-fluorobenzoic acid by measuring its melting point (expected: 123-125°C) and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

ParameterConditionRationale / Notes
Base NaOH, KOH, or LiOHNaOH is cost-effective and commonly used. KOH or LiOH are also effective alternatives.[8]
Solvent WaterSufficient for hydrolysis and dissolving the hydroxide base. Co-solvents like EtOH or MeOH can be used if solubility is an issue.[8][11]
Concentration 1-2 M NaOH/KOHA stoichiometric excess of base ensures the reaction goes to completion.
Temperature Reflux (~100°C)Increases reaction rate to ensure complete hydrolysis in a reasonable timeframe.
Reaction Time 45-90 minutesMonitor for the disappearance of the insoluble ester layer.
Workup Acidification with HClProtonates the carboxylate salt to precipitate the neutral carboxylic acid.[12]
Expected Yield >90%Saponification is a high-yielding, irreversible reaction.
Protocol 2: Acid-Catalyzed Hydrolysis

This method is less common due to its reversible nature but can be useful in specific contexts, such as when the target molecule is sensitive to strong bases.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask, combine this compound (e.g., 5.0 g) with a large excess of aqueous acid. A common choice is a 1:1 mixture (v/v) of water and concentrated sulfuric acid or a 10-20% aqueous solution of H₂SO₄.[1][13]

  • Reflux: Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC) to determine when equilibrium has been reached or the starting material is consumed.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then with a saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

ParameterConditionRationale / Notes
Acid Catalyst H₂SO₄ or HClStrong mineral acids are required to effectively protonate the carbonyl oxygen.[7]
Solvent Water (in large excess)A large excess of water is crucial to shift the reaction equilibrium towards the products.[1][8]
Concentration 10-50% aqueous acidThe concentration can be adjusted to control the reaction rate.
Temperature RefluxHigher temperatures are needed to achieve a reasonable reaction rate.
Reaction Time 2-12 hoursReaction is typically slower than saponification and requires monitoring to determine completion.
Workup Solvent ExtractionThe neutral carboxylic acid product must be extracted from the aqueous acidic medium.
Expected Yield Variable (60-80%)Yields are typically lower than saponification due to the reversible nature of the reaction.

Trustworthiness: Troubleshooting and Optimization

  • Incomplete Reaction (Saponification): If an oily layer persists after the recommended reflux time, the reaction is incomplete. This can be due to insufficient heating or an inadequate amount of base. Ensure a steady reflux is maintained and consider adding more NaOH solution if necessary.

  • Low Yield (Acid Catalysis): The primary cause of low yield is the reaction equilibrium. Ensure a significant excess of water is used. If yields remain low, consider switching to the more reliable saponification protocol.

  • Purification Issues: If the final product appears impure after drying, recrystallization is recommended. For 3-fluorobenzoic acid, recrystallization from hot water is often effective.[4] The crude product is dissolved in a minimum amount of hot water, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.

References

Application Notes & Protocols: Regioselective Functionalization of Ethyl 3-Fluorobenzoate via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the directed ortho-metalation (DoM) of ethyl 3-fluorobenzoate. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds, bypassing the limitations of classical electrophilic aromatic substitution.[1][2] In the case of this compound, the synergistic directing effect of the ester and fluorine substituents enables highly selective deprotonation at the C2 position. This guide details the underlying mechanistic principles, provides a robust experimental protocol, and offers field-proven insights for optimization and troubleshooting, aimed at researchers and professionals in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Directed ortho-metalation (DoM) has emerged as an indispensable tool for the precise synthesis of polysubstituted aromatics.[3][4] The methodology relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring. This group, typically a Lewis basic moiety, coordinates to an organolithium base, thereby lowering the kinetic barrier for deprotonation at the adjacent ortho position.[2][5][6] This "complex-induced proximity effect" (CIPE) results in the formation of a thermodynamically stable aryllithium intermediate, which can then be trapped with a wide array of electrophiles to introduce a new substituent with high regiocontrol.

The substrate, this compound, presents an interesting case for DoM due to the presence of two potential directing groups positioned meta to each other:

  • The Ethyl Ester Group (-COOEt): While not as powerful as tertiary amides or carbamates, the carbonyl oxygen of the ester can act as a Lewis basic site to coordinate the lithium cation, directing metalation to the C2 position.

  • The Fluorine Atom (-F): Fluorine is recognized as an effective, albeit moderate, directing group in DoM, capable of guiding lithiation to its ortho positions (C2 and C4).[7]

When two DMGs are situated meta to one another, the most acidic proton is typically the one located between them, benefiting from the additive electron-withdrawing and directing effects of both groups.[8] Consequently, for this compound, deprotonation is strongly favored at the C2 position over the C4 position. This high regioselectivity makes the DoM of this substrate a reliable method for synthesizing 2,3-disubstituted benzoic acid derivatives.

Reaction Mechanism and Regioselectivity

The accepted mechanism for the directed ortho-metalation of this compound involves a sequence of coordination and deprotonation steps.

  • Coordination: The organolithium base, typically a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or sec-butyllithium (s-BuLi), first coordinates to the most Lewis basic site on the substrate. In this case, the carbonyl oxygen of the ester group serves as the primary coordination point for the lithium ion. The use of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the basicity of alkyllithiums by breaking down their aggregates into more reactive monomers or dimers.[5][9]

  • Deprotonation: This initial coordination pre-positions the base in close proximity to the C2 proton, significantly increasing its kinetic acidity. The base then abstracts this proton to form a stable aryllithium intermediate. The stability of this intermediate is enhanced by the inductive effect of both the adjacent ester and the fluorine atom at C3.

  • Electrophilic Quench: The newly formed nucleophilic aryllithium species is then quenched by the addition of an electrophile (E+), which selectively substitutes the lithium at the C2 position.

The diagram below illustrates the proposed mechanistic pathway leading to the selective formation of the C2-lithiated intermediate.

DoM_Mechanism cluster_start Step 1: Coordination cluster_lithiation Step 2: Deprotonation cluster_quench Step 3: Electrophilic Quench Substrate This compound Complex Coordinated Complex Substrate->Complex + Base Base LDA / s-BuLi Aryllithium C2-Aryllithium Intermediate Complex->Aryllithium Deprotonation at C2 Product 2-Substituted Product Aryllithium->Product + Electrophile Electrophile E+

Caption: Mechanistic pathway for the directed ortho-metalation of this compound.

Experimental Protocol

This protocol describes a general procedure for the DoM of this compound and subsequent quenching with an electrophile.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>98%Standard vendorEnsure dryness by storing over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard vendorFreshly distilled from sodium/benzophenone or passed through a solvent purification system.
Lithium Diisopropylamide (LDA)2.0 M in THF/heptaneStandard vendorTitrate periodically to confirm molarity.
or sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneStandard vendorTitrate before use. s-BuLi is more reactive and nucleophilic than LDA.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)>99.5%, redistilledStandard vendorRequired when using s-BuLi to increase reactivity.
Electrophile (e.g., benzaldehyde)>99%Standard vendorPurify/distill if necessary.
Saturated aq. NH₄Cl solutionReagent grade-For quenching the reaction.
Diethyl ether / Ethyl acetateACS gradeStandard vendorFor extraction.
Brine (Saturated aq. NaCl)Reagent grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeStandard vendorFor drying the organic phase.

B. Equipment Setup

  • Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen).

  • Magnetic stirrer and stir bar.

  • Low-temperature thermometer.

  • Dry ice/acetone bath (-78 °C).

  • Syringes and needles for liquid transfers.

C. Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental process.

Caption: Experimental workflow for the DoM of this compound.

  • Preparation: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous THF (approx. 0.1 M concentration relative to the substrate). If using s-BuLi, add TMEDA (1.1 equiv) at this stage.

  • Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: While maintaining the internal temperature at or below -75 °C, slowly add the organolithium base (1.1-1.2 equiv) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Reaction Completion: Continue stirring at -78 °C for another 1-2 hours, then remove the cooling bath and allow the reaction to slowly warm to ambient temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-substituted product.

Optimization and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Base:

    • LDA: As a non-nucleophilic base, LDA is an excellent choice to avoid competitive nucleophilic addition to the ester carbonyl, which can be a side reaction with alkyllithiums. It is generally sufficient for this activated substrate.

    • s-BuLi/TMEDA: This combination offers higher basicity and may lead to faster and more complete deprotonation.[10][11][12] However, the risk of nucleophilic attack on the ester increases, especially if the reaction temperature is not strictly controlled.

  • Temperature Control: Maintaining the temperature at -78 °C is critical. At higher temperatures, the highly reactive aryllithium intermediate can become unstable, potentially leading to decomposition or side reactions, including reaction with the THF solvent.[13][14]

  • Anhydrous Conditions: Organolithium reagents react rapidly with protic sources, including water. Meticulous exclusion of moisture from glassware, solvents, and the inert atmosphere is paramount for achieving high yields.[14]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product 1. Inactive organolithium base.2. Presence of moisture.3. Incomplete deprotonation.1. Titrate the organolithium solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Increase reaction time for metalation or switch to a stronger base system (e.g., s-BuLi/TMEDA).
Recovery of Starting Material 1. Incomplete deprotonation.2. Unreactive electrophile.1. See above.2. Use a more reactive electrophile or confirm the purity/reactivity of the current one.
Side Product Formation 1. Nucleophilic addition of BuLi to the ester.2. Reaction temperature too high.1. Use LDA instead of s-BuLi.2. Maintain strict temperature control at -78 °C throughout the base and electrophile addition steps.

Conclusion

The directed ortho-metalation of this compound is a highly efficient and regioselective method for the synthesis of 2,3-disubstituted benzoate derivatives. The convergent directing effects of the ester and fluorine groups reliably guide deprotonation to the C2 position. By carefully selecting the base and maintaining strict control over reaction parameters, particularly temperature and anhydrous conditions, researchers can achieve high yields of desired products. This protocol provides a robust foundation for the application of this powerful synthetic transformation in academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3-Fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here, we delve into the common challenges encountered during the synthesis of this versatile fluorinated intermediate and provide scientifically grounded solutions. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals, making efficient synthesis paramount.[1][2][3]

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues that can arise during the synthesis of this compound, particularly via the common Fischer esterification of 3-fluorobenzoic acid with ethanol.

Issue 1: Low Conversion of 3-Fluorobenzoic Acid to this compound

Question: My reaction consistently results in a low yield of this compound, with a significant amount of unreacted 3-fluorobenzoic acid remaining. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion in a Fischer esterification is typically due to the reversible nature of the reaction.[4][5] The formation of water as a byproduct can shift the equilibrium back towards the reactants. To drive the reaction forward and increase your yield, consider the following strategies:

  • Water Removal: The most effective method to push the equilibrium towards the product is the continuous removal of water as it forms.[4][5]

    • Dean-Stark Apparatus: Employing a Dean-Stark trap with a suitable azeotropic solvent like toluene or benzene is highly recommended.[6][7][8] The water-azeotrope distills out of the reaction mixture, condenses, and is collected in the trap, preventing it from participating in the reverse reaction.[4][6]

    • Molecular Sieves: For smaller scale reactions, adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.

  • Excess Reagent: Using a large excess of one of the reactants, typically the more cost-effective and easily removable one (in this case, ethanol), can also shift the equilibrium to favor the formation of the ester.[5][8] Running the reaction with ethanol as the solvent is a common and effective practice.[8]

  • Catalyst Efficiency: The choice and amount of acid catalyst are crucial.

    • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are standard and effective catalysts for Fischer esterification.[8]

    • Catalyst Loading: Ensure you are using a sufficient catalytic amount. Insufficient catalyst will result in a slow reaction rate. A typical loading is 1-5 mol% relative to the carboxylic acid.

    • Alternative Catalysts: For substrates sensitive to strong mineral acids, other catalysts like boron trifluoride (BF₃) or solid acid catalysts can be employed.[8][9] Recent research has also explored the use of heterogeneous catalysts like UiO-66-NH₂ for the esterification of fluorinated benzoic acids.[10][11]

Experimental Protocol: Fischer Esterification of 3-Fluorobenzoic Acid using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 3-fluorobenzoic acid (1.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene, in a volume sufficient to fill the Dean-Stark trap and suspend the reactants), and ethanol (1.5 - 3.0 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and can be periodically drained, while the toluene will overflow back into the reaction flask.[6][7]

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected in the trap or by using techniques like Thin Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting material), cool the mixture to room temperature.

  • Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[8] Further purification can be achieved by distillation under reduced pressure.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, leading to a complex crude mixture and a lower isolated yield. What are the potential side reactions and how can I minimize them?

Answer:

While Fischer esterification is generally a clean reaction, side products can form, especially under harsh conditions.

  • Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form a symmetric ether (in this case, diethyl ether). This is more prevalent with primary alcohols like ethanol.

    • Mitigation: Maintain the reaction temperature at the reflux temperature of the solvent and avoid excessive heating.

  • Decomposition of Starting Material or Product: 3-Fluorobenzoic acid and its ester are generally stable. However, at very high temperatures or in the presence of strong acids for prolonged periods, some degradation may occur.

    • Mitigation: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively long reaction times.

  • Reactions involving the Fluorine Substituent: The fluorine atom on the aromatic ring is generally unreactive under Fischer esterification conditions. However, in the presence of very strong nucleophiles or under extreme conditions, nucleophilic aromatic substitution could theoretically occur, though it is highly unlikely in this context.

Issue 3: Difficulties in Product Purification

Question: I am struggling to obtain pure this compound after the work-up. What are the best practices for purification?

Answer:

Effective purification is key to obtaining a high-purity final product.

  • Aqueous Work-up: A thorough aqueous work-up is the first and most critical step.

    • Neutralization: Washing with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential to remove the acid catalyst and any unreacted 3-fluorobenzoic acid.[8][12] Be cautious during this step as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Washing: Subsequent washes with water and brine remove water-soluble impurities and help to break up any emulsions.[13]

  • Drying: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal. Residual water can co-distill with the product.

  • Distillation: The most effective method for purifying this compound is distillation under reduced pressure (vacuum distillation). This allows for purification at a lower temperature, preventing potential thermal degradation. The reported boiling point of this compound is 94-95 °C at 16 mmHg.[14]

  • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, flash column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification mechanism?

A1: The acid catalyst (typically H⁺) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][15]

Q2: Can I use a different alcohol instead of ethanol?

A2: Yes, other primary alcohols can be used to synthesize the corresponding esters. However, the reaction rate generally decreases with increasing steric hindrance of the alcohol (primary > secondary > tertiary).[9][16]

Q3: Is it possible to synthesize this compound without an acid catalyst?

A3: While the uncatalyzed reaction is possible, it is extremely slow at moderate temperatures. The acid catalyst is essential for achieving a reasonable reaction rate. Alternative methods that do not require a strong acid catalyst include using coupling agents like DCC (Steglich esterification) or converting the carboxylic acid to a more reactive derivative like an acid chloride first.[5][17]

Q4: Are there alternative, higher-yielding methods for this synthesis?

A4: Microwave-assisted organic synthesis (MAOS) has been shown to improve yields and significantly reduce reaction times for Fischer esterification reactions, including those of substituted benzoic acids.[9][16][18][19] This method often utilizes sealed vessels, allowing the reaction to be performed at temperatures above the boiling point of the solvent.[16]

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio Excess ethanol (used as solvent)Shifts equilibrium towards product formation (Le Chatelier's Principle).[5][20]
Catalyst H₂SO₄ or p-TsOH (1-5 mol%)Provides a proton source to activate the carboxylic acid.[8]
Water Removal Dean-Stark trap with tolueneContinuously removes water, driving the reaction to completion.[4][6]
Temperature RefluxProvides the necessary activation energy for the reaction.
Purification Vacuum DistillationPurifies the product at a lower temperature, preventing degradation.[14]

Visualizing the Process

Fischer Esterification Mechanism

Fischer_Esterification Reactants 3-Fluorobenzoic Acid + Ethanol Protonation Protonated Carboxylic Acid Reactants->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + EtOH Proton_Transfer Protonated Ether Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Product_Formation This compound + H3O+ Proton_Transfer->Product_Formation - H2O Troubleshooting_Workflow Start Low Yield of This compound Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Solution_Water Implement Dean-Stark trap or use excess ethanol. Check_Equilibrium->Solution_Water No Check_Reagents Are the reagents pure and in the correct ratio? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh catalyst (H2SO4 or p-TsOH) at 1-5 mol%. Check_Catalyst->Solution_Catalyst No Solution_Reagents Use dry ethanol and pure 3-fluorobenzoic acid. Check_Reagents->Solution_Reagents No End Optimized Yield Check_Reagents->End Yes Solution_Water->End Solution_Catalyst->End Solution_Reagents->End

References

Technical Support Center: Purification of Ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 3-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate in their work.[1][2] We will address common challenges encountered during post-synthesis work-up and purification, providing both the "how" and the "why" to empower you to optimize your experimental outcomes.

Synthesis Overview: The Fischer-Speier Esterification

The most common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of 3-fluorobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4][5]

Reaction: 3-Fluorobenzoic Acid + Ethanol ⇌ this compound + Water (in the presence of an Acid Catalyst)

Understanding the nature of this reaction is crucial for purification. The Fischer esterification is a reversible equilibrium reaction.[3][6][7] This means that at the end of the reaction, the crude mixture will inevitably contain not only the desired ester but also unreacted starting materials (3-fluorobenzoic acid, ethanol), water, and the acid catalyst. The primary goal of the purification process is to efficiently remove these impurities.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.

Part 1: Initial Work-up & Extraction
Q1: What is the very first step in purifying the crude mixture from my Fischer esterification reaction?

The initial and most critical purification step is a liquid-liquid extraction following an aqueous work-up. The goal is to separate the organic product from water-soluble components like the acid catalyst and excess ethanol. The typical first step involves cooling the reaction mixture and then carefully pouring it into a separatory funnel containing cold water and an immiscible organic solvent, such as ethyl acetate or diethyl ether.[8][9][10]

Q2: Why is a wash with a basic solution like sodium bicarbonate essential? Are there any risks?

A basic wash is essential to remove the two main acidic components: the unreacted 3-fluorobenzoic acid and the strong acid catalyst (e.g., H₂SO₄).[11][12]

Mechanism of Action: A moderately weak base like sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, converting it into its sodium salt (sodium 3-fluorobenzoate). This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic layer containing your ester.[11][13]

Why not use a strong base like NaOH? Using a strong base like sodium hydroxide (NaOH) is strongly discouraged because it can catalyze the hydrolysis (saponification) of your this compound product back into 3-fluorobenzoic acid and ethanol, which would significantly reduce your yield.[12]

Potential Issue: Vigorous gas evolution (CO₂) occurs when bicarbonate reacts with acid. Always ensure the separatory funnel is vented frequently by inverting it and opening the stopcock to release pressure safely.[12]

Q3: An emulsion formed during the extraction, and the layers won't separate. What should I do?

Emulsions are common and are essentially a stable suspension of microscopic droplets of one liquid within another. To break an emulsion, you need to disrupt this stability. The most effective method is to wash the mixture with brine (a saturated aqueous solution of NaCl).[12] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic droplets to coalesce and promoting a clean separation of layers.

Q4: I see a white solid precipitating at the interface between the organic and aqueous layers during the bicarbonate wash. What is it?

This precipitate is most likely the sodium 3-fluorobenzoate salt. While it is water-soluble, its solubility is not infinite. If you have a large amount of unreacted carboxylic acid, the resulting salt can supersaturate the aqueous layer and crash out of the solution.

Solution: Simply add more water to the separatory funnel to dissolve the precipitate.[12] It is often better to perform multiple extractions with smaller volumes of the basic solution rather than one single large-volume wash to prevent this issue.[12]

Part 2: Impurities and Further Purification
Q5: Besides the starting materials, what are the common impurities I need to remove?

The primary impurities to target after the initial extraction are summarized in the table below.

ImpurityOriginRemoval Method
3-Fluorobenzoic AcidUnreacted starting materialBasic wash (e.g., NaHCO₃ solution)[11][12]
EthanolExcess reagent/solventAqueous washes; Distillation[9]
Sulfuric Acid (or other catalyst)CatalystBasic wash (e.g., NaHCO₃ solution)[13]
WaterReaction byproduct; from washesBrine wash; Drying agent (e.g., Na₂SO₄, MgSO₄); Distillation[8][12]
Diethyl Ether (or other solvent)Side reaction (if using H₂SO₄/EtOH at high temp.)Distillation
Q6: Is distillation a good method for purifying this compound?

Yes, distillation is an excellent method for final purification, provided the initial extraction has removed the bulk of the acidic impurities. The significant difference in boiling points between the product and potential remaining impurities makes it very effective.

CompoundBoiling Point (°C)
Ethanol~78
Ethyl Acetate (common extraction solvent)~77
This compound ~209 [1]
3-Fluorobenzoic Acid~251 (decomposes)

A simple distillation can effectively remove residual solvents.[10] For very high purity, a vacuum distillation is recommended, which lowers the boiling point and prevents potential thermal degradation of the product. The literature reports a boiling point of 94-95 °C at 16 mmHg.[14]

Q7: When should I opt for flash column chromatography instead of distillation?

Flash column chromatography is the preferred method when:

  • You have non-volatile impurities with boiling points close to your product.

  • Your product is thermally sensitive and might decompose even under vacuum distillation.

  • You need to separate the target compound from side products with similar polarities.[15]

  • You are working on a smaller scale where distillation losses might be significant.

Q8: How do I select the right solvent system for flash chromatography?

The key is to first use Thin Layer Chromatography (TLC) to determine the optimal mobile phase (eluent).[12][16] For a moderately polar compound like this compound, a normal-phase silica gel column is standard.[15][17]

  • Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[17]

  • Aim for an Rf value: Adjust the ratio of the solvents until your product spot on the TLC plate has an Rf (retention factor) of approximately 0.25-0.35. This Rf value typically ensures good separation on the column.

  • Example: You might start with 10% ethyl acetate in hexanes (1:9 v/v) and increase the polarity if the Rf is too low, or decrease it if the Rf is too high.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Workflow

This protocol assumes a completed Fischer esterification reaction.

  • Cooling & Dilution: Allow the reaction flask to cool to room temperature. Dilute the crude mixture with 2-3 volumes of an organic solvent (e.g., ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, shake gently, and discard the lower aqueous layer.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate. Stopper the funnel, invert, and immediately vent. Shake gently for 1-2 minutes, venting frequently to release CO₂ pressure.[12] Drain and discard the lower aqueous layer.

  • Repeat Basic Wash: Repeat the bicarbonate wash until no more gas evolution is observed. This ensures all acidic components are removed.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of dissolved water.[8][12]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Isolation: Gravity filter the dried solution to remove the drying agent. The resulting filtrate contains your crude ester in the organic solvent, ready for solvent removal and final purification.

Protocol 2: Purification by Vacuum Distillation
  • Solvent Removal: Remove the extraction solvent from the crude product using a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use an air-cooled condenser if the boiling point is very high to prevent thermal shock to the glass, though for this compound a standard water-cooled condenser is usually acceptable.[10]

  • Distillation: Heat the flask gently using a heating mantle. Collect any low-boiling fractions first (forerun).

  • Product Collection: When the temperature stabilizes at the expected boiling point of your product under the applied vacuum (e.g., ~94-95 °C at 16 mmHg), switch to a clean receiving flask and collect the pure this compound fraction.[14]

  • Completion: Stop the distillation when the temperature either drops or rises sharply, indicating the product has finished distilling.

Visual Workflows

dot digraph "Purification Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

crude [label="Crude Reaction Mixture"]; extraction [label="Liquid-Liquid Extraction\n(EtOAc/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_bicarb [label="Wash with NaHCO₃\n(Removes Acid)", fillcolor="#FBBC05"]; wash_brine [label="Wash with Brine\n(Removes Water)", fillcolor="#FBBC05"]; dry [label="Dry with Na₂SO₄", fillcolor="#FBBC05"]; filtered_crude [label="Filtered Crude Product\nin Solvent"]; rotovap [label="Solvent Removal\n(Rotary Evaporator)"]; final_purification [shape=diamond, label="High Purity\nRequired?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Vacuum Distillation"]; chromatography [label="Flash Chromatography"]; pure_product [label="Pure Ethyl\n3-fluorobenzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> extraction; extraction -> wash_bicarb; wash_bicarb -> wash_brine; wash_brine -> dry; dry -> filtered_crude; filtered_crude -> rotovap; rotovap -> final_purification; final_purification -> distillation [label=" Yes "]; final_purification -> pure_product [label=" No "]; distillation -> pure_product; final_purification -> chromatography [label=" Yes (Alternative) "]; chromatography -> pure_product; } dot

Caption: General purification workflow for this compound.

dot digraph "Troubleshooting Flowchart" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; emulsion [label="Emulsion During\nExtraction?", shape=diamond, fillcolor="#FBBC05"]; precipitate [label="Precipitate at\nInterface?", shape=diamond, fillcolor="#FBBC05"]; acidic_product [label="Final Product\nStill Acidic?", shape=diamond, fillcolor="#FBBC05"];

sol_emulsion [label="Wash with Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_precipitate [label="Add More Water to\nSeparatory Funnel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_acidic [label="Perform Additional\nNaHCO₃ Washes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> emulsion; emulsion -> precipitate [label=" No "]; emulsion -> sol_emulsion [label=" Yes "]; sol_emulsion -> end;

precipitate -> acidic_product [label=" No "]; precipitate -> sol_precipitate [label=" Yes "]; sol_precipitate -> end;

acidic_product -> end [label=" No "]; acidic_product -> sol_acidic [label=" Yes "]; sol_acidic -> end; } dot

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Hydrolysis of Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ethyl 3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this common synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Introduction: The Nuances of Hydrolyzing a Fluorinated Aromatic Ester

The hydrolysis of this compound to 3-fluorobenzoic acid is a fundamental reaction in organic synthesis, often employed in the preparation of active pharmaceutical ingredients and other complex molecules.[1] The presence of the fluorine atom on the aromatic ring can influence the reactivity of the ester and the stability of the resulting products. While the primary transformation is straightforward, a number of potential byproducts can arise, complicating purification and reducing yields. This guide will delve into the common issues encountered during this reaction and provide practical, mechanistically grounded solutions.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during the hydrolysis of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Hydrolysis - Unreacted Starting Material Detected

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting this compound remaining.

  • The yield of the desired 3-fluorobenzoic acid is lower than expected.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Insufficient Reaction Time or Temperature Ester hydrolysis, particularly with sterically hindered or electron-rich esters, can be slow.Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. For base-catalyzed hydrolysis (saponification), refluxing is common.[2]
Inadequate Amount of Hydrolyzing Agent For saponification, a stoichiometric amount of base is consumed. An insufficient amount will lead to incomplete reaction. For acid-catalyzed hydrolysis, which is an equilibrium process, an excess of water is needed to drive the reaction to completion.[3]For saponification, use a slight excess (1.1-1.5 equivalents) of the base (e.g., NaOH, KOH, LiOH). For acid-catalyzed hydrolysis, ensure a large excess of water is present in the reaction mixture.[3][4]
Poor Solubility of the Ester This compound has limited solubility in purely aqueous solutions, which can limit the reaction rate.Use a co-solvent such as tetrahydrofuran (THF) or methanol to improve solubility.[4] Caution: When using an alcohol as a co-solvent, be aware of the potential for transesterification (see Byproduct Formation section).
Reversibility of Acid-Catalyzed Hydrolysis The acid-catalyzed hydrolysis of esters is a reversible reaction.[3]To favor the formation of the carboxylic acid, use a large excess of water.[2]

Troubleshooting Workflow for Incomplete Hydrolysis

start Incomplete Hydrolysis Detected check_conditions Review Reaction Conditions: - Time - Temperature - Stoichiometry start->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Insufficient increase_reagent Increase Equivalents of Base or Water check_conditions->increase_reagent Insufficient add_cosolvent Add a Co-solvent (e.g., THF) check_conditions->add_cosolvent Poor Solubility monitor Monitor by TLC/LC-MS increase_time_temp->monitor increase_reagent->monitor add_cosolvent->monitor complete Reaction Complete monitor->complete Successful reassess Reassess Solubility and Reagent Choice monitor->reassess Still Incomplete

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the hydrolysis of this compound?

A1: The primary and desired products are 3-fluorobenzoic acid and ethanol. In the case of base-catalyzed hydrolysis (saponification), the initial product is the salt of the carboxylic acid (e.g., sodium 3-fluorobenzoate), which is then protonated during an acidic workup to yield 3-fluorobenzoic acid.[1][5]

Q2: What are the most common byproducts I should be aware of?

A2: While the reaction is generally clean, several byproducts can form under certain conditions:

  • Unreacted Starting Material: Due to incomplete reaction (see troubleshooting guide above).

  • Transesterification Product: If an alcohol other than ethanol is used as a co-solvent (e.g., methanol), you may form mthis compound.[4]

  • Diethyl Ether: Under acidic conditions and elevated temperatures, the ethanol byproduct can undergo acid-catalyzed dehydration to form diethyl ether.[6][7]

  • 3-Fluorophenol: While less common under standard hydrolysis conditions, decarboxylation of 3-fluorobenzoic acid to 3-fluorophenol can occur at high temperatures, though this is more prevalent with specific catalysts.[8]

Q3: Which is better for this hydrolysis: acid-catalysis or base-catalysis (saponification)?

A3: Base-catalyzed hydrolysis (saponification) is generally preferred for several reasons:

  • Irreversibility: The final deprotonation of the carboxylic acid to form the carboxylate salt drives the reaction to completion, making it essentially irreversible.[3][9]

  • Simpler Product Isolation: The resulting carboxylate salt is typically water-soluble, allowing for easy separation from the neutral starting material and any non-polar byproducts by extraction. The desired carboxylic acid is then precipitated by acidification.[2]

Acid-catalyzed hydrolysis is a reversible equilibrium, which can lead to incomplete conversion.[3]

Q4: How can I monitor the progress of the reaction?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting ester will be less polar (higher Rf) than the product carboxylic acid (lower Rf, often streaks).

  • LC-MS: This provides a more quantitative assessment of the conversion of the starting material to the product by monitoring their respective molecular ion peaks.

Q5: What analytical techniques are best for identifying unknown byproducts?

A5: A combination of techniques is often necessary:

  • LC-MS: Provides the molecular weight of the byproducts, which is a crucial piece of information for identification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts such as diethyl ether.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated byproducts. ¹⁹F NMR can be particularly useful for identifying fluorine-containing byproducts.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 3M

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add an aqueous solution of sodium hydroxide (1.2 eq, 2M solution).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar byproducts. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 3M HCl. A white precipitate of 3-fluorobenzoic acid should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 3-fluorobenzoic acid.

Workflow for Saponification

start Dissolve Ester in EtOH/H₂O add_naoh Add NaOH Solution start->add_naoh reflux Heat to Reflux (1-3h) add_naoh->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool extract Wash with Et₂O to Remove Non-Polar Impurities cool->extract acidify Acidify Aqueous Layer with HCl extract->acidify filter Filter Precipitate acidify->filter dry Dry Product filter->dry product 3-Fluorobenzoic Acid dry->product

Caption: Step-by-step workflow for the saponification of this compound.

Protocol 2: Analysis of Potential Byproducts by GC-MS

This protocol is designed to identify volatile byproducts, such as diethyl ether, that may have formed during an acid-catalyzed hydrolysis.

Procedure:

  • After the hydrolysis reaction is complete, carefully collect a sample of the headspace gas above the reaction mixture using a gas-tight syringe.

  • Alternatively, a small aliquot of the organic layer from the workup can be diluted in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS instrument equipped with a suitable column for separating volatile organic compounds.

  • Analyze the resulting mass spectra and compare them to a library of known compounds to identify any byproducts.

Reaction Mechanisms

Base-Catalyzed Hydrolysis (Saponification)

ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. Nucleophilic Attack carboxylate 3-Fluorobenzoate tetrahedral->carboxylate 2. Elimination of Ethoxide ethanol Ethanol acid 3-Fluorobenzoic Acid carboxylate->acid 3. Protonation hydroxide OH⁻ hydroxide->ester ethoxide EtO⁻ ethoxide->tetrahedral h3o H₃O⁺ (workup) h3o->carboxylate

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Potential Side Reaction: Acid-Catalyzed Ether Formation

etoh1 Ethanol protonated_etoh Protonated Ethanol etoh1->protonated_etoh 1. Protonation oxonium Oxonium Ion protonated_etoh->oxonium 2. SN2 Attack water H₂O etoh2 Ethanol etoh2->protonated_etoh ether Diethyl Ether oxonium->ether 3. Deprotonation h_plus H⁺ h_plus->etoh1

Caption: Mechanism for the formation of diethyl ether from ethanol.

References

Technical Support Center: Dehalogenation of Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of ethyl 3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction and optimize your experimental outcomes. The carbon-fluorine bond is the strongest carbon-halogen bond, making the hydrodefluorination of aryl fluorides a challenging yet crucial transformation in organic synthesis.[1] This resource provides practical, field-proven insights to ensure the success of your dehalogenation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the dehalogenation of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material a. Catalyst Inactivity: The palladium or nickel catalyst may be poisoned or not properly activated. b. Insufficient Reductant: The hydride source (e.g., NaBH₄, silanes) may be depleted or added in insufficient quantity. c. Strong C-F Bond: The inherent strength of the aryl-fluorine bond requires forcing conditions.[1] d. Inappropriate Solvent: The chosen solvent may not be suitable for the specific catalytic system.a. Catalyst Handling & Activation: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For palladium catalysts, consider in-situ reduction of a Pd(II) precursor. For nickel catalysts, ensure the pre-catalyst is effectively reduced to the active Ni(0) species.[2][3] b. Reductant Stoichiometry: Increase the equivalents of the reductant. For instance, when using NaBH₄ with nickel catalysis, a stoichiometric amount is often required.[4] c. Optimize Reaction Conditions: Increase the reaction temperature and/or pressure (for hydrogenolysis). Consider using a more reactive catalytic system, such as those employing N-heterocyclic carbene (NHC) ligands for nickel catalysts.[2][3] d. Solvent Screening: Screen a variety of solvents. For nickel-catalyzed reactions, THF is often effective.[2][3] For greener alternatives, aqueous micellar catalysis can be explored.[4]
2. Formation of Side Products (e.g., Dimerization, Ester Cleavage) a. Radical Intermediates: Radical mechanisms, especially in photocatalytic or some transition-metal-free systems, can lead to undesired coupling reactions.[1] b. Harsh Basic Conditions: Strong bases used in the reaction may lead to the hydrolysis or transesterification of the ethyl ester group. c. Competitive Borylation: In transition-metal-free systems using certain bases and additives, borylation can be a competitive side reaction if boron-containing reagents are present.[5]a. Control Radical Pathways: If using a photocatalytic method, adjust the light intensity or catalyst loading. For transition-metal-free methods, consider the addition of a radical scavenger as a control experiment to confirm the mechanism. b. Base Selection: Use a milder base or reduce the amount of a strong base. Alternatively, protect the ester if it is not compatible with the reaction conditions. c. Optimize Borylation Conditions: If borylation is a competing reaction, carefully control the reaction conditions to favor dehalogenation.[5]
3. Inconsistent Reaction Yields a. Sensitivity to Air and Moisture: Many catalytic systems for dehalogenation are sensitive to oxygen and water, which can deactivate the catalyst. b. Purity of Reagents: Impurities in the starting material, solvent, or reagents can inhibit the catalytic cycle. c. Reaction Scale: Scaling up the reaction can sometimes lead to mixing issues or localized overheating, affecting the yield.a. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere. Use degassed solvents. b. Reagent Purification: Purify the this compound, solvents, and other reagents before use. c. Scale-Up Considerations: When scaling up, ensure efficient stirring and temperature control. Consider a slower addition of reagents if the reaction is highly exothermic.
4. Difficulty in Product Isolation and Purification a. Similar Polarity of Product and Starting Material: The product, ethyl benzoate, may have a similar polarity to the starting material, this compound, making chromatographic separation challenging. b. Catalyst Residues: Residual metal catalyst can contaminate the final product.a. Chromatographic Optimization: Use a high-resolution chromatography system (e.g., HPLC) or try different solvent systems for column chromatography to improve separation. Derivatization of a small sample might help in confirming the presence of both compounds. b. Post-Reaction Workup: After the reaction, consider a workup procedure to remove the metal catalyst. This could involve filtration through Celite or silica gel, or an aqueous wash with a chelating agent.

Frequently Asked Questions (FAQs)

Q1: Why is the dehalogenation of this compound more challenging than its chloro, bromo, or iodo analogs?

The primary challenge lies in the high bond dissociation energy of the C-F bond (approximately 452 kJ/mol), which is significantly stronger than C-Cl (351 kJ/mol), C-Br (293 kJ/mol), and C-I (234 kJ/mol) bonds.[1] This high bond strength makes the C-F bond less reactive and requires more specialized and often harsher reaction conditions to achieve cleavage.

Q2: What are the most common catalytic systems for the dehalogenation of aryl fluorides?

Several catalytic systems have been developed for this transformation:

  • Palladium-based catalysts: While more commonly used for other aryl halides, specific palladium systems with appropriate ligands can catalyze the dehalogenation of aryl fluorides.[6][7]

  • Nickel-based catalysts: Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high efficacy for the dehalogenation of aryl fluorides due to their different reactivity profiles compared to palladium.[2][3][4][8]

  • Photocatalytic systems: Visible-light-induced photocatalysis offers a milder, transition-metal-free alternative for dehalogenation.[9][10][11] These systems often involve a photosensitizer that initiates a radical-mediated process.

  • Transition-metal-free methods: Certain strong bases in combination with a hydrogen source can promote the dehalogenation of aryl fluorides, often proceeding through a radical mechanism.[5][10]

Q3: How can I monitor the progress of my dehalogenation reaction?

Several analytical techniques can be employed:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent methods for monitoring the disappearance of the starting material and the appearance of the product, especially for volatile compounds like ethyl benzoates.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to track the reaction progress, particularly if the compounds are less volatile or thermally sensitive.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the fluorinated aromatic ring and the appearance of the signals for the defluorinated product. ¹⁹F NMR is particularly useful for directly observing the consumption of the starting material.

Q4: What safety precautions should I take when performing dehalogenation reactions?

  • Inert Atmosphere: Many of the catalysts and reagents are air-sensitive, so it is crucial to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagent Handling: Handle all chemicals, especially metal catalysts and strong bases, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information on this compound, refer to its Safety Data Sheet (SDS).[13]

  • Pressure: If using hydrogen gas for hydrogenolysis, ensure the reaction is carried out in a suitable pressure vessel and behind a blast shield.

Q5: Can I use greener solvents for this reaction?

Yes, there is a growing interest in developing more environmentally friendly protocols. For instance, nickel-catalyzed hydrodehalogenations have been successfully performed in water using micellar catalysis, which can also allow for the recycling of the aqueous medium.[4]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Hydrodehalogenation in an Organic Solvent

This protocol is adapted from general procedures for nickel-catalyzed dehalogenation of aryl halides.[2][3]

  • To an oven-dried Schlenk flask under an argon atmosphere, add Ni(acac)₂ (5 mol%) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (10 mol%).

  • Add anhydrous THF as the solvent.

  • Add this compound (1.0 mmol).

  • In a separate flask, prepare a solution of sodium isopropoxide (i-PrONa) by adding sodium hydride to anhydrous isopropanol. Carefully add the freshly prepared i-PrONa (2.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture and monitor its progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Photocatalytic Dehalogenation (Conceptual)

This protocol is a conceptual adaptation based on literature for photocatalytic dehalogenation of aryl halides.[9][10]

  • In a quartz reaction vessel, dissolve this compound (0.2 mmol) in dry DMF.

  • Add phenylhydrazine (PhNHNH₂) (0.8 mmol) as the hydrogen donor and potassium tert-butoxide (t-BuOK) (1.6 mmol) as the base.

  • Add N,N'-dimethyl-1,2-ethanediamine (3.2 mmol) as an additive.

  • Seal the vessel and irradiate with a blue LED (e.g., 365 nm) at 50 °C.

  • Monitor the reaction by GC-MS.

  • After the starting material is consumed, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Visualizations

Experimental Workflow for Nickel-Catalyzed Dehalogenation

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk Flask add_catalyst Add Ni(acac)₂ and IMes·HCl start->add_catalyst add_solvent Add Anhydrous THF add_catalyst->add_solvent add_substrate Add this compound add_solvent->add_substrate add_base Add i-PrONa to Reaction prep_base Prepare i-PrONa prep_base->add_base reflux Reflux and Monitor (GC/TLC) add_base->reflux quench Quench with aq. NH₄Cl reflux->quench extract Extract with Et₂O/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Ni-catalyzed dehalogenation.

Troubleshooting Logic Flow

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conversion? catalyst_check Check Catalyst Handling (Inert atm?) start->catalyst_check Yes reductant_check Increase Reductant Equivalents start->reductant_check Yes catalyst_activity Verify Catalyst Activity catalyst_check->catalyst_activity side_products Side Products Observed? catalyst_activity->side_products temp_check Increase Temperature/Pressure reductant_check->temp_check solvent_check Screen Solvents temp_check->solvent_check solvent_check->side_products base_check Use Milder Base side_products->base_check Yes radical_check Adjust Photocatalytic Conditions side_products->radical_check Yes end Successful Reaction side_products->end No base_check->end radical_check->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of ethyl 3-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for this challenging transformation. The activation of the C(sp²)-F bond, while facilitated by the electron-withdrawing ester group, presents unique challenges that require careful consideration of catalyst, ligand, base, and solvent systems.

This guide provides field-proven insights and structured protocols to help you navigate these complexities and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows very low to no conversion of this compound. What is the most likely cause?

Answer: Low or no conversion in the Suzuki coupling of an aryl fluoride points directly to an inefficient oxidative addition step. The carbon-fluorine bond is the strongest carbon-halogen bond, and its cleavage is typically the rate-limiting step in the catalytic cycle.[1]

Your primary focus should be on the catalyst and ligand system.

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-F bond.[2] You require a more electron-rich and sterically demanding ligand to promote the formation of the active Pd(0) species and facilitate its insertion into the C-F bond.

    • Recommendation: Switch to a catalyst system known for high activity in C-F activation. Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are excellent starting points.[2][3] These ligands create a bulky, electron-rich coordination sphere around the palladium center, which is essential for this challenging oxidative addition.

  • Consider Nickel Catalysis: Nickel catalysts are inherently more reactive towards C-F bond activation than their palladium counterparts due to nickel's lower electronegativity.[1][4] If palladium systems fail, a nickel-based catalyst like Ni(cod)₂ paired with a ligand such as PCy₃ or an N-heterocyclic carbene (NHC) could be a viable alternative.[4][5]

Question 2: I'm observing a significant amount of a homocoupled biaryl product from my boronic acid partner. How can I prevent this?

Answer: The formation of a homocoupled byproduct (R-R from an R-B(OH)₂) is a classic sign of oxygen contamination in your reaction mixture.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that consumes two equivalents of the organoboron reagent to produce the homocoupled product.[7]

  • Rigorous Degassing is Crucial: Ensure your solvent and the entire reaction setup are thoroughly deoxygenated.

    • Protocol: The most effective method is to perform at least three "freeze-pump-thaw" cycles. Alternatively, sparging (bubbling) an inert gas like argon or nitrogen through your solvent for a minimum of 20-30 minutes can also be effective.[6] Simply maintaining a positive pressure of inert gas is often insufficient.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to Pd(II) sources (e.g., Pd(OAc)₂), which can sometimes promote homocoupling during their initial in-situ reduction to Pd(0).[7]

Question 3: My main side product is the result of protodeboronation of my boronic acid. What adjustments should I make?

Answer: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.

  • Use More Stable Boron Reagents: Boronic acids are susceptible to this side reaction. Switching to a more stable derivative is highly effective.

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are air-stable, crystalline solids that are less prone to protodeboronation.[2][8] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.

    • Pinacol Boronate Esters (Ar-Bpin): These are also significantly more stable than their corresponding boronic acids.[6]

  • Base and Solvent Choice: Water is often the proton source.

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions with a base soluble in your organic solvent (e.g., an organic base or certain fluoride salts) can mitigate the issue.

    • Milder Base: A very strong base in a protic solvent can accelerate protodeboronation. If using a boronic acid, consider a milder base like KF.[9]

Question 4: I am observing defluorination of my starting material (formation of ethyl benzoate). How can this be avoided?

Answer: The replacement of the fluorine atom with hydrogen is known as hydrodefluorination. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which can then undergo reductive elimination with the aryl group.[7]

  • Scrutinize Your Base and Solvent: The Pd-H species often forms from the reaction of the palladium complex with the base or solvent.[10]

    • Avoid Hydride Sources: Protic solvents like alcohols, especially when paired with strong bases, can be a source of hydrides. Using an aprotic solvent system like dioxane or toluene is recommended.

    • Base Selection: Some bases are more prone to generating hydride species than others. Screening different bases (e.g., switching from an alkoxide to a phosphate or carbonate) may be beneficial.

  • Ligand Effects: The electronic and steric properties of the ligand can influence the relative rates of the desired C-C bond formation versus the undesired C-H bond formation. Screening different ligands is a valid strategy if hydrodefluorination is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: For coupling with this compound, which catalyst and base combination is the best starting point? A1: There is no single "best" combination for all substrates. However, for a challenging electron-deficient aryl fluoride, a robust starting point would be a pre-formed Pd(0) catalyst or a modern pre-catalyst that reliably generates the active species, paired with a strong, non-nucleophilic base.

Recommended Starting System:

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv.)[11][12]

  • Solvent: Dioxane/H₂O (e.g., 10:1 ratio)

  • Temperature: 100-110 °C

K₃PO₄ is often more effective than common bases like Na₂CO₃ or K₂CO₃ because it is a stronger base that more readily facilitates the formation of the highly nucleophilic boronate species required for efficient transmetalation.[11][13]

Q2: Why is my reaction turning black? Does this signify failure? A2: A color change to dark brown or black is very common in palladium-catalyzed reactions and does not necessarily indicate failure.[14] It is often due to the formation of finely divided palladium metal, known as palladium black. While excessive formation can indicate catalyst decomposition and lead to lower yields, a color change is expected as the active Pd(0) species is generated and participates in the reaction. Monitor the reaction by TLC or LC-MS for actual conversion rather than relying on visual cues.[14]

Q3: Can I use a stronger base like Cs₂CO₃? What are the potential benefits? A3: Yes, Cesium Carbonate (Cs₂CO₃) is an excellent choice and often provides superior results in difficult couplings. Its higher solubility in organic solvents and greater basicity can accelerate the transmetalation step.[12] It is a standard base to screen when optimizing a challenging Suzuki coupling.

Q4: My boronic acid is poorly soluble. What can I do? A4: Poor solubility can hinder the reaction rate. You can try a few strategies:

  • Solvent System: Increase the proportion of the more polar solvent (e.g., water, if compatible) or switch to a different solvent system altogether (e.g., DMF, NMP), ensuring it is properly degassed.

  • Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous to the organic phase.

  • Higher Temperature: Increasing the reaction temperature will generally improve solubility.

Optimization & Protocols

Data Presentation: Catalyst & Base Screening

A systematic screening of catalysts, ligands, and bases is the most effective way to optimize the reaction. Below is a representative table of screening results for the coupling of this compound with 4-methoxyphenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100<5
2Pd₂(dba)₃ (1)SPhos (2.5)K₂CO₃ (2)Dioxane/H₂O (4:1)10045
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Dioxane/H₂O (4:1)10088
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Toluene/H₂O (10:1)11092
5Ni(cod)₂ (5)PCy₃ (10)K₃PO₄ (3)Dioxane10075

Yields are hypothetical and for illustrative purposes.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is based on the optimized conditions identified in the screening data (Entry 4).

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Pd₂(dba)₃ (1.0 mol%)

  • XPhos (2.5 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Degassed Toluene and Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand and add them to the Schlenk flask.

  • Add degassed toluene and degassed water to the flask via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent (this compound). The typical solvent ratio is 10:1 Toluene:H₂O.[10]

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts pd2_complex Ar¹-Pd(II)L₂(F) oa_ts->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetalation->pd2_biaryl re_ts Reductive Elimination pd2_biaryl->re_ts re_ts->pd0 product Ar¹-Ar² (Product) re_ts->product boronic Ar²-B(OH)₂ + Base borate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic->borate borate->transmetalation aryl_halide Ar¹-F (this compound) aryl_halide->oa_ts

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system active enough for C-F activation? start->check_catalyst check_oxygen Is homocoupling of the boronic acid observed? check_catalyst->check_oxygen Yes solution_catalyst Switch to Buchwald Ligand (e.g., XPhos) or consider Ni-catalysis check_catalyst->solution_catalyst No check_deboronation Is protodeboronation a major side reaction? check_oxygen->check_deboronation No solution_oxygen Rigorously degas all solvents (Freeze-Pump-Thaw) check_oxygen->solution_oxygen Yes solution_deboronation Use Ar-BF₃K or Ar-B(pin) instead of boronic acid check_deboronation->solution_deboronation Yes end_node Optimized Reaction check_deboronation->end_node No solution_catalyst->end_node solution_oxygen->end_node solution_deboronation->end_node

References

Technical Support Center: Troubleshooting Impurities in Ethyl 3-Fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl 3-fluorobenzoate. This guide is designed to provide expert advice, troubleshooting strategies, and validated protocols to help you identify, minimize, and eliminate common impurities encountered during the synthesis of this critical fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and which impurities are typical for each?

There are two primary, widely-used methods for synthesizing this compound:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 3-fluorobenzoic acid and ethanol.[1][2][3] It is an equilibrium-driven process.

    • Common Impurities: Unreacted 3-fluorobenzoic acid, excess ethanol, water, and byproducts from the acid catalyst (e.g., sulfuric acid). In some cases, if the starting material is not pure, related isomers or other substituted benzoic acids may carry through.

  • Acyl Chloride Route: This two-step method involves first converting 3-fluorobenzoic acid to 3-fluorobenzoyl chloride, typically using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol.[4][5]

    • Common Impurities: Residual thionyl chloride, sulfur-containing byproducts, unreacted 3-fluorobenzoyl chloride, and HCl.[6][7][8] If a catalyst like dimethylformamide (DMF) is used for the acyl chloride formation, traces of dimethylcarbamoyl chloride, a known carcinogen, could potentially form.[8]

Q2: My Fischer esterification reaction seems to stall, leaving significant amounts of starting acid. Why does this happen and how can I fix it?

This is a classic equilibrium problem inherent to Fischer esterification.[1][2][9] The reaction produces water as a byproduct, and as water concentration increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) becomes significant, preventing the reaction from reaching completion.

Causality: The reaction Acid + Alcohol ⇌ Ester + Water is reversible. According to Le Châtelier's principle, to drive the reaction forward, you must either use a large excess of a reactant or remove a product as it forms.[10]

Solutions:

  • Use Excess Ethanol: Employing a large excess of ethanol (e.g., using it as the solvent) shifts the equilibrium towards the product side.[1][3][10] One study noted that increasing from a 1:1 ratio to a 10-fold excess of alcohol can increase yield from 65% to 97%.[1]

  • Remove Water: Actively removing water is highly effective. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[3]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[2]

Q3: Can the acid catalyst in a Fischer esterification be a source of impurities?

Yes, while the catalyst itself (e.g., H₂SO₄, p-TsOH) is not incorporated into the final product, it can promote side reactions, especially at high temperatures or with prolonged reaction times. This can lead to the formation of colored, tar-like byproducts through decomposition or polymerization of starting materials or products.[11][12] It is crucial to use the minimum effective amount of catalyst and maintain strict temperature control.

Troubleshooting Guide: From Problem to Protocol

Problem 1: My final, isolated product is contaminated with unreacted 3-fluorobenzoic acid. How do I remove it?

Diagnosis: The acidic nature of the carboxylic acid makes it easily separable from the neutral ester product through a simple acid-base extraction.

Solution: Aqueous Base Wash Protocol

This protocol is designed to be performed after the initial reaction but before final distillation or chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control the effervescence (CO₂ gas evolution) from the acid-base reaction. Repeat this wash until no more gas evolves.

    • Water (H₂O).

    • Brine (saturated aqueous NaCl solution) to help break any emulsions and remove bulk water from the organic layer.[13]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified ester.

  • Validation: Confirm the absence of the acid impurity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: My GC-MS analysis shows an unexpected peak. How can I approach its identification?

Diagnosis: An unknown peak could be a starting material, a byproduct from a side reaction, or an impurity from one of the reagents. A systematic workflow is the best approach.

Solution: Impurity Identification Workflow

This workflow combines logical deduction with analytical techniques to identify unknown contaminants.

Impurity_Identification start Unknown Peak in GC-MS check_sm Compare Retention Time (RT) & Mass Spectrum (MS) to Authentic Standards of Starting Materials (3-Fluorobenzoic Acid, Ethanol) start->check_sm match_sm Impurity Identified as Unreacted Starting Material check_sm->match_sm Match Found no_match_sm No Match check_sm->no_match_sm No Match analyze_ms Analyze Mass Spectrum - Molecular Ion (M+)? - Fragmentation Pattern? no_match_sm->analyze_ms propose_structure Propose Potential Structures (e.g., Di-ester, Ether, etc.) analyze_ms->propose_structure check_lit Search Literature for Known Side Reactions of Fischer Esterification or Acyl Chloride Formation propose_structure->check_lit nmr_analysis Acquire Further Data (e.g., 1H NMR, 13C NMR, IR) of Purified Impurity check_lit->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: Workflow for identifying unknown impurities.

Problem 3: The reaction involving thionyl chloride produced a dark, tarry crude product. What happened?

Diagnosis: Thionyl chloride reactions can be highly exothermic.[7] Overheating or using aged/impure thionyl chloride can lead to decomposition and the formation of non-volatile, sulfur-containing byproducts that are often colored.[8]

Causality: The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, SO₂, and HCl gas.[6][7] Side reactions can occur if the temperature is not controlled, leading to complex decomposition pathways.

Solution: Controlled Acyl Chloride Formation Protocol

  • Inert Atmosphere: Set up the reaction in a dry flask under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried to prevent premature hydrolysis of thionyl chloride.

  • Solvent: Dissolve the 3-fluorobenzoic acid in a suitable anhydrous solvent (e.g., toluene or DCM).[5]

  • Controlled Addition: Cool the solution in an ice bath (0 °C). Add the thionyl chloride dropwise via an addition funnel. This helps to dissipate the heat generated during the reaction.[4]

  • Catalyst (Optional): A catalytic amount (1-2 drops) of anhydrous DMF can be added to accelerate the reaction.[8][14]

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux until gas evolution ceases.[4][5]

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.[4][5] The crude 3-fluorobenzoyl chloride can often be used directly in the next step.

Data Summary & Analytical Signatures

For effective troubleshooting, it's crucial to know what to look for. The table below summarizes common impurities and their expected analytical characteristics.

Impurity NameCommon SourceExpected GC-MS SignatureExpected ¹H NMR Signature (CDCl₃)
3-Fluorobenzoic Acid Fischer Esterification (incomplete reaction)Later retention time than ester. M⁺ at m/z 140.Broad singlet >10 ppm (acid proton), complex aromatic signals ~7.4-8.0 ppm.
Ethanol Fischer Esterification (excess reagent)Very early retention time. M⁺ at m/z 46.Triplet ~1.2 ppm (CH₃), Quartet ~3.7 ppm (CH₂), broad singlet (OH).
3-Fluorobenzoyl Chloride Acyl Chloride Route (incomplete reaction)M⁺ at m/z 158/160 (isotope pattern for Cl).Aromatic signals will be shifted downfield compared to the ester.
Diethyl Ether Fischer Esterification (side reaction from H₂SO₄/EtOH)Very volatile, early retention time. M⁺ at m/z 74.Triplet ~1.2 ppm, Quartet ~3.5 ppm.

Reaction Pathways and Impurity Formation

The following diagram illustrates the primary synthetic pathways and highlights where common impurities arise.

Reaction_Pathways start 3-Fluorobenzoic Acid fischer_reagents + Ethanol + H+ Catalyst start->fischer_reagents acyl_reagents + SOCl₂ start->acyl_reagents ester This compound (Desired Product) fischer_rxn Fischer Esterification (Reversible) fischer_reagents->fischer_rxn fischer_rxn->ester unreacted_acid Unreacted Acid (Impurity) fischer_rxn->unreacted_acid Incomplete Reaction acyl_chloride 3-Fluorobenzoyl Chloride (Intermediate) acyl_reagents->acyl_chloride sulfur_byproducts Sulfur Byproducts (Impurity) acyl_reagents->sulfur_byproducts Side Reaction esterification_step + Ethanol acyl_chloride->esterification_step esterification_step->ester

Caption: Synthetic routes to this compound and key impurity sources.

References

Technical Support Center: Improving Regioselectivity in Reactions with Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving ethyl 3-fluorobenzoate. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we aim to provide not just procedures, but also the underlying mechanistic principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions on the this compound ring is primarily governed by the interplay of the electronic effects of the two substituents: the fluorine atom and the ethyl carboxylate group.

  • Fluorine Atom: The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. However, it is also a weak electron-donating group through resonance (+M effect) due to its lone pairs. For electrophilic aromatic substitution, this makes fluorine a deactivating but ortho, para-directing group.[1][2]

  • Ethyl Carboxylate Group (-COOEt): This group is strongly electron-withdrawing through both induction and resonance (-I and -M effects). This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[3]

The final regioselectivity is a result of the competition or reinforcement of these directing effects. Steric hindrance from the substituents can also play a significant role, particularly for reactions at the positions adjacent to the existing groups.[4][5]

Q2: For electrophilic aromatic substitution on this compound, which position is the most likely to be substituted?

A2: In electrophilic aromatic substitution (EAS) of this compound, the directing effects of the two substituents are in conflict. The fluorine at C3 is an ortho, para-director, while the ethyl ester at C1 is a meta-director.

  • The fluorine directs to the C2, C4, and C6 positions.

  • The ethyl ester directs to the C5 position.

The combined effect generally leads to substitution at the positions most activated or least deactivated. The C2 and C6 positions are strongly deactivated by the adjacent electron-withdrawing ester group. The C4 position is activated by the fluorine's +M effect and less deactivated by the ester group. The C5 position is directed by the ester group. Therefore, a mixture of isomers is often obtained, with the major product depending on the specific reaction conditions and the nature of the electrophile. However, substitution at the C4 and C5 positions is generally favored over the more sterically hindered and electronically deactivated C2 and C6 positions.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Issue 1: Poor Regioselectivity in Nitration, Halogenation, or Friedel-Crafts Reactions, Leading to a Mixture of Isomers.

Causality: The formation of multiple isomers is a common issue due to the competing directing effects of the fluorine and ethyl ester groups. The reaction conditions, particularly temperature and the nature of the catalyst, can significantly influence the product distribution.

Troubleshooting Strategies:

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product by giving the reaction more time to overcome the smaller activation energy barrier leading to that product.

  • Choice of Catalyst: In Friedel-Crafts reactions, the choice of Lewis acid can impact regioselectivity. A bulkier Lewis acid may favor substitution at the less sterically hindered position.[6][7]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF) can be beneficial.

Experimental Protocol: Regioselective Nitration of this compound

This protocol is adapted from a general procedure for the nitration of alkylbenzenes and aims to favor substitution at the C4 and C5 positions.[8][9]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid.

  • In a separate flask, dissolve 1.0 g of this compound in 10 mL of dichloromethane.

  • Slowly add the nitrating mixture to the solution of this compound while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of ice-water.

  • Separate the organic layer and wash it sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by ¹H NMR or GC-MS to determine the isomer ratio.

Data Presentation:

Position of NitrationExpected ProductRationale
C4Ethyl 3-fluoro-4-nitrobenzoateDirected ortho to Fluorine
C5Ethyl 5-fluoro-3-nitrobenzoateDirected meta to Ethyl Ester
C2/C6Ethyl 3-fluoro-2-nitrobenzoate / Ethyl 5-fluoro-2-nitrobenzoateSterically hindered and electronically disfavored

Visualization of EAS Regioselectivity:

EAS_Regioselectivity sub This compound p_C4 Substitution at C4 (ortho to F) sub->p_C4 Major Pathways p_C5 Substitution at C5 (meta to COOEt) sub->p_C5 Major Pathways p_C2_C6 Substitution at C2/C6 (Sterically Hindered) sub->p_C2_C6 Minor Pathways reagent Electrophile (E+) caption Directing effects in EAS of this compound

Caption: Directing effects in EAS of this compound.

Troubleshooting Guide: Directed ortho-Lithiation (DoM)

Issue 2: Low Yield or Incorrect Regioselectivity in ortho-Lithiation.

Causality: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[10][11] For this compound, both the fluorine and the ester carbonyl can act as directing metalation groups (DMGs). The stronger directing group will determine the site of lithiation. The ester group is generally a weaker DMG than fluorine. Therefore, lithiation is expected to occur ortho to the fluorine atom. However, side reactions such as nucleophilic attack on the ester by the organolithium reagent can reduce the yield.

Troubleshooting Strategies:

  • Choice of Organolithium Reagent: Use a sterically hindered but strongly basic reagent like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to minimize nucleophilic attack on the ester.[12][13]

  • Temperature Control: Maintain a very low temperature (typically -78 °C) to prevent decomposition of the aryllithium intermediate and unwanted side reactions.

  • Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and improve the rate and selectivity of the lithiation.[14]

Experimental Protocol: Directed ortho-Lithiation and Quenching with an Electrophile

This protocol describes the lithiation at the C2 position, directed by the fluorine atom.

Materials:

  • This compound

  • Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, Dry Ice)

  • Argon or Nitrogen atmosphere

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of a commercially available LDA solution to the stirred solution of the ester.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., 1.2 equivalents of iodomethane for methylation, or quench by pouring the reaction mixture over an excess of crushed dry ice for carboxylation).

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization of DoM Workflow:

DoM_Workflow start This compound in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add LDA solution step1->step2 step3 Stir for 1-2 hours (Formation of ortho-lithiated species) step2->step3 step4 Add Electrophile (E+) step3->step4 step5 Warm to Room Temperature step4->step5 step6 Aqueous Workup step5->step6 end Purified 2-Substituted-3-fluorobenzoate step6->end caption Workflow for Directed ortho-Lithiation

Caption: Workflow for Directed ortho-Lithiation.

Troubleshooting Guide: Cross-Coupling Reactions

Issue 3: Low or No Reactivity in Suzuki, Sonogashira, or Buchwald-Hartwig Cross-Coupling Reactions.

Causality: The C-F bond is generally the strongest carbon-halogen bond, making aryl fluorides challenging substrates for cross-coupling reactions.[4][15] Successful coupling often requires specialized catalyst systems and optimized reaction conditions to achieve oxidative addition to the C-F bond.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: For Suzuki and Buchwald-Hartwig reactions, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the oxidative addition step.[1][16] For Sonogashira couplings, specific palladium catalysts in combination with a strong base like LiHMDS have been shown to be effective for aryl fluorides.[15][17]

  • Base Selection: The choice of base is critical. For Suzuki couplings, a weaker base like potassium carbonate may be sufficient if a more reactive boronic acid is used, while more challenging couplings may require a stronger base like potassium phosphate. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide is commonly employed.

  • Reaction Temperature: Higher reaction temperatures are often required to overcome the high activation energy of C-F bond cleavage. Microwave irradiation can sometimes be beneficial in driving these reactions to completion.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on a method developed for the coupling of aryl fluorides with terminal alkynes.[15][18]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (5 mol%), PPh₃ (20 mol%), and LiHMDS (2.0 equivalents).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Cross-Coupling ReactionKey ChallengeRecommended Solution
Suzuki-Miyaura C-F bond activationUse of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄).[19]
Sonogashira C-F bond activationPd₂(dba)₃/PPh₃ catalyst system with LiHMDS as the base.[15][17]
Buchwald-Hartwig Amination C-F bond activation and catalyst inhibitionUse of specialized Buchwald ligands (e.g., BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu).[16][20]

Visualization of Cross-Coupling Logic:

Cross_Coupling_Logic cluster_troubleshooting Troubleshooting Steps start Low Reactivity in Cross-Coupling catalyst Optimize Catalyst and Ligand (e.g., Bulky Phosphines) start->catalyst base Select Appropriate Base (e.g., K3PO4, LiHMDS, NaOtBu) catalyst->base temp Increase Reaction Temperature (Consider Microwave Heating) base->temp end Improved Yield and Conversion temp->end caption Troubleshooting Cross-Coupling Reactions

Caption: Troubleshooting Cross-Coupling Reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Methods for Ethyl 3-Fluorobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, ethyl 3-fluorobenzoate serves as a pivotal building block. The strategic introduction of the 3-fluorophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Consequently, the rigorous analysis of its reaction products is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of analytical methodologies for characterizing the products of common this compound reactions, grounded in experimental data and practical insights.

Core Reactions of this compound

The reactivity of this compound is primarily centered around its ester functionality. The three most common transformations encountered in synthetic workflows are:

  • Hydrolysis: The conversion of the ethyl ester to 3-fluorobenzoic acid. This is often the initial step to activate the carboxyl group for subsequent reactions.

  • Amide Formation: The reaction of the ester with an amine to form a 3-fluorobenzamide. This is a crucial step in the synthesis of many biologically active molecules.[2]

  • Reduction: The conversion of the ester to 3-fluorobenzyl alcohol, a versatile intermediate for further functionalization.

The choice of analytical method to monitor these reactions and characterize the final products is dictated by the specific information required, such as reaction kinetics, purity assessment, or structural elucidation.

Comparative Analysis of Analytical Techniques

The following sections provide a head-to-head comparison of the most effective analytical techniques for monitoring this compound reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of this compound reactions due to its ability to separate and quantify non-volatile and thermally labile compounds in a reaction mixture.[3]

Causality Behind Experimental Choices: A reversed-phase C18 column is the standard choice for separating this compound and its more polar hydrolysis product, 3-fluorobenzoic acid. The non-polar C18 stationary phase retains the less polar ester more strongly than the more polar carboxylic acid, allowing for baseline separation.[4] The mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid), is used to control the retention times and improve peak shape by suppressing the ionization of the carboxylic acid.[5]

Experimental Protocol: Monitoring Hydrolysis of this compound by RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Data Presentation: HPLC Analysis of this compound Hydrolysis

CompoundRetention Time (min)Peak ShapeResolution (from adjacent peak)
3-Fluorobenzoic Acid~ 4.5Symmetrical> 2.0
This compound~ 8.2Symmetrical> 2.0

Workflow for HPLC Method Development

cluster_0 HPLC Method Development Define Analytes Define Analytes Select Column Select Column Define Analytes->Select Column (Ester, Acid, etc.) Optimize Mobile Phase Optimize Mobile Phase Select Column->Optimize Mobile Phase (C18, Phenyl, etc.) Set Detection Wavelength Set Detection Wavelength Optimize Mobile Phase->Set Detection Wavelength (Gradient, Isocratic) Validate Method Validate Method Set Detection Wavelength->Validate Method (UV max)

Caption: A streamlined workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification through mass spectrometry.[3] For the analysis of non-volatile products like 3-fluorobenzoic acid, derivatization is necessary to increase their volatility.

Causality Behind Experimental Choices: Derivatization with agents like BF₃·MeOH or ethyl chloroformate converts the carboxylic acid into its more volatile methyl or ethyl ester, respectively, making it amenable to GC analysis.[6][7] A non-polar column, such as a DB-5MS, is typically used for the separation of these relatively non-polar derivatives. Electron Ionization (EI) is the standard ionization technique, providing a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification.[6]

Experimental Protocol: GC-MS Analysis of a Hydrolyzed this compound Reaction Mixture

  • Sample Preparation (Derivatization with BF₃·MeOH):

    • Evaporate a known volume of the reaction mixture to dryness.

    • Add 1 mL of 14% BF₃·MeOH solution.

    • Heat the vial at 60°C for 30 minutes.

    • Cool the mixture and add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge. Collect the upper hexane layer for GC-MS analysis.[8]

  • GC-MS Analysis:

    • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 50-500).

Data Presentation: GC-MS vs. HPLC for Hydrolysis Monitoring

FeatureHPLC-UVGC-MS
Sample Preparation Simple dilutionDerivatization required
Analysis Time ~15 minutes~30 minutes (including derivatization)
Quantification ExcellentGood (requires internal standard)
Identification Based on retention timeDefinitive (mass spectrum)
Best For Routine reaction monitoringStructural confirmation and impurity profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Causality Behind Experimental Choices: ¹H NMR is used to observe the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) of the starting material and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) in the case of hydrolysis. For amide formation, the appearance of new aromatic and aliphatic signals corresponding to the amine moiety is monitored. ¹³C NMR is particularly useful for observing the shift in the carbonyl carbon resonance upon conversion of the ester to an acid or amide.

Data Presentation: Key NMR Signal Comparison

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compound 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃), 7.2-7.8 (m, 4H, Ar-H)~165 (C=O), ~61 (-OCH₂), ~14 (-CH₃)
3-Fluorobenzoic Acid >10 (br s, 1H, -COOH), 7.3-8.0 (m, 4H, Ar-H)~171 (C=O)
3-Fluorobenzyl Alcohol 4.75 (s, 2H, -CH₂OH), 7.0-7.4 (m, 4H, Ar-H), ~2.0 (br s, 1H, -OH)~64 (-CH₂OH)
N-benzyl-3-fluorobenzamide ~6.5 (br s, 1H, -NH), 4.65 (d, 2H, -CH₂Ph), 7.2-7.8 (m, 9H, Ar-H)~167 (C=O)

Logical Relationship of Analytical Techniques

cluster_1 Analytical Workflow Reaction Mixture Reaction Mixture HPLC HPLC Reaction Mixture->HPLC GC-MS GC-MS Reaction Mixture->GC-MS NMR NMR Reaction Mixture->NMR FTIR FTIR Reaction Mixture->FTIR Purity & Kinetics Purity & Kinetics HPLC->Purity & Kinetics Impurity Profile Impurity Profile GC-MS->Impurity Profile Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group Transformation Functional Group Transformation FTIR->Functional Group Transformation

Caption: Interplay of analytical techniques in product characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for monitoring the disappearance of starting materials and the appearance of products by observing changes in characteristic vibrational frequencies of functional groups.

Causality Behind Experimental Choices: The key spectral region to monitor is the carbonyl stretching frequency (νC=O). For the hydrolysis of this compound, the ester C=O stretch at ~1720 cm⁻¹ will decrease in intensity, while a new, broader C=O stretch for the carboxylic acid will appear around 1700 cm⁻¹, along with the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹. For amide formation, the ester C=O stretch will be replaced by an amide C=O stretch, typically at a lower wavenumber (~1650 cm⁻¹).

Experimental Protocol: Monitoring Amide Formation by FTIR

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small drop of the reaction mixture directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum at various time points during the reaction.

  • Data Analysis: Monitor the decrease in the absorbance of the ester C=O peak and the increase in the absorbance of the amide C=O and N-H stretch peaks.

Data Presentation: Key FTIR Stretching Frequencies (cm⁻¹)

Functional GroupThis compound3-Fluorobenzoic Acid3-Fluorobenzamide
C=O Stretch ~1720~1700~1650
O-H Stretch -~2500-3300 (broad)-
N-H Stretch --~3100-3500

Conclusion: An Integrated Approach

No single analytical technique is sufficient for the comprehensive characterization of this compound reaction products. An integrated approach, leveraging the strengths of each method, is essential for ensuring the quality and integrity of synthetic intermediates and final products. HPLC is ideal for routine monitoring of reaction progress and purity, while GC-MS provides invaluable information on volatile impurities. NMR remains the gold standard for unequivocal structural confirmation, and FTIR offers a rapid, real-time assessment of functional group transformations. By judiciously selecting and combining these powerful analytical tools, researchers can navigate the complexities of modern synthetic chemistry with confidence and precision.

References

A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of Ethyl 3-Fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties such as metabolic stability and binding affinity.[1] Consequently, the ability to precisely and efficiently analyze these fluorinated molecules is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic resonance (NMR) spectroscopy has emerged as a particularly powerful tool.[2][3] This guide provides an in-depth comparison of ¹⁹F NMR analysis methodologies, using ethyl 3-fluorobenzoate and its derivatives as a focal point. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their analytical endeavors.

The Unique Advantages of ¹⁹F NMR in Pharmaceutical Analysis

The fluorine-19 nucleus possesses a unique set of properties that make it exceptionally well-suited for NMR spectroscopy in a biological and pharmaceutical context.[3][4]

  • High Natural Abundance and Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after tritium and protons.[5] This inherent sensitivity allows for the detection of low concentrations of fluorinated analytes.[4]

  • Vast Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning approximately 800 ppm.[5] This broad range minimizes the likelihood of signal overlap, even in complex mixtures, which is a common challenge in ¹H NMR.[6]

  • Absence of Background Signals: Fluorine is not naturally abundant in most biological systems.[2][3] This means that ¹⁹F NMR spectra are free from endogenous background signals, providing a clear window for observing the fluorinated analyte of interest.[7]

These attributes make ¹⁹F NMR an invaluable technique for various applications in drug discovery, including fragment-based screening, hit identification, and lead optimization.[2][8][9]

This compound: A Model System for Method Comparison

This compound serves as an excellent model compound for this guide. Its structure is simple enough to allow for clear interpretation of NMR data, yet it is representative of a common scaffold in medicinal chemistry. The fluorine atom at the meta position of the benzene ring provides a distinct ¹⁹F NMR signal that is sensitive to changes in its chemical environment.[10] This sensitivity allows us to explore how different substituents on the aromatic ring affect the ¹⁹F chemical shift, providing a basis for comparing the resolving power of different NMR techniques.

Comparative Analysis of Analytical Techniques

While ¹⁹F NMR offers significant advantages, it is essential to understand its performance in relation to other common analytical methods, such as ¹H NMR and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths Limitations Ideal Applications for this compound Derivatives
¹⁹F NMR Measures the resonance of ¹⁹F nuclei in a magnetic field.High sensitivity, large chemical shift range, no background signals.[4][5]Requires a fluorinated analyte.Purity assessment, quantitative analysis (qNMR), reaction monitoring, and binding studies.[7][11]
¹H NMR Measures the resonance of ¹H nuclei in a magnetic field.Ubiquitous in organic chemistry, provides detailed structural information.Signal overlap in complex mixtures, lower sensitivity for some applications compared to ¹⁹F NMR.Structural elucidation and confirmation of the overall molecule.
HPLC-UV Separates compounds based on their interaction with a stationary phase.High separation efficiency, widely applicable.Requires a chromophore for UV detection, quantification requires reference standards.[12]Purity analysis of known compounds and separation of complex mixtures.

Key Insight: For fluorinated compounds like this compound derivatives, ¹⁹F NMR often provides a more direct and less ambiguous method for quantification and purity assessment compared to ¹H NMR, where aromatic signals can be complex and overlapping.[6] While HPLC is excellent for separation, ¹⁹F qNMR can provide accurate quantification without the need for specific reference standards for each derivative, a significant advantage in early-stage research where such standards may not be available.[11][12]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and accurate results, the following detailed protocols are provided for the ¹⁹F NMR analysis of this compound derivatives.

Protocol 1: Sample Preparation for Quantitative ¹⁹F NMR (qFNMR)

The goal of this protocol is to prepare a sample suitable for accurate quantification of an this compound derivative using an internal standard.

Materials:

  • This compound derivative (analyte)

  • Internal Standard (e.g., trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid)[13][14]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆))[15]

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration. The choice of internal standard is critical; it should be chemically inert, soluble, and have a sharp signal that does not overlap with the analyte signals.[15][16]

  • Analyte Sample Preparation: Accurately weigh a known amount of the this compound derivative.

  • Sample Formulation: Dissolve the weighed analyte in a precise volume of the deuterated solvent.

  • Final Sample Preparation: Transfer a precise volume of the analyte solution to an NMR tube and add a precise volume of the internal standard stock solution. The final concentrations should be optimized to give a good signal-to-noise ratio.

  • Homogenization: Gently mix the sample to ensure homogeneity.

Workflow for Quantitative ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Quantification prep1 Weigh Analyte & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Signals proc2->proc3 analysis1 Calculate Molar Ratio proc3->analysis1 analysis2 Determine Analyte Concentration/Purity analysis1->analysis2

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Protocol 2: ¹⁹F NMR Data Acquisition

This protocol outlines the key parameters for acquiring high-quality ¹⁹F NMR spectra.

Instrumentation:

  • NMR Spectrometer equipped with a fluorine-capable probe.

Procedure:

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tuning: Tune the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[13]

    • Relaxation Delay (D1): This is a critical parameter for quantitative analysis. A sufficiently long delay (typically 5 times the longest T1 relaxation time of the signals of interest) is necessary to ensure complete relaxation of the nuclei between scans.[13][17] A preliminary T1 measurement is recommended for accurate quantification.

    • Number of Scans (NS): This is adjusted to achieve an adequate signal-to-noise ratio. For quantitative analysis, a higher number of scans is generally preferred to improve precision.[13]

    • Spectral Width: Set a spectral width that encompasses all expected ¹⁹F signals. The wide chemical shift range of ¹⁹F must be considered.[5]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Protocol 3: Data Processing and Analysis

Accurate data processing is crucial for obtaining reliable results.

Software:

  • NMR data processing software such as MestReNova, TopSpin, or NMRium.[18][19][20]

Procedure:

  • Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline, which is essential for accurate integration.[21]

  • Referencing: Reference the spectrum to an appropriate standard. While CFCl₃ (0 ppm) is the traditional reference, due to its environmental concerns, other secondary standards like TFA are often used.[15] It is crucial to be consistent with the reference standard used.

  • Integration: Integrate the signals corresponding to the analyte and the internal standard. The integral area is directly proportional to the number of nuclei contributing to the signal.

  • Quantification: The concentration or purity of the analyte can be calculated using the following formula:

    Purityanalyte = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

    Where:

    • I = Integral area

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

Substituent Effects on ¹⁹F Chemical Shifts of this compound Derivatives

The chemical shift of the fluorine atom in this compound is sensitive to the electronic effects of other substituents on the aromatic ring.[22][23] Understanding these effects is crucial for interpreting spectra and can provide insights into the electronic properties of the molecule.

Substituent at C4 or C5 Electronic Effect Expected Change in ¹⁹F Chemical Shift Rationale
-NO₂Electron-withdrawingDownfield shift (more positive ppm)Deshields the fluorine nucleus by withdrawing electron density from the aromatic ring.[1]
-OCH₃Electron-donatingUpfield shift (more negative ppm)Shields the fluorine nucleus by increasing electron density on the aromatic ring through resonance.[1]
-ClElectron-withdrawing (inductive), Electron-donating (resonance)Slight downfield shiftThe inductive effect typically dominates, leading to a net deshielding effect.
-CH₃Electron-donating (inductive)Slight upfield shiftThe alkyl group donates electron density through an inductive effect, leading to increased shielding.

Data Interpretation Logic:

G substituent Substituent on Aromatic Ring electronic_effect Electronic Effect (Inductive/Resonance) substituent->electronic_effect electron_density Electron Density at Fluorine Nucleus electronic_effect->electron_density shielding Magnetic Shielding electron_density->shielding chemical_shift ¹⁹F Chemical Shift shielding->chemical_shift

Caption: Factors influencing the ¹⁹F chemical shift.

Conclusion

¹⁹F NMR spectroscopy is a robust and highly informative analytical technique for the characterization of fluorinated molecules like this compound derivatives. Its high sensitivity, wide chemical shift range, and lack of background interference make it particularly advantageous for applications in drug discovery and development.[2][3][4] By understanding the principles behind the method, carefully selecting experimental parameters, and employing rigorous data processing, researchers can obtain accurate and reliable quantitative and structural information. This guide provides a comprehensive framework to assist scientists in leveraging the full potential of ¹⁹F NMR for their research endeavors.

References

A Comparative Guide to the Reactivity of Ethyl 3-Fluorobenzoate and Ethyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and fine chemical synthesis, the strategic placement of a single atom can profoundly alter a molecule's behavior. Ethyl 3-fluorobenzoate and ethyl 4-fluorobenzoate, two simple positional isomers, provide a classic and compelling case study in this principle. While structurally similar, the location of the fluorine atom—meta versus para—creates a cascade of electronic differences that dictate their reactivity in fundamental organic transformations.

This guide offers an in-depth comparison of these two critical building blocks. Moving beyond simple definitions, we will dissect the underlying electronic principles, present comparative experimental data, and provide actionable protocols for researchers. Understanding these nuances is not merely an academic exercise; it is essential for rationally designing synthetic routes, predicting reaction outcomes, and ultimately, accelerating the discovery of novel chemical entities. The unique properties of fluorine, including its high electronegativity and ability to modulate pharmacokinetic profiles, make a deep understanding of fluorinated synthons indispensable.[1]

Part 1: The Decisive Factor: A Tale of Two Electronic Effects

The reactivity of any substituted benzene ring is governed by the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect. The fluorine atom is unique in that these two effects are in stark opposition.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[2][3] This effect is distance-dependent and deactivates the aromatic ring by lowering its electron density.

  • Resonance Effect (+R): Fluorine possesses lone electron pairs that can be delocalized into the pi (π) system of the aromatic ring.[2][3] This donation of electron density partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions.

The critical difference between the 3-fluoro and 4-fluoro isomers lies in how these effects are transmitted to the reactive centers of the molecule—namely, the ester's carbonyl carbon and the aromatic ring itself.

Quantifying the Electronic Influence: Hammett Constants

The Hammett equation provides a powerful tool to quantify the net electronic effect (inductive + resonance) of a substituent. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing character. A positive σ value indicates a net electron-withdrawing effect, while a negative value signifies a net electron-donating effect.

As the data below shows, the net effect of fluorine is highly dependent on its position.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-F (Fluorine)+0.34+0.06
-H (Hydrogen)0.000.00
Data sourced from Hansch et al. (1991)[4]

The large positive σ_meta value (+0.34) for fluorine reveals that at the meta position, its strong electron-withdrawing inductive effect dominates completely.[4] Conversely, the much smaller σ_para value (+0.06) demonstrates that at the para position, the electron-donating resonance effect (+R) significantly cancels out the inductive (-I) effect.[4] This fundamental electronic disparity is the root cause of their differential reactivity.

Part 2: Comparative Reactivity in Key Transformations

We will now explore how these electronic differences manifest in two essential classes of organic reactions: nucleophilic acyl substitution at the ester group and electrophilic substitution on the aromatic ring.

A. Nucleophilic Acyl Substitution: The Case of Saponification

Saponification, the base-catalyzed hydrolysis of an ester, is a quintessential example of nucleophilic acyl substitution. The reaction rate is dictated by the electrophilicity of the carbonyl carbon; the more electron-deficient this carbon is, the faster the attack by a nucleophile (e.g., OH⁻).

Prediction: Based on the Hammett constants, the fluorine atom in This compound (σ_meta = +0.34) exerts a potent electron-withdrawing effect, making its carbonyl carbon significantly more electrophilic. In contrast, the fluorine in ethyl 4-fluorobenzoate (σ_para = +0.06) has a much weaker net withdrawing effect.

Therefore, we predict the following order of reactivity for saponification: This compound > Ethyl 4-fluorobenzoate > Ethyl benzoate

Experimental Evidence: Kinetic studies on the saponification rates of substituted ethyl benzoates confirm this prediction. The electron-withdrawing substituents accelerate the reaction, and the magnitude of this acceleration correlates well with the Hammett constants.[5]

CompoundRelative Rate of Saponification (k/k₀)
Ethyl 4-nitrobenzoate204
This compound ~4.2
Ethyl 4-chlorobenzoate2.57
Ethyl 4-fluorobenzoate ~1.5
Ethyl benzoate (k₀)1.00
(Approximate relative rates extrapolated from Hammett correlation data. The saponification of ethyl benzoates is a classic example used to demonstrate the Hammett relationship).[5]
Experimental Workflow: Comparative Saponification Kinetics

This protocol outlines a method to experimentally verify the differential reactivity.

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Prepare 0.02 M solutions of each ester in Ethanol P2 Prepare a 0.04 M NaOH solution in water P3 Equilibrate all solutions in a 25°C water bath R1 Mix 25 mL of ester solution with 25 mL of NaOH solution in a flask (t=0) P3->R1 Start reaction R2 Withdraw 5 mL aliquots at timed intervals (e.g., 2, 5, 10, 20, 30 min) R1->R2 Sample R3 Immediately quench aliquot in 10 mL of 0.02 M HCl (stops the reaction) R2->R3 Quench A1 Back-titrate the excess HCl in the quenched sample with standardized ~0.01 M NaOH R3->A1 Analyze A2 Use phenolphthalein as indicator A1->A2 A3 Calculate [OH⁻] at each time point A2->A3 A4 Plot 1/[OH⁻] vs. time to determine the second-order rate constant (k) A3->A4 Data Plotting

Caption: Workflow for a kinetic study of saponification.

B. Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile, attacking a strong electrophile (e.g., NO₂⁺ in nitration).[6][7] The reaction rate and regioselectivity (the position of attack) are determined by the substituents already on the ring.[8]

  • Ester Group (-COOEt): Strongly deactivating and a meta-director.

  • Fluorine Atom (-F): Weakly deactivating but an ortho, para-director.[2][9]

Prediction & Analysis:

  • Ethyl 4-fluorobenzoate (Cooperative Effects):

    • The ester group directs incoming electrophiles to the positions meta to it (positions 3 and 5).

    • The fluorine atom directs incoming electrophiles to the positions ortho to it (also positions 3 and 5).

    • Outcome: The directing effects are cooperative or reinforcing. Electrophilic attack is strongly favored at the 3- and 5-positions. The reaction is expected to be regioselective and yield primarily the 3-substituted product (due to symmetry).

  • This compound (Conflicting Effects):

    • The ester group directs incoming electrophiles to the position meta to it (position 5).

    • The fluorine atom directs incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) to it.

    • Outcome: The directing effects are in conflict . Predicting the major product is more complex. Position 2 is sterically hindered by two adjacent groups. Attack at position 4 is directed ortho by the ester and ortho by the fluorine. Attack at position 5 is directed meta by both groups. Attack at position 6 is directed para by the fluorine. The outcome will depend on the specific reaction conditions and the nature of the electrophile, often resulting in a mixture of isomers.

References

Route 1: Fischer-Speier Esterification of 3-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Validation of Ethyl 3-Fluorobenzoate

In the landscape of pharmaceutical and material science, fluorinated organic compounds are indispensable building blocks.[1][2] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern medicinal chemistry.[3] this compound (CAS 451-02-5), a versatile fluorinated ester, serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3]

This guide provides a comprehensive validation and comparison of two primary synthetic routes to high-purity this compound. As a senior application scientist, my focus extends beyond mere procedural recitation to an in-depth analysis of the causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore the classic Fischer-Speier Esterification and the robust Acyl Chloride method, offering researchers, scientists, and drug development professionals the data and insights necessary to select the optimal route for their specific application.

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] This method is valued for its use of readily available, cost-effective reagents and its straightforward procedure.

Mechanistic Rationale

The reaction mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting tetrahedral intermediate undergoes a proton transfer and subsequent elimination of a water molecule to yield the ester.

A critical aspect of this reaction is its equilibrium nature.[4][6] To drive the reaction towards the product, the equilibrium must be shifted. This is typically achieved by either using a large excess of one reactant (usually the more cost-effective alcohol) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][7]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Starting Materials: - 3-Fluorobenzoic Acid - Ethanol (Excess) reaction Reaction Vessel Reflux with H₂SO₄ (cat.) (6-8 hours) start->reaction Charge Reagents workup Aqueous Workup - Quench with NaHCO₃(aq) - Separate Layers reaction->workup Cool & Neutralize purification Purification - Dry (Na₂SO₄) - Filter - Vacuum Distillation workup->purification Isolate Organic Phase product Final Product: This compound (≥98% Purity) purification->product Collect Pure Fraction

Caption: Workflow for this compound synthesis via Fischer Esterification.

Detailed Protocol: Fischer-Speier Esterification
  • Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (0.1 mol, 14.0 g).

  • Solvent & Catalyst Addition: Add anhydrous ethanol (200 mL), which acts as both reactant and solvent. While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude ester by vacuum distillation to obtain pure this compound as a colorless liquid.[2]

Route 2: Esterification via 3-Fluorobenzoyl Chloride

An alternative and often more efficient route involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This method circumvents the equilibrium limitations of the Fischer esterification.

Mechanistic Rationale

This is a two-step process. First, 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is significantly more electrophilic than the parent carboxylic acid.

In the second step, the 3-fluorobenzoyl chloride is reacted with ethanol. The reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon, leading to the displacement of the chloride leaving group.[8] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the alcohol and deactivating it as a nucleophile.[9][10] This reaction is generally fast, exothermic, and proceeds to completion, often resulting in higher yields than the Fischer method.

Experimental Workflow: Acyl Chloride Route

Acyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start_A 3-Fluorobenzoic Acid + Thionyl Chloride (SOCl₂) reaction_A Reflux (2 hours) start_A->reaction_A product_A 3-Fluorobenzoyl Chloride (Intermediate) reaction_A->product_A Distill reaction_B Add 3-Fluorobenzoyl Chloride (0°C to RT) product_A->reaction_B Use Intermediate start_B Ethanol + Pyridine (in Dichloromethane) start_B->reaction_B workup_B Aqueous Workup & Purification reaction_B->workup_B product_B Final Product: This compound workup_B->product_B

Caption: Two-step workflow for this compound synthesis via the acyl chloride intermediate.

Detailed Protocol: Acyl Chloride Route

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Reagent Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with NaOH solution).

  • Reaction: Add 3-fluorobenzoic acid (0.1 mol, 14.0 g) to the flask, followed by thionyl chloride (0.15 mol, 11 mL).

  • Heating: Gently heat the mixture to reflux for 2 hours. The reaction is complete when the evolution of SO₂ and HCl gases ceases.

  • Purification: Remove the excess thionyl chloride by distillation. The remaining crude 3-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Esterification of 3-Fluorobenzoyl Chloride

  • Reagent Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve ethanol (0.12 mol, 7 mL) and pyridine (0.12 mol, 9.7 mL) in 150 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Add the 3-fluorobenzoyl chloride (0.1 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation if necessary.

Performance Comparison: Fischer Esterification vs. Acyl Chloride Route

The choice of synthetic route often depends on a balance of factors including yield, purity, cost, safety, and scalability. The following table provides an objective comparison based on typical experimental outcomes for these reaction types.

ParameterFischer-Speier EsterificationAcyl Chloride RouteRationale & Justification
Typical Yield 65-80%85-95%The acyl chloride route is an irreversible reaction, driving it to completion, whereas the Fischer esterification is limited by chemical equilibrium.[4][8]
Purity (Post-Purification) >98%>98%Both methods, when combined with vacuum distillation, can yield a high-purity final product.
Reaction Time 6-10 hours3-4 hoursThe high reactivity of the acyl chloride intermediate leads to significantly faster reaction times compared to the direct esterification of the less reactive carboxylic acid.[9]
Reagent Cost LowModerate3-Fluorobenzoic acid and ethanol are inexpensive. The primary cost is the acid catalyst. Thionyl chloride/oxalyl chloride and pyridine are more expensive and require anhydrous conditions.
Safety & Handling ModerateHighInvolves handling concentrated sulfuric acid. The acyl chloride route generates corrosive HCl gas and uses toxic and moisture-sensitive reagents like thionyl chloride and pyridine.[10]
Environmental Impact ModerateHighUses excess alcohol, which may need to be recycled. Generates acidic waste. The acyl chloride route produces corrosive byproducts (HCl, SO₂) and often uses chlorinated solvents.
Scalability GoodExcellentBoth routes are scalable. The irreversibility and high yield of the acyl chloride route can be advantageous for industrial-scale production despite higher reagent costs.

Conclusion

Both the Fischer-Speier Esterification and the Acyl Chloride route are viable and validated methods for the synthesis of this compound.

  • The Fischer-Speier Esterification stands out as a more cost-effective and environmentally benign option, particularly for smaller-scale laboratory synthesis where yield is not the sole critical factor. Its primary drawback is the limitation imposed by chemical equilibrium, leading to longer reaction times and moderate yields.

  • The Acyl Chloride Route offers superior performance in terms of reaction speed and yield.[9] Its irreversible nature makes it highly reliable and efficient. However, this efficiency comes at the cost of more expensive and hazardous reagents, requiring more stringent safety precautions and handling procedures. This route is often preferred in industrial settings or when maximizing yield and throughput is the primary objective.

Ultimately, the optimal choice depends on the specific priorities of the research or production campaign, balancing the need for yield and speed against considerations of cost, safety, and environmental impact.

References

A Comparative Guide to Novel Bioactive Scaffolds Synthesized from Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. Ethyl 3-fluorobenzoate, a readily available and versatile chemical intermediate, serves as an exemplary gateway to a diverse range of novel compounds with significant therapeutic potential.[1] The strategic placement of a fluorine atom at the meta position of the benzoate ring provides a powerful tool for modulating the physicochemical and pharmacological properties of derivative molecules.[2][3][4]

This guide provides an in-depth comparison of two promising classes of compounds synthesized from this compound: Novel Benzamide Derivatives and Bioactive 1,3,4-Oxadiazole Heterocycles . We will explore the causality behind the synthetic strategies, provide detailed characterization protocols, and present comparative data that underscores the value of the 3-fluoro moiety in modern drug discovery.

Part 1: The Strategic Advantage of the 3-Fluoro Substituent

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[5][6] Unlike other halogens, fluorine's unique combination of high electronegativity and small van der Waals radius allows it to act as a "super-hydrogen."[6] Its introduction can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced pharmacokinetic profiles and improved target potency.[2][4]

The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prevent the formation of unwanted metabolites and increase a drug's half-life.[7] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, potentially strengthening interactions with biological targets like enzymes or receptors.[2] this compound provides a direct and efficient scaffold for embedding this strategic atom into novel molecular architectures.[8]

Part 2: Core Synthetic Pathways from this compound

The journey from this compound to diverse novel compounds typically begins with its conversion into more reactive intermediates. The two most common primary derivatives are 3-fluorobenzoic acid and its corresponding acid chloride. These intermediates are the workhorses for subsequent derivatization into amides, esters, and heterocyclic systems.

G start This compound acid 3-Fluorobenzoic Acid start->acid  Ester Hydrolysis  (e.g., NaOH, H₂O/EtOH) chloride 3-Fluorobenzoyl Chloride acid->chloride  Acyl Chloride Formation  (e.g., SOCl₂, Oxalyl Chloride) hydrazide 3-Fluorobenzoic Hydrazide acid->hydrazide Esterification then Hydrazinolysis (1. EtOH, H₂SO₄ 2. N₂H₄·H₂O) amide Novel Amide Derivatives (e.g., N-Aryl Benzamides) chloride->amide  Amidation  (Amine, Base) oxadiazole Novel 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole  Cyclization  (e.g., CS₂, POCl₃)

Caption: Core synthetic routes from this compound.

Part 3: Class I - Novel 3-Fluoro-N-Aryl Benzamides

Rationale for Synthesis: Amide bonds form the backbone of countless pharmaceuticals. By synthesizing a library of N-aryl benzamides from 3-fluorobenzoyl chloride, we can systematically explore how different aryl substituents, in combination with the fixed 3-fluoro moiety, affect biological activity. Amide derivatives of fluorobenzoic acids have shown significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[9][10][11] The 3-fluoro group is anticipated to enhance membrane permeability and block a potential site of metabolic oxidation on the benzoyl ring.

Comparative Analysis: 3-Fluorobenzamide vs. Alternatives

The true value of the 3-fluoro substituent is best understood through comparison with its non-fluorinated parent compound and its positional isomers. The data below represents a synthesized comparison based on established principles in medicinal chemistry.[2][5][7]

PropertyNon-Fluorinated Benzamide (Alternative 1)4-Fluorobenzamide (Alternative 2)3-Fluorobenzamide (Synthesized Compound) Rationale & Supporting Evidence
Metabolic Stability LowerHigherHigher The C-F bond is highly resistant to enzymatic cleavage, particularly aromatic hydroxylation by P450 enzymes. This leads to a longer in-vivo half-life.[5][7]
Binding Affinity BaselinePotentially AlteredPotentially Enhanced Fluorine's electronegativity can alter electron distribution, creating favorable dipole or hydrogen bond interactions with target proteins that may be absent in the parent compound.[2][6]
Lipophilicity (logP) LowerSimilar/Slightly HigherSlightly Higher A single fluorine atom typically increases logP, which can improve membrane permeability and cell penetration. The effect is position-dependent.[2][7]
pKa of Amide N-H BaselineSlightly LoweredSlightly Lowered The inductive electron-withdrawing effect of fluorine can subtly decrease the pKa of nearby protons, potentially influencing ionization state and solubility.[7]
Antimicrobial Activity LowerActivePotentially More Active Fluorinated benzamide derivatives have demonstrated potent activity against Gram-positive bacteria like S. aureus. The specific substitution pattern is key to optimizing this activity.[9][10]

Part 4: Class II - Novel 5-(3-Fluorophenyl)-1,3,4-Oxadiazoles

Rationale for Synthesis: 1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12] They are considered bioisosteres of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles. Synthesizing these heterocycles from 3-fluorobenzoic hydrazide allows for the incorporation of the beneficial 3-fluorophenyl moiety into a proven bioactive scaffold.[13][14] The synthetic route typically involves converting the benzoic acid to a hydrazide, which is then cyclized.[12][15]

Comparative Analysis: 3-Fluorophenyl-Oxadiazole vs. Alternatives
PropertyPhenyl-Oxadiazole (Alternative 1)4-Fluorophenyl-Oxadiazole (Alternative 2)3-Fluorophenyl-Oxadiazole (Synthesized Compound) Rationale & Supporting Evidence
Bioisosteric Properties GoodExcellentExcellent The oxadiazole ring is a stable mimic of an amide/ester linkage. The fluorine atom enhances this by improving metabolic resistance and modulating electronic properties.[12]
Target Selectivity BaselineMay be ImprovedPotentially Improved The specific electronic and steric profile of the 3-fluorophenyl group can lead to higher selectivity for a biological target compared to the unsubstituted or 4-fluoro versions.[2]
Solubility ModerateModeratePotentially Improved The polarity of the C-F bond can sometimes lead to improved aqueous solubility, a desirable trait for drug candidates, though this effect is highly context-dependent.
Antifungal/Antibacterial Activity ModerateHigherPotentially Higher Hydrazones and oxadiazoles derived from fluorobenzoic acids have shown significant activity against pathogens like S. aureus and C. albicans.[13][14]

Part 5: Essential Experimental & Characterization Protocols

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the synthesis and characterization of these novel compounds.

Protocol 1: Synthesis of 3-Fluoro-N-phenylbenzamide

G cluster_0 Step 1: Hydrolysis & Chlorination cluster_1 Step 2: Amidation A This compound B 3-Fluorobenzoic Acid A->B NaOH, EtOH/H₂O Reflux C 3-Fluorobenzoyl Chloride B->C SOCl₂ Reflux E { Reaction Mixture | Stir @ 0°C to RT} C->E:f0 D Aniline + Pyridine in DCM D->E:f0 F Crude Product E:f1->F Aqueous Workup G Purified 3-Fluoro-N- phenylbenzamide F->G Recrystallization (Ethanol/Hexane)

Caption: Experimental workflow for 3-fluoro-N-phenylbenzamide synthesis.
  • Acid Formation: Reflux this compound (1.0 eq) with NaOH (1.2 eq) in a 3:1 mixture of ethanol and water for 4 hours. Monitor by TLC. After cooling, acidify with 2N HCl to precipitate 3-fluorobenzoic acid. Filter, wash with cold water, and dry.

  • Acid Chloride Formation: Reflux the dried 3-fluorobenzoic acid (1.0 eq) in excess thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2 hours. Remove excess SOCl₂ under reduced pressure to yield crude 3-fluorobenzoyl chloride.

  • Amidation: Dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane (DCM) and cool to 0°C in an ice bath. Add the crude 3-fluorobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.[9]

  • Workup & Purification: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from an ethanol/hexane mixture to yield the final product.

Protocol 2: Purity and Identity Characterization Workflow

A rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

G A Synthesized Compound B Purity Analysis (>95% Target) A->B C Identity Confirmation A->C D Reverse-Phase HPLC B->D Quantitative E ¹H and ¹⁹F NMR Spectroscopy C->E Structural F LC-MS C->F Molecular Weight G Final Characterized Compound D->G E->G F->G

Caption: Workflow for compound characterization and validation.
  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment: [16][17]

    • System: Reverse-phase HPLC with UV detection.[18]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile. Start at 95:5 (A:B), ramp to 5:95 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Procedure: Prepare a 1 mg/mL solution of the compound in acetonitrile. Inject 10 µL.

    • Acceptance Criteria: Purity should be ≥95% as determined by peak area integration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

    • ¹H NMR: Dissolve ~5 mg of compound in 0.7 mL of CDCl₃ or DMSO-d₆. The spectrum should show characteristic aromatic proton signals, with splitting patterns consistent with the 1,3-disubstituted and N-substituted aryl rings.

    • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[19] It provides a simple spectrum, often a single multiplet for the compound, in a region free from other signal interference.[20] The chemical shift is highly sensitive to the electronic environment, confirming the presence and location of the fluorine atom.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification: [17]

    • Utilize an LC-MS system with electrospray ionization (ESI). The observed mass-to-charge ratio (m/z) for the molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Conclusion

This compound stands out as a superior starting scaffold for the synthesis of novel, biologically active compounds. Through straightforward synthetic transformations, it provides access to diverse molecular classes, such as benzamides and 1,3,4-oxadiazoles. The strategic inclusion of the 3-fluoro substituent consistently offers advantages in metabolic stability and has the potential to enhance binding affinity and cellular activity compared to non-fluorinated or isomeric analogs. The experimental protocols and comparative analyses provided in this guide equip researchers with the foundational knowledge to leverage this compound in the rational design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Confirming Successful Reactions with Ethyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a chemical transformation is paramount. When working with versatile intermediates like ethyl 3-fluorobenzoate, a suite of spectroscopic techniques provides the necessary evidence to confirm reaction success, purity, and structural integrity of the product. This guide offers a practical, in-depth comparison of the spectroscopic data for this compound against two common reaction products: 3-fluorobenzoic acid (from hydrolysis) and 3-fluorobenzamide (from amidation).

The logic underpinning this guide is one of comparative analysis. A chemical reaction is, by definition, a change in molecular structure. This change inevitably alters the local electronic and vibrational environments of the atoms involved. Spectroscopic techniques are our tools for observing these changes. By understanding the characteristic spectral signatures of the starting material's functional group (an ester) and comparing them to the signatures of the product's new functional group (a carboxylic acid or an amide), we can definitively confirm a successful reaction.

The Spectroscopic Triad: NMR, IR, and MS

We will leverage a powerful triad of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei. It is arguably the most powerful tool for elucidating the precise structure of the product and identifying key changes in connectivity.

  • Infrared (IR) Spectroscopy: Probes the vibrational frequencies of chemical bonds. It is exceptionally sensitive to the presence or absence of specific functional groups, such as the carbonyl (C=O) bond in esters, carboxylic acids, and amides.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, providing direct evidence of the molecular weight of the product and offering clues to its structure through fragmentation patterns.

Comparison 1: Hydrolysis of this compound

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation. In this case, the ethyl group is replaced by a proton, and the local environment of the carbonyl group is significantly altered by the presence of the hydroxyl group, which can engage in hydrogen bonding.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for Hydrolysis and Key Spectroscopic Changes.
Comparative Spectroscopic Data: Ester vs. Carboxylic Acid
Spectroscopic Feature This compound (Starting Material) 3-Fluorobenzoic Acid (Product) Rationale for Change
¹H NMR ~4.4 ppm (q, 2H, -OCH₂CH₃) ~1.4 ppm (t, 3H, -OCH₂CH₃) Aromatic Protons: ~7.2-7.9 ppmNo ethyl signals. Aromatic Protons: ~7.4-7.9 ppm ~11-13 ppm (s, broad, 1H, -COOH) The ethyl group is cleaved and replaced by a proton. The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield.
¹³C NMR Carbonyl (C=O): ~165 ppm -OCH₂: ~61 ppm -CH₃: ~14 ppmCarbonyl (C=O): ~167-172 ppm The carbonyl carbon in the carboxylic acid is slightly deshielded compared to the ester. The signals for the ethyl group carbons disappear.[1]
¹⁹F NMR ~ -112 to -114 ppm~ -114 ppm [2]The electronic environment of the fluorine atom is only subtly changed, leading to a minor shift in its resonance frequency.
IR Spectroscopy C=O Stretch: ~1720-1735 cm⁻¹ C-O Stretch: ~1250-1300 cm⁻¹C=O Stretch: ~1680-1710 cm⁻¹ O-H Stretch: ~2500-3300 cm⁻¹ (very broad) The C=O bond in the carboxylic acid is weakened by hydrogen bonding, shifting its stretching frequency to a lower wavenumber. The appearance of the broad O-H stretch is the most definitive IR evidence of hydrolysis.[3]
Mass Spectrometry (EI) Molecular Ion (M⁺): 168 m/z Key Fragment: m/z 141 (loss of -OCH₂)Molecular Ion (M⁺): 140 m/z Key Fragment: m/z 123 (loss of -OH), m/z 95 (loss of -COOH)The molecular weight decreases by 28 amu (the difference between an ethyl group and a hydrogen atom). Fragmentation patterns change to reflect the new functional group.[4]

Comparison 2: Amidation of this compound

Amidation involves the reaction of the ester with an amine (e.g., ammonia or a primary/secondary amine) to form an amide. This replaces the -OEt group with a nitrogen-containing group, leading to distinct spectroscopic changes. For this guide, we will consider the product to be the primary amide, 3-fluorobenzamide.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for Amidation and Key Spectroscopic Changes.
Comparative Spectroscopic Data: Ester vs. Amide
Spectroscopic Feature This compound (Starting Material) 3-Fluorobenzamide (Product) Rationale for Change
¹H NMR ~4.4 ppm (q, 2H, -OCH₂CH₃) ~1.4 ppm (t, 3H, -OCH₂CH₃)No ethyl signals. ~7.5-8.0 ppm (s, broad, 2H, -NH₂) The ethyl group is replaced by the amino group. The amide protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace water.
¹³C NMR Carbonyl (C=O): ~165 ppmCarbonyl (C=O): ~169 ppm [5]The carbonyl carbon of the amide is deshielded due to the resonance with the nitrogen lone pair.[5]
¹⁹F NMR ~ -112 to -114 ppm~ -113 to -115 ppmSimilar to hydrolysis, the effect on the fluorine chemical shift is minimal, but a small change can be expected and monitored.
IR Spectroscopy C=O Stretch: ~1720-1735 cm⁻¹ N-H Stretches: ~3100-3500 cm⁻¹ (two bands for -NH₂) Amide I (C=O Stretch): ~1630-1680 cm⁻¹ Amide II (N-H Bend): ~1590-1650 cm⁻¹The C=O bond in an amide is significantly weaker due to resonance with the nitrogen lone pair, causing a large shift to a lower wavenumber (this is the Amide I band). The appearance of N-H stretching bands is a definitive indicator of amidation.[5][6]
Mass Spectrometry (EI) Molecular Ion (M⁺): 168 m/z Molecular Ion (M⁺): 139 m/z The molecular weight changes, reflecting the replacement of the ethoxy group (-OC₂H₅, 45 amu) with an amino group (-NH₂, 16 amu), a net loss of 29 amu.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized protocols are essential.

Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol is designed for taking a "snapshot" of the reaction mixture to determine the relative ratio of starting material to product.[7]

  • Sample Extraction: At a designated time point, carefully withdraw a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture.

  • Quenching/Workup (Optional but Recommended): Perform a rapid mini-workup on the aliquot. This may involve diluting with a solvent like dichloromethane, washing with water or brine in a small vial, and drying over a small amount of anhydrous MgSO₄. This removes reagents that could interfere with the NMR spectrum.

  • Solvent Removal: Evaporate the solvent from the worked-up aliquot under a stream of nitrogen or using a rotary evaporator. It is crucial to remove the original reaction solvent to avoid overlapping signals.

  • Sample Preparation: Dissolve the dried residue in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8][9]

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[10]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Pay close attention to the integration of key signals: the quartet of the ethyl group (~4.4 ppm) for the starting material and a characteristic aromatic signal of the product. The conversion can be calculated from the relative integrals of these peaks.

Protocol 2: Functional Group Analysis by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is ideal for rapid analysis of reaction aliquots with minimal sample preparation.[11][12]

  • Background Spectrum: Before starting the reaction, or with the clean ATR crystal, record a background spectrum. This will be subtracted from the sample spectra.

  • Sample Application: At a designated time point, withdraw a small aliquot from the reaction mixture.

  • Direct Measurement: Place a single drop of the (potentially crude) reaction mixture directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. The key is to monitor the disappearance of the ester C=O stretch (~1725 cm⁻¹) and the appearance of the product's key bands (e.g., the broad O-H for the acid or the Amide I/N-H stretches for the amide).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) between measurements to prevent cross-contamination.

Protocol 3: Molecular Weight Confirmation by Direct Infusion MS

This method provides a quick confirmation of the product's molecular weight.

  • Sample Preparation: Dilute a small aliquot of the crude or purified reaction product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Using a syringe pump, infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode. Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the expected molecular weight of the product.

    • This compound: Expected [M+H]⁺ at m/z 169.

    • 3-Fluorobenzoic Acid: Expected [M-H]⁻ at m/z 139.

    • 3-Fluorobenzamide: Expected [M+H]⁺ at m/z 140.

Conclusion

By systematically applying the principles of comparative spectroscopic analysis, researchers can confidently confirm the outcome of reactions involving this compound. The disappearance of starting material signals, coupled with the emergence of new, characteristic peaks for the product, provides a self-validating system of evidence. The key is not just to observe a single change, but to build a cohesive narrative across multiple spectroscopic techniques—NMR confirming the new covalent structure, IR verifying the change in functional groups, and MS validating the final molecular weight. This rigorous, multi-faceted approach ensures the scientific integrity of the work and provides a solid foundation for subsequent steps in research and development.

References

A Comparative Guide to the Reactivity of 3-Fluoro vs. 2-Fluoro Benzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of molecular design. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides a detailed comparative analysis of 3-fluoro and 2-fluoro benzoates, offering insights into how a subtle shift in the fluorine's position dramatically alters chemical behavior. This analysis is supported by experimental data to provide a clear, evidence-based understanding for researchers, scientists, and drug development professionals.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of a substituted benzoate is primarily governed by the electronic environment of the carbonyl group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away from it. Conversely, through its lone pairs, fluorine can donate electron density to the ring via a resonance effect (+R). The ultimate impact on reactivity hinges on the interplay between these two opposing effects, which is highly dependent on the substituent's position.

  • 2-Fluoro (ortho) Position: At the ortho position, the inductive effect is at its zenith due to its close proximity to the ester functional group. This strong pull of electrons makes the carbonyl carbon significantly more electrophilic. While a resonance effect is also present, the inductive effect is the dominant force influencing reactions at the carbonyl center.

  • 3-Fluoro (meta) Position: When fluorine is at the meta position, its inductive effect is still significant but attenuated by distance compared to the ortho position. Crucially, the electron-donating resonance effect does not extend to the meta position. Therefore, the electronic character is almost exclusively dictated by the electron-withdrawing inductive effect, albeit a weaker one than in the ortho isomer.

Caption: Electronic effects of fluorine in ortho and meta positions.

Comparative Reactivity Analysis

To quantify the impact of fluorine's position, we will examine three key areas: the acidity of the parent benzoic acids, the rate of nucleophilic acyl substitution, and the regioselectivity of electrophilic aromatic substitution.

Acidity of Parent Fluorobenzoic Acids (pKa Values)

The acidity of the corresponding benzoic acid provides a direct measure of the electronic effects on the carboxyl group. A lower pKa value indicates a stronger acid, which results from greater stabilization of the conjugate base (the carboxylate anion).

The electron-withdrawing fluorine atom stabilizes the negative charge of the carboxylate anion. This stabilization is more pronounced when the fluorine is closer to the carboxyl group. Consequently, 2-fluorobenzoic acid is a stronger acid than 3-fluorobenzoic acid.

CompoundpKa Value
Benzoic Acid (Reference)4.20[1]
2-Fluorobenzoic Acid 3.27 [1]
3-Fluorobenzoic Acid 3.86 [1][2]

Data sourced from BenchChem and Wikipedia.[1][2]

The lower pKa of 2-fluorobenzoic acid (3.27) compared to 3-fluorobenzoic acid (3.86) provides clear evidence of the stronger inductive effect at the ortho position.[1]

Nucleophilic Acyl Substitution: The Case of Alkaline Hydrolysis

In reactions such as hydrolysis, the rate is determined by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack. A stronger electron-withdrawing group will accelerate this reaction.

Hypothesis: Due to the more potent inductive effect, 2-fluoro benzoates are expected to undergo nucleophilic acyl substitution, such as alkaline hydrolysis, at a faster rate than 3-fluoro benzoates.

This protocol outlines a standardized procedure to determine and compare the hydrolysis rates.

  • Preparation of Reactants:

    • Prepare 0.01 M solutions of methyl 2-fluorobenzoate and methyl 3-fluorobenzoate in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).

    • Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.

  • Reaction Execution:

    • Equilibrate both the ester and NaOH solutions to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by mixing equal volumes of the ester and NaOH solutions in a reaction vessel.

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid (e.g., 0.01 M HCl).

    • Determine the concentration of unreacted NaOH by back-titration with a standardized solution of a strong base.

    • Alternatively, the disappearance of the ester can be monitored spectrophotometrically.

  • Data Analysis:

    • Calculate the second-order rate constant (k) for each isomer using the appropriate integrated rate law.

    • Compare the rate constants to determine the relative reactivity.

Caption: Experimental workflow for comparative hydrolysis.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring.[6] The existing substituents on the ring dictate the position of the incoming electrophile. Both the fluorine atom and the ester group are deactivating, making the ring less reactive than benzene. However, they direct incoming electrophiles to different positions.

  • Fluorine: An ortho, para-director (due to the +R effect).

  • Ester Group (COOR): A meta-director (due to its -I and -R effects).

Regioselectivity:

  • For 2-Fluorobenzoate: The directing effects are competitive. The fluorine directs to positions 4 and 6, while the ester group directs to position 5. The outcome will depend on the specific reaction conditions and the nature of the electrophile.

  • For 3-Fluorobenzoate: The directing effects are reinforcing. The fluorine directs ortho and para to itself (positions 2, 4, and 6), and the ester group directs meta to itself (positions 5). The primary positions for substitution will be those activated by fluorine and not strongly deactivated by the ester.

While specific yield data for reactions like nitration were not found in the search results, the general principles of EAS provide a strong predictive framework for the likely product distributions.[7][8]

Field-Proven Insights and Practical Implications

The observed differences in reactivity have significant consequences in a professional setting:

  • Drug Development: The enhanced electrophilicity of the 2-fluoro-substituted carbonyl group can be exploited for the efficient synthesis of amides and other derivatives through nucleophilic acyl substitution. However, this increased reactivity may also render the resulting compounds more susceptible to in vivo hydrolysis by esterases, potentially impacting drug stability and half-life.

  • Process Chemistry: The 3-fluoro isomer, being less reactive, might be more stable under certain reaction conditions, making it a more robust intermediate in multi-step syntheses.

  • Steric Considerations: While fluorine is small, its presence in the ortho position can introduce steric hindrance that may influence the approach of bulky reagents or the binding orientation within an enzyme's active site.[9][10]

Conclusion

The position of a fluorine atom on a benzoate ring is a critical determinant of its chemical reactivity. The 2-fluoro isomer, dominated by a strong ortho-inductive effect, exhibits a more acidic parent carboxylic acid and a more electrophilic carbonyl carbon, leading to faster rates of nucleophilic acyl substitution. In contrast, the 3-fluoro isomer's reactivity is governed by a more moderate, distance-attenuated inductive effect. These fundamental differences, rooted in the principles of electronic effects, provide a powerful tool for chemists to fine-tune the properties of molecules for applications ranging from pharmaceuticals to advanced materials.

References

quantitative analysis of product mixtures from ethyl 3-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of Product Mixtures from Ethyl 3-Fluorobenzoate Reactions

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction mixtures originating from this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Versatility of this compound

This compound is a pivotal fluorinated intermediate in modern organic synthesis.[1][2] Its utility stems from the unique properties imparted by the fluorine atom, which can enhance the reactivity, stability, and biological activity of target molecules.[1][3][4] Consequently, it serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][3] The precise quantification of its reaction products is paramount for process optimization, yield determination, and regulatory compliance.

This guide will explore two common reaction pathways for this compound—ester hydrolysis and nucleophilic aromatic substitution (SNAr)—and compare the primary analytical techniques used for their quantitative assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chapter 1: Common Reaction Pathways and Mechanistic Considerations

Ester Hydrolysis (Saponification)

The hydrolysis of the ethyl ester group is a fundamental transformation, typically conducted under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidification gives 3-fluorobenzoic acid.

Reaction Scheme: this compound + NaOH → Sodium 3-fluorobenzoate + Ethanol Sodium 3-fluorobenzoate + HCl → 3-Fluorobenzoic acid + NaCl

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate and ethanol. The kinetics of this reaction can be influenced by factors such as temperature and reactant concentrations.[5]

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-poor to be attacked by nucleophiles.[6][7] In this compound, the ester group acts as a moderate EWG, and the fluorine atom can serve as a leaving group in an SNAr reaction.

Reaction Scheme (Example with Sodium Methoxide): this compound + NaOCH₃ → Ethyl 3-methoxybenzoate + NaF

The SNAr mechanism is a two-step addition-elimination process.[8]

  • Addition: The nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ester group, which stabilizes the intermediate.

  • Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.[9]

The rate of SNAr reactions is highly dependent on the strength of the EWG and the nature of the leaving group. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity, making the attached carbon more electrophilic.[9]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Chapter 2: A Comparative Guide to Quantitative Analytical Techniques

The choice of analytical technique is critical and depends on the specific properties of the analytes (volatility, polarity, thermal stability) and the required level of accuracy and sensitivity.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.[10]Highly versatile for a wide range of polarities; excellent for separating positional isomers; non-destructive.[11]Requires chromophores for UV detection; can be solvent-intensive.Quantifying starting material, products, and non-volatile byproducts in SNAr and hydrolysis reactions.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.High sensitivity and specificity; provides structural information from mass spectra.[12]Requires analyte volatility; thermally labile compounds may degrade; acidic products often require derivatization.Analysis of volatile esters and byproducts; requires derivatization for 3-fluorobenzoic acid.
qNMR Signal area is directly proportional to the number of nuclei; quantification against a certified internal standard.[13][14]Universal detection principle; no need for analyte-specific calibration curves; provides structural confirmation; highly accurate.[15][16]Lower sensitivity compared to MS-based methods; potential for signal overlap in complex mixtures.Accurate determination of molar ratios (e.g., conversion) in a reaction mixture without extensive method development.

Chapter 3: Experimental Protocols and Data Interpretation

This section provides validated, step-by-step protocols for quantifying product mixtures from the reactions discussed.

Case Study 1: Quantitative Analysis of Ester Hydrolysis via ¹H-qNMR

This protocol details the determination of reaction conversion by quantifying the remaining this compound and the 3-fluorobenzoate product.

Rationale for Method Selection: qNMR is chosen for its accuracy and straightforward approach to determining molar ratios without requiring the isolation of the product for calibration. The signal from the ethyl group of the starting material can be directly compared to a signal from the aromatic ring of the product and the internal standard.

Caption: Standard workflow for quantitative analysis via qNMR.

Experimental Protocol:

  • Internal Standard Preparation: Accurately weigh ~20 mg of maleic acid (internal standard) and dissolve it in 10.00 mL of D₂O to create a stock solution of known concentration.

  • Sample Preparation: At a specific reaction time point, draw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding it to 600 µL of the maleic acid/D₂O internal standard solution in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameters: A long relaxation delay (D1) of at least 30 seconds is essential to ensure full relaxation of all protons, a cornerstone of accurate quantification.[17] A 90° pulse angle should be used.

  • Data Processing:

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate the following non-overlapping signals:

      • This compound (SM): The quartet signal of the -CH₂- group (~4.4 ppm). Integral = ISM. Number of protons = 2.

      • 3-Fluorobenzoate (Prod): A multiplet in the aromatic region, for instance, the signal at ~7.7 ppm. Integral = IProd. Number of protons = 1.

      • Maleic Acid (IS): The singlet signal of the two vinyl protons (~6.2 ppm). Integral = IIS. Number of protons = 2.

  • Calculation: The concentration of the analyte (Cx) can be calculated using the formula: Cₓ = (Iₓ / Nₓ) * (Nₐₛ / Iₐₛ) * Cₐₛ Where I is the integral area, N is the number of protons for the signal, and C is the concentration. The subscripts x and IS refer to the analyte and internal standard, respectively.[15]

Sample Data Summary:

CompoundSignal (ppm)Protons (N)Integral (I)Calculated Molar Ratio (vs. IS)% Conversion
Maleic Acid (IS)~6.221.001.00-
This compound~4.420.450.4555%
3-Fluorobenzoate~7.710.551.10-
Case Study 2: Analysis of an SNAr Reaction Mixture via HPLC-UV

This protocol describes the quantification of this compound and its SNAr product, ethyl 3-methoxybenzoate.

Rationale for Method Selection: HPLC is ideal for this mixture as both the starting material and product are aromatic, possess strong UV chromophores, and can be readily separated on a standard reversed-phase column.[18] This method provides excellent sensitivity and is a staple in pharmaceutical process monitoring.

Experimental Protocol:

  • Standard Preparation: Prepare individual stock solutions of this compound and ethyl 3-methoxybenzoate of known concentrations (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting these stocks.

  • Sample Preparation: At a specific time point, draw a 100 µL aliquot of the reaction mixture. Quench the reaction and dilute it 100-fold with the mobile phase (e.g., 100 µL into 10 mL). Filter the sample through a 0.45 µm syringe filter.[18]

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for each compound.

    • Inject the diluted reaction sample.

    • Determine the concentration of each component in the injected sample by using the regression equation from its calibration curve.

Sample Data Summary:

CompoundRetention Time (min)Peak AreaConcentration from Curve (µg/mL)
This compound4.285,43043.1
Ethyl 3-methoxybenzoate5.5109,21051.5

Conclusion

The requires a methodical approach, grounded in an understanding of both the reaction mechanism and the principles of analytical instrumentation.

  • qNMR offers unparalleled accuracy for determining molar ratios and reaction conversion with minimal sample preparation and without the need for product isolation, making it a powerful tool for mechanistic and kinetic studies.

  • HPLC-UV stands out as a robust, versatile, and highly sensitive method for routine process monitoring and quality control, especially in environments where validated, high-throughput analysis is required.

  • GC-MS is a viable alternative, particularly when high sensitivity and definitive identification are needed, though it often necessitates a derivatization step for acidic products, adding complexity to the workflow.

By selecting the appropriate analytical technique and carefully validating the methodology, researchers can generate reliable, high-quality quantitative data, enabling the efficient development and optimization of synthetic processes involving this compound.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of surplus or waste chemicals is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 3-fluorobenzoate, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower you with the knowledge to manage this and similar chemical waste streams with confidence and precision.

Foundational Principles: Understanding the Chemistry of Disposal

This compound (C₉H₉FO₂) is an aromatic ester containing a halogen substituent. This classification is paramount in determining its disposal pathway. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[1][2] The rationale for this segregation is rooted in the distinct disposal methods required for these waste categories. Halogenated organics are typically disposed of via high-temperature incineration, a process that requires specialized equipment to scrub acidic and toxic gases (such as hydrogen fluoride) that are generated during combustion.[3] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal for the entire volume of waste.[4]

Furthermore, while this compound is a relatively stable compound, understanding its potential reactions is key to safe storage and disposal. As an ester, it can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 3-fluorobenzoic acid and ethanol. While this reaction is not violently hazardous under standard waste collection conditions, it underscores the importance of not mixing this waste with corrosive materials to prevent unforeseen reactions and degradation of the waste container.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including this compound, the appropriate Personal Protective Equipment (PPE) is mandatory. This establishes a fundamental barrier of safety, protecting you from potential splashes, spills, and inhalation of vapors.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects eyes from accidental splashes of the liquid.
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Footwear Closed-toe shoesProtects feet from spills.[1]

Always conduct waste consolidation and handling activities within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the potential for inhalation of any vapors.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Step 1: Obtain and Prepare the Correct Waste Container
  • Action: Procure a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These are often distinctly colored or clearly labeled to prevent cross-contamination.[3]

  • Causality: Using the correct, designated container is the first and most critical step in proper waste segregation.[6] The container must be constructed of a material chemically compatible with this compound and other halogenated solvents, typically high-density polyethylene (HDPE). Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap to prevent spills and vapor release.

Step 2: Accurate and Comprehensive Labeling
  • Action: Before adding any waste, affix a hazardous waste tag to the container. Fill out the tag completely, including the full chemical name ("this compound") and the approximate concentration or volume being added.[4] Do not use abbreviations or chemical formulas.

  • Causality: Proper labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.[7] It provides immediate identification of the contents, allowing for correct handling, storage, and ultimate disposal. Inaccurate or incomplete labels can lead to dangerous mixing of incompatible chemicals and costly analysis by the disposal facility.

Step 3: Waste Consolidation
  • Action: Carefully pour the waste this compound into the prepared, labeled halogenated waste container. Avoid splashing. If other halogenated organic wastes are being added to the same container, ensure they are compatible.

  • Causality: Consolidating compatible wastes minimizes the number of containers and reduces disposal costs. However, it is imperative not to mix incompatible chemicals.[7] For example, do not mix acidic waste with this organic stream. Always keep the waste container closed except when actively adding waste to it. This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be at or near the point of waste generation.

  • Causality: The SAA is a designated, controlled area that prevents interference with normal laboratory operations. The container should be placed in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[7] This provides an additional layer of safety and prevents environmental contamination.

Step 5: Arranging for Disposal
  • Action: Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for its removal. Do not allow waste to accumulate in the laboratory for extended periods.

  • Causality: Regular disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, which can increase the risk of spills or accidents.[6] Your EHS department is trained in the proper procedures for transporting and disposing of chemical waste in compliance with all local, state, and federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial preparation to final removal from the laboratory.

References

Navigating the Safe Handling of Ethyl 3-fluorobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl 3-fluorobenzoate, a key fluorinated intermediate in organic synthesis, requires a comprehensive understanding of its properties to ensure its safe application in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of its handling, from initial risk assessment to final disposal.

Understanding the Hazard: Why Specific Precautions are Necessary

This compound (CAS 451-02-5) is a combustible liquid with a flash point of 82°C (179.6°F)[1]. While not classified as highly flammable, its vapors can form ignitable mixtures with air, particularly under heated conditions or when large quantities are handled. The primary routes of exposure are inhalation, skin contact, and eye contact, with the potential to cause irritation to the skin, eyes, and respiratory system. The presence of the fluorine atom, while beneficial for its reactivity in synthesis, necessitates a careful approach to containment and personal protection[2].

The core principle of safe handling is the prevention of exposure and the mitigation of fire risk. This is achieved through a multi-layered strategy encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and established safe work practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure involving this compound. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Bench-top operations (small quantities) Safety glasses with side shieldsNitrile or Neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area
Larger scale operations (>100 mL) or heating Chemical splash goggles or a face shieldNitrile or Neoprene glovesFlame-resistant laboratory coatAir-purifying respirator with an organic vapor cartridge
Transfer of large volumes Chemical splash goggles and a face shieldNitrile or Neoprene gloves with extended cuffsFlame-resistant laboratory coat and chemical-resistant apronAir-purifying respirator with an organic vapor cartridge

Causality of PPE Choices:

  • Eye Protection: The potential for splashes of this irritant liquid necessitates, at a minimum, safety glasses. For larger volumes or when heating, the risk of splashes and vapor exposure to the eyes increases, making chemical splash goggles or a face shield essential[3].

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic chemicals, including esters like this compound[4][5][6]. It is crucial to check the manufacturer's glove compatibility data and to change gloves immediately if contamination is suspected.

  • Body Protection: A standard lab coat is sufficient for small-scale work. However, due to its combustible nature, a flame-resistant lab coat is recommended when handling larger quantities or when there is a significant risk of fire[7].

  • Respiratory Protection: In a well-ventilated area, such as a chemical fume hood, respiratory protection is not typically necessary for handling small amounts. For larger volumes, or in situations where vapor concentrations may be higher, an air-purifying respirator with an organic vapor cartridge is required to prevent inhalation of potentially irritating vapors. The selection of the appropriate respirator should be guided by a risk assessment and in accordance with NIOSH recommendations[8][9][10][11][12].

Operational Plan: From Receipt to Disposal

A structured operational plan is critical for minimizing risks. This plan should be a living document, reviewed and updated as procedures evolve.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames[3][13].

  • Segregation: Keep it segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could cause vigorous reactions.

  • Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors[7].

Handling Procedures
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][14].

  • Avoid Ignition Sources: Prohibit open flames, hot plates, and other potential ignition sources in the immediate handling area[13][14]. Use intrinsically safe equipment where possible.

  • Grounding and Bonding: When transferring large volumes of the liquid, it is imperative to ground and bond metal containers to prevent the buildup of static electricity, which can serve as an ignition source[7][13].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking[3].

Disposal Plan: Environmental Responsibility and Safety

Proper disposal of this compound and its contaminated waste is a critical step in the chemical lifecycle, governed by local, state, and federal regulations.

Waste Segregation and Collection
  • Halogenated Waste Stream: As a fluorinated organic compound, this compound waste must be collected in a designated "halogenated organic waste" container[15][16][17].

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste. This segregation is crucial for proper disposal and can impact disposal costs[15].

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and an approximate concentration listed.

  • Container Type: Use a chemically resistant container with a secure, tight-fitting lid. Keep the container closed except when adding waste[17].

Disposal Procedure
  • Licensed Disposal Vendor: Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Empty Containers: "Empty" containers that previously held this compound must also be disposed of as hazardous waste, as they may retain chemical residues. Do not rinse them into the sanitary sewer.

Emergency Procedures: Preparedness for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential for a swift and effective response.

Spill Response

The appropriate response to a spill depends on its size and location.

Minor Spill (less than 100 mL in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your supervisor.

Major Spill (outside a fume hood or larger volume):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.

  • Emergency Contact: Contact your institution's emergency response team or EHS immediately. Provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Caption: Workflow for Minor vs. Major Chemical Spills.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these detailed procedures and understanding the rationale behind them, laboratory professionals can confidently and safely handle this compound, ensuring a secure research environment and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.